Amg-517
描述
Structure
3D Structure
属性
IUPAC Name |
N-[4-[6-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl]oxy-1,3-benzothiazol-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F3N4O2S/c1-11(28)26-19-27-18-15(3-2-4-16(18)30-19)29-17-9-14(24-10-25-17)12-5-7-13(8-6-12)20(21,22)23/h2-10H,1H3,(H,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTIXVXZQIQWGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(C=CC=C2S1)OC3=NC=NC(=C3)C4=CC=C(C=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F3N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90216178 | |
| Record name | AMG-517 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90216178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
659730-32-2 | |
| Record name | AMG-517 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0659730322 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AMG-517 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90216178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMG-517 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/172V4FBZ75 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery and Development of AMG-517: A Technical Overview
Introduction: AMG-517 is a potent and highly selective competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel.[1][2] Developed as a potential therapeutic agent for chronic pain, its journey through preclinical and clinical studies provides valuable insights into the complexities of targeting the TRPV1 channel.[2] While demonstrating efficacy in animal models of pain, its development was ultimately halted due to a significant on-target side effect: hyperthermia.[2][3] This technical guide details the discovery, mechanism of action, and development history of this compound, presenting key quantitative data and experimental methodologies for researchers in drug development.
Core Discovery and Mechanism of Action
This compound was identified through structure-activity relationship studies of 4-oxopyrimidines as a novel antagonist for the TRPV1 receptor.[2] The TRPV1 channel, a non-selective cation channel, is a key integrator of noxious stimuli, including heat (>43°C), protons (acidic conditions), and capsaicin, the pungent compound in chili peppers.[4][5] It is predominantly expressed in primary sensory neurons, where its activation leads to the sensation of pain. The therapeutic rationale was to block this channel to prevent pain signaling.
This compound functions as a competitive antagonist, binding to the TRPV1 channel to block its activation by various stimuli.[1][6] It effectively inhibits inward currents and calcium influx induced by capsaicin, low pH, and heat.[1][7] This mechanism of action was confirmed across both recombinant human and native rat TRPV1 channels.[1]
Quantitative Preclinical Data
The preclinical development of this compound involved extensive in vitro and in vivo characterization to determine its potency, selectivity, and pharmacokinetic profile.
In Vitro Potency and Selectivity
This compound demonstrated high potency in inhibiting the activation of the human TRPV1 channel in various assays. Its selectivity was established by testing against other related TRP channels, where it showed significantly lower affinity.
| Parameter | Species/Cell Line | Assay Condition | Value | Reference |
| IC₅₀ | Human TRPV1-CHO | Capsaicin-induced ⁴⁵Ca²⁺ influx | 0.76 nM | [1] |
| IC₅₀ | Human TRPV1-CHO | Acid (pH 5.0)-induced ⁴⁵Ca²⁺ influx | 0.62 nM | [1] |
| IC₅₀ | Human TRPV1-CHO | Heat (45°C)-induced ⁴⁵Ca²⁺ influx | 1.3 nM | [1] |
| IC₅₀ | Rat DRG Neurons | Capsaicin-induced current | 0.68 nM | [1][6] |
| K_b_ | Rat TRPV1 | Radioligand Binding | 4.2 nM | [1][6] |
| K_b_ | Human TRPV1 | Radioligand Binding | 6.2 nM | [1][6] |
| IC₅₀ | CHO Cells | vs. TRPV2, TRPV3, TRPV4, TRPA1, TRPM8 | >20 µM | [1] |
Table 1: In Vitro Activity of this compound.
In Vivo Efficacy and Pharmacokinetics
In animal models, orally administered this compound was effective in reducing pain behaviors. Pharmacokinetic studies in rats revealed good oral bioavailability and a long half-life.
| Parameter | Animal Model | Measurement | Value | Reference |
| ED₅₀ | Rat | Capsaicin-induced flinching | 0.33 mg/kg, p.o. | [6] |
| MED | Rat | Capsaicin-induced flinching | 0.3 mg/kg, p.o. | [1][6] |
| MED | Rat | CFA-induced thermal hyperalgesia | 0.83 mg/kg, p.o. | [6] |
| AUC₀-inf | Rat | Oral dosing | 8800 ng·hr/mL | [8] |
| t₁/₂ | Rat | Oral dosing | 31 h | [8] |
| F (%) | Rat | Oral dosing | 51% | [8] |
Table 2: In Vivo Efficacy and Pharmacokinetic Parameters of this compound in Rats.
Clinical Development and Setbacks
This compound advanced into Phase I clinical trials to assess its safety and pharmacokinetics in healthy human subjects.[3][8] However, these trials revealed a critical, dose-limiting side effect.
The Hyperthermia Challenge
Blockade of the TRPV1 channel by this compound led to a marked, dose-dependent increase in core body temperature in all species tested, including humans.[3][6] This hyperthermia was found to be a reversible, on-target effect of TRPV1 antagonism.[3][5] In a Phase Ib study involving patients who had undergone molar extraction, this compound administration resulted in prolonged hyperthermia, with body temperatures exceeding 40°C in some individuals.[3][8] This undesirable side effect, coupled with poor water solubility, led to the discontinuation of its clinical development for pain.[2][3]
| Parameter | Species | Dosage | Max Temperature Increase (°C) | Reference |
| Hyperthermia | Rat | 0.3 mg/kg | 0.5°C | [6] |
| Hyperthermia | Rat | 1 mg/kg | 0.6°C | [6] |
| Hyperthermia | Rat | 3 mg/kg | 1.6°C | [6] |
| Hyperthermia | Human | Post-molar extraction | >40°C total body temp | [3][8] |
Table 3: Hyperthermic Effects of this compound.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of TRPV1 activation and its inhibition by this compound, as well as the general workflow for its preclinical evaluation.
Caption: Mechanism of TRPV1 activation and inhibition by this compound.
Caption: Generalized preclinical to clinical workflow for this compound.
Experimental Protocols
In Vitro: Calcium Influx Assay
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing recombinant human TRPV1 (hTRPV1).[1]
-
Methodology: Cells are cultured and plated in multi-well plates. They are loaded with a calcium-sensitive dye (e.g., Fura-2 AM) or cultured in the presence of radioactive ⁴⁵Ca²⁺.
-
Procedure: A baseline reading is established before adding varying concentrations of this compound. After a short incubation period, the TRPV1 channel is activated using a specific stimulus:
-
Data Analysis: The change in intracellular calcium concentration is measured using a fluorometric plate reader or by scintillation counting for ⁴⁵Ca²⁺. The concentration of this compound that inhibits 50% of the agonist-induced response (IC₅₀) is calculated by fitting the data to a four-parameter logistic equation.
In Vivo: Capsaicin-Induced Flinching Model
-
Species: Male Sprague-Dawley rats.[6]
-
Methodology: This model assesses the "on-target" activity of a TRPV1 antagonist by measuring the response to a direct TRPV1 agonist.
-
Procedure: Animals are orally (p.o.) administered with vehicle or varying doses of this compound. After a set time (e.g., 2 hours) to allow for drug absorption, a small volume of capsaicin solution is injected into the plantar surface of one hind paw. The animals are then observed for a defined period (e.g., 1-5 minutes), and the number of flinches or licks of the injected paw is counted by an observer blinded to the treatment groups.[6][8]
-
Data Analysis: The dose-dependent reduction in flinching behavior is analyzed. The effective dose that reduces the flinching response by 50% (ED₅₀) is calculated. The minimally effective dose (MED) is determined as the lowest dose that produces a statistically significant reduction in flinches compared to the vehicle-treated group.[1][6]
In Vivo: Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain
-
Species: Male Sprague-Dawley rats.[9]
-
Methodology: This model induces a localized inflammation and mimics chronic inflammatory pain, assessing the anti-hyperalgesic effects of a compound.
-
Procedure: A subcutaneous injection of CFA into the plantar surface of a hind paw induces inflammation, which develops over several hours to days. At a specific time post-CFA injection (e.g., 21 hours), animals are treated orally with vehicle or this compound.[6][9] Thermal hyperalgesia is assessed by measuring the paw withdrawal latency to a radiant heat source (e.g., using a modified Hargreaves apparatus).[9]
-
Data Analysis: A reduction in paw withdrawal latency in the inflamed paw compared to the contralateral paw or baseline indicates thermal hyperalgesia. The ability of this compound to increase this latency back towards baseline is measured. The MED is the lowest dose that causes a statistically significant reversal of thermal hyperalgesia.[6]
Conclusion
The development of this compound provides a critical case study in drug discovery. It validated TRPV1 as a druggable target for pain and demonstrated that high potency and selectivity could be achieved. However, it also uncovered the integral role of TRPV1 in thermoregulation, revealing a significant on-target side effect that proved insurmountable for systemic administration. The data and methodologies from the this compound program remain highly valuable for researchers, offering a comprehensive look at the preclinical and early clinical evaluation of a TRPV1 antagonist and highlighting the challenges that can arise even with a well-validated mechanism of action.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Pharmacological blockade of the vanilloid receptor TRPV1 elicits marked hyperthermia in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. benthamopen.com [benthamopen.com]
- 9. This compound | CAS:659730-32-2 | TRPV1 antagonist,potent and highly selective | High Purity | Manufacturer BioCrick [biocrick.com]
An In-depth Technical Guide to AMG-517: A Selective TRPV1 Antagonist
Introduction
AMG-517 is a potent, selective, and orally bioavailable antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, an ion channel critically involved in pain and temperature sensation.[1][2][3] Developed for the potential treatment of chronic pain, this compound has been extensively characterized in preclinical studies and has entered Phase I clinical trials.[3][4] Its development, however, was halted due to the on-target side effect of hyperthermia, a challenge that has provided valuable insights into the physiological role of the TRPV1 channel.[3][4][5] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative pharmacological data, experimental protocols, and the signaling pathways it modulates.
Chemical Properties
This compound is a synthetic organic compound with the following identifiers:
-
IUPAC Name: N-(4-{6-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy-1,3-benzothiazol-2-yl)acetamide[3]
-
CAS Number: 659730-32-2[3]
Mechanism of Action
The TRPV1 receptor is a non-selective cation channel predominantly expressed in primary afferent sensory neurons.[7][8] It is activated by a variety of noxious stimuli, including high temperatures (>42°C), acidic conditions (protons), and exogenous chemical ligands like capsaicin, the pungent component of chili peppers.[8][9] Activation of TRPV1 leads to an influx of cations, primarily Ca²⁺ and Na⁺, which depolarizes the neuron and initiates the transmission of pain signals to the central nervous system.[8][10]
This compound functions as a competitive antagonist at the TRPV1 receptor.[1] It effectively blocks the channel, preventing its activation by various stimuli. Studies have demonstrated that this compound potently inhibits TRPV1 activation induced by capsaicin, protons (low pH), and heat.[1][2][11] This multimodal antagonism underscores its comprehensive blockade of the TRPV1 channel's function.
Quantitative Pharmacological Data
The potency, efficacy, and pharmacokinetic profile of this compound have been thoroughly evaluated in numerous preclinical studies. The following tables summarize key quantitative data.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Species/Cell Line | Activator | Value | Reference(s) |
| IC₅₀ | Human TRPV1 (CHO cells) | Capsaicin | 0.76 nM | [2] |
| Human TRPV1 (CHO cells) | Protons (pH 5.0) | 0.62 nM | [2] | |
| Human TRPV1 (CHO cells) | Heat (45°C) | 1.3 nM | [2] | |
| Human TRPV1 | - | 0.5 nM | [1] | |
| Rat Dorsal Root Ganglion Neurons | Capsaicin | 0.68 ± 0.2 nM | [1][2] | |
| K_b_ | Rat TRPV1 | - | 4.2 nM | [1][11] |
| Human TRPV1 | - | 6.2 nM | [1][11] |
Table 2: In Vivo Efficacy of this compound in Rodent Pain Models
| Model | Species | Endpoint | Dose | Reference(s) |
| Capsaicin-Induced Flinch | Rat | ED₅₀ | 0.33 mg/kg, p.o. | [1] |
| Rat | Minimally Effective Dose (MED) | 0.3 mg/kg, p.o. | [1][2] | |
| CFA-Induced Thermal Hyperalgesia | Rat | Minimally Effective Dose (MED) | 0.83 mg/kg, p.o. | [1] |
Table 3: Pharmacokinetic Profile of this compound in Rats
| Parameter | Value | Reference(s) |
| AUC₀-inf (ng·hr/mL) | 8800 | [5] |
| Clearance (mL/hr/kg) | 120 | [5] |
| Volume of Distribution (Vss, mL/kg) | 4000 | [5] |
| Half-life (t₁/₂, h) | 31 | [5] |
| Oral Bioavailability (F, %) | 51 | [5] |
Table 4: Hyperthermic Effect of this compound in Rats
| Dose (mg/kg) | Increase in Body Temperature (°C) | Reference(s) |
| 0.3 | 0.5 | [1] |
| 1 | 0.6 | [1] |
| 3 | 1.6 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize this compound.
1. Calcium Influx Assay
This in vitro assay is used to determine the potency of this compound in blocking TRPV1 activation.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing recombinant human TRPV1 are cultured in standard growth medium.
-
Assay Preparation: Cells are plated in 96-well plates. On the day of the assay, the growth medium is replaced with an assay buffer.
-
Compound Addition: this compound is serially diluted and added to the wells at various concentrations. Plates are incubated to allow the compound to bind to the receptors.
-
Stimulation and Measurement: A stimulating agent (e.g., capsaicin, acidic buffer, or heated buffer) containing ⁴⁵Ca²⁺ is added to the wells. After a short incubation period, the assay is stopped by washing the cells to remove excess ⁴⁵Ca²⁺.
-
Data Analysis: The amount of ⁴⁵Ca²⁺ that has entered the cells is quantified using a scintillation counter. The IC₅₀ value is calculated by plotting the percentage of inhibition against the concentration of this compound.[1][2][11]
2. Capsaicin-Induced Flinching Model in Rats
This in vivo model assesses the "on-target" analgesic effect of this compound.
-
Animals: Male Sprague-Dawley rats are used.
-
Acclimation: Animals are acclimated to the testing environment to minimize stress-induced variability.
-
Drug Administration: this compound or vehicle is administered orally (p.o.) at a predetermined time before the capsaicin challenge.
-
Capsaicin Challenge: A small volume of capsaicin solution is injected subcutaneously into the plantar surface of one hind paw.
-
Behavioral Observation: Immediately after injection, the rat is placed in an observation chamber, and the number of flinches (rapid lifting and shaking of the injected paw) is counted for a set period (e.g., 5 minutes).
-
Data Analysis: The dose-dependent reduction in the number of flinches in the this compound-treated groups is compared to the vehicle-treated group to determine the ED₅₀.[1][2]
3. Complete Freund's Adjuvant (CFA)-Induced Thermal Hyperalgesia in Rats
This model is used to evaluate the efficacy of this compound in a state of inflammatory pain.
-
Induction of Inflammation: A single intraplantar injection of Complete Freund's Adjuvant (CFA) into one hind paw is used to induce a localized and persistent inflammation.
-
Assessment of Hyperalgesia: Thermal hyperalgesia (increased sensitivity to a thermal stimulus) is measured at a time point when inflammation is well-established (e.g., 21 hours post-CFA). A radiant heat source is focused on the plantar surface of the paw, and the latency to paw withdrawal is recorded. A decrease in withdrawal latency indicates thermal hyperalgesia.
-
Drug Administration: this compound or vehicle is administered orally.
-
Post-Drug Assessment: Paw withdrawal latencies are re-measured at various times after drug administration to assess the reversal of thermal hyperalgesia.
-
Data Analysis: The minimally effective dose (MED) that produces a statistically significant increase in paw withdrawal latency compared to the vehicle group is determined.[1]
Visualizing Pathways and Workflows
TRPV1 Signaling Pathway and this compound Inhibition
Caption: TRPV1 channel activation by stimuli and competitive antagonism by this compound.
Experimental Workflow: In Vitro Calcium Influx Assay
Caption: Step-by-step workflow for the ⁴⁵Ca²⁺ influx assay.
Experimental Workflow: In Vivo CFA Pain Model
Caption: Timeline for the CFA-induced thermal hyperalgesia model.
Clinical Development and Limitations
This compound progressed into Phase I clinical trials to evaluate its safety, tolerability, and pharmacokinetics in healthy human volunteers.[4] A significant finding from these trials was that blockade of the TRPV1 channel with this compound led to a marked and dose-dependent increase in core body temperature (hyperthermia).[4][11] In some cases, particularly after a painful stimulus like molar extraction, body temperatures surpassed 40°C.[4][5]
This on-target side effect is believed to result from the disruption of the body's core temperature regulation, a physiological process in which TRPV1 channels play a crucial role.[4][12] The hyperthermia was reversible, and its intensity attenuated with repeated dosing.[4] However, the risk associated with this side effect was deemed too high for the continued development of this compound as a systemic analgesic, leading to its discontinuation from clinical trials.[3][4]
Conclusion
This compound stands as a well-characterized, potent, and selective TRPV1 antagonist. Its preclinical profile demonstrated significant analgesic potential in various pain models. However, its clinical development was halted by the unacceptable side effect of hyperthermia, revealing the critical role of TRPV1 in human thermoregulation. Despite its clinical discontinuation, this compound remains an invaluable pharmacological tool for researchers. It continues to aid in the exploration of TRPV1 channel physiology and pathology and serves as a key reference compound in the ongoing effort to develop new generations of TRPV1 antagonists that can separate analgesic efficacy from hyperthermic side effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Pharmacological blockade of the vanilloid receptor TRPV1 elicits marked hyperthermia in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamopen.com [benthamopen.com]
- 6. This compound | C20H13F3N4O2S | CID 16007367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Understanding diverse TRPV1 signaling – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and development of TRPV1 antagonists - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. apexbt.com [apexbt.com]
- 12. TRPV1 - Wikipedia [en.wikipedia.org]
The Role of TRPV1 Channels in Pain and Inflammation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a non-selective cation channel that functions as a critical integrator of noxious stimuli, playing a pivotal role in the molecular mechanisms of pain and neurogenic inflammation. Activated by a diverse range of physical and chemical triggers including high temperatures, acidic conditions, and endogenous and exogenous ligands like capsaicin, TRPV1 is predominantly expressed in primary sensory neurons.[1][2] Its sensitization by inflammatory mediators positions it as a key therapeutic target for analgesic and anti-inflammatory drug development. This guide provides a comprehensive technical overview of TRPV1's function, detailed experimental protocols for its study, quantitative data on its modulation, and visual representations of its signaling pathways and experimental workflows.
The TRPV1 Channel: A Polymodal Nociceptor
TRPV1 is a tetrameric ion channel that, upon activation, allows the influx of cations, primarily Ca2+ and Na+, leading to depolarization of nociceptive neurons.[3][4] This depolarization initiates action potentials that are transmitted to the central nervous system, resulting in the sensation of pain. The channel is activated by a variety of stimuli:
-
Chemical: Exogenous compounds like capsaicin (from chili peppers) and endogenous molecules such as anandamide.
-
Protons: Acidic conditions with a pH below 5.9.[2]
During tissue injury and inflammation, a host of inflammatory mediators are released, including prostaglandins, bradykinin, and nerve growth factor (NGF). These mediators do not directly activate TRPV1 but significantly lower its activation threshold, a process known as sensitization. This leads to a state of heightened pain sensitivity, where stimuli that are normally not painful (allodynia) or are only mildly painful (hyperalgesia) evoke a strong pain response.
Signaling Pathways in TRPV1 Activation and Sensitization
The sensitization of TRPV1 is largely mediated by the activation of intracellular signaling cascades, primarily involving protein kinases A and C (PKA and PKC). Inflammatory mediators, by binding to their respective G-protein coupled receptors (GPCRs) on the neuronal membrane, trigger these pathways, leading to the phosphorylation of the TRPV1 channel. This phosphorylation increases the channel's open probability and reduces its activation threshold.
References
- 1. Assay of TRPV1 Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]
- 3. Structure of the TRPV1 ion channel determined by electron cryo-microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endocannabinoid activation of the TRPV1 ion channel is distinct from activation by capsaicin - PMC [pmc.ncbi.nlm.nih.gov]
AMG-517: A Technical Guide to Target Binding, Selectivity, and Preclinical Evaluation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the target binding and selectivity profile of AMG-517, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1). The document details the quantitative pharmacology of this compound, its mechanism of action, and the experimental protocols used for its characterization.
Core Target Binding and Potency
This compound is a competitive antagonist of the TRPV1 ion channel, a key integrator of noxious thermal, chemical, and inflammatory stimuli.[1][2] It effectively blocks the activation of TRPV1 by various agonists, including capsaicin, protons (low pH), and heat.[1][3] The potency of this compound has been determined through various in vitro assays, demonstrating its high affinity for both human and rat TRPV1.
Table 1: In Vitro Potency of this compound against Human TRPV1
| Assay Type | Agonist | IC50 (nM) |
| 45Ca2+ Influx | Capsaicin (500 nM) | 0.76[1][3] |
| 45Ca2+ Influx | Acid (pH 5.0) | 0.62[1][3] |
| 45Ca2+ Influx | Heat (45°C) | 1.3[1][3] |
| General TRPV1 Antagonism | Not Specified | 0.5[4] |
| Capsaicin-mediated Assay | Capsaicin | 0.9[4][5] |
| Acid-mediated Assay | Acid (protons) | 0.5[4] |
Table 2: Comparative Binding Affinity of this compound
| Species | Assay Type | Dissociation Constant (Kb) (nM) |
| Rat | Competitive Antagonism | 4.2[1][3][4] |
| Human | Competitive Antagonism | 6.2[1][3][4] |
Selectivity Profile
A critical aspect of a drug candidate's profile is its selectivity for the intended target over other related proteins. This compound exhibits a high degree of selectivity for TRPV1 over other members of the Transient Receptor Potential (TRP) channel family.
Table 3: Selectivity of this compound against other TRP Channels
| Off-Target Channel | Agonist | IC50 (µM) |
| TRPV2 | 2-APB | >20[1] |
| TRPV3 | 2-APB | >20[1] |
| TRPV4 | 4-αPDD | >20[1] |
| TRPA1 | Allyl isothiocyanate | >20[1] |
| TRPM8 | Icilin | >20[1] |
Signaling Pathway and Mechanism of Action
TRPV1 is a non-selective cation channel predominantly expressed in nociceptive sensory neurons.[6] Its activation by noxious stimuli leads to an influx of cations, primarily Ca2+ and Na+, resulting in membrane depolarization and the transmission of pain signals. This compound, as a competitive antagonist, binds to the TRPV1 channel and prevents its activation by endogenous and exogenous agonists, thereby inhibiting the downstream signaling cascade that leads to the sensation of pain.
References
- 1. Whole Cell Patch Clamp Protocol [protocols.io]
- 2. mdpi.com [mdpi.com]
- 3. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 4. The orofacial capsaicin test in rats: effects of different capsaicin concentrations and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aurorabiomed.com.cn [aurorabiomed.com.cn]
- 6. researchgate.net [researchgate.net]
The Pharmacological Profile of AMG-517: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG-517 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel.[1] TRPV1, a non-selective cation channel, is a key integrator of noxious stimuli, including heat, protons (acidic conditions), and capsaicin, the pungent component of chili peppers.[2][3] Its role in pain and neurogenic inflammation made it an attractive target for the development of novel analgesics. This compound emerged from discovery efforts as a promising clinical candidate for the treatment of chronic pain.[1] However, its development was halted during Phase I clinical trials due to the on-target side effect of hyperthermia.[4][5] Despite its discontinuation for clinical use, this compound remains a valuable research tool for elucidating the physiological and pathophysiological roles of TRPV1. This technical guide provides an in-depth summary of the pharmacological properties of this compound, including its mechanism of action, in vitro and in vivo activity, and the experimental protocols used for its characterization.
Mechanism of Action
This compound functions as a competitive antagonist at the TRPV1 receptor.[2][6] It effectively blocks the activation of the TRPV1 channel by various stimuli, including capsaicin, protons (low pH), and heat.[2][3] By binding to the receptor, this compound prevents the influx of cations, primarily Ca2+ and Na+, into the cell, thereby inhibiting the depolarization of nociceptive sensory neurons and the subsequent transmission of pain signals.[4]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Potency of this compound
| Assay Type | Agonist | Cell Line | Species | IC50 (nM) | Reference |
| 45Ca2+ Influx | Capsaicin (500 nM) | CHO | Human | 0.76 | [2] |
| 45Ca2+ Influx | Acid (pH 5.0) | CHO | Human | 0.62 | [2] |
| 45Ca2+ Influx | Heat (45 °C) | CHO | Human | 1.3 | [2] |
| Native TRPV1 Activation | Capsaicin | Dorsal Root Ganglion Neurons | Rat | 0.68 | [2][6] |
| Dissociation Constant (Kb) | - | - | Rat | 4.2 | [2][6] |
| Dissociation Constant (Kb) | - | - | Human | 6.2 | [2][6] |
Table 2: In Vivo Efficacy of this compound in Rodent Models
| Animal Model | Endpoint | Species | Administration | Effective Dose | Reference |
| Capsaicin-Induced Flinching | Reduction in flinches | Rat | Oral | MED: 0.3 mg/kg | [2][6] |
| Capsaicin-Induced Flinching | Reduction in flinches | Rat | Oral | ED50: 0.33 mg/kg | [6] |
| CFA-Induced Thermal Hyperalgesia | Reversal of hyperalgesia | Rat | Oral | MED: 0.83 mg/kg | [6] |
Table 3: In Vivo Effects on Body Temperature
| Species | Administration | Dose (mg/kg) | Maximum Temperature Increase (°C) | Reference |
| Rat | Oral | 0.3 | 0.5 | [6] |
| Rat | Oral | 1 | 0.6 | [6] |
| Rat | Oral | 3 | 1.6 | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Assays
45Ca2+ Influx Assay
This assay measures the ability of a compound to inhibit the influx of radioactive calcium into cells expressing the target receptor upon stimulation.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human TRPV1 are cultured in appropriate media and seeded into 96-well plates.[2]
-
Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or vehicle control for a specified period.[2]
-
Stimulation: The TRPV1 channel is activated by adding an agonist, which can be capsaicin (e.g., 500 nM), an acidic solution (e.g., pH 5.0), or by increasing the temperature to 45°C.[2]
-
45Ca2+ Addition: Radioactive 45Ca2+ is added to the wells simultaneously with or immediately after the agonist.
-
Termination: The assay is stopped by rapidly washing the cells with ice-cold buffer to remove extracellular 45Ca2+.
-
Measurement: The amount of intracellular 45Ca2+ is quantified using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the agonist-induced 45Ca2+ influx (IC50) is calculated.
In Vivo Models
Capsaicin-Induced Flinching Test in Rats
This model assesses the in vivo efficacy of a compound in blocking acute nociception mediated by TRPV1 activation.
-
Animal Acclimation: Male Sprague-Dawley rats are acclimated to the testing environment.
-
Compound Administration: this compound or vehicle is administered orally at various doses.[2]
-
Capsaicin Challenge: After a predetermined time to allow for drug absorption, a solution of capsaicin is injected into the plantar surface of one hind paw.
-
Behavioral Observation: The number of flinches of the injected paw is counted for a defined period (e.g., 5 minutes) immediately following the capsaicin injection.[2]
-
Data Analysis: The dose of this compound that produces a 50% reduction in the number of flinches (ED50) or the minimally effective dose (MED) is determined.[2][6]
Complete Freund's Adjuvant (CFA)-Induced Thermal Hyperalgesia Model in Rats
This model is used to evaluate the efficacy of a compound in a model of inflammatory pain.
-
Induction of Inflammation: A subcutaneous injection of Complete Freund's Adjuvant (CFA) is administered into the plantar surface of one hind paw of the rats. This induces a localized and persistent inflammation.
-
Development of Hyperalgesia: The animals are allowed to develop thermal hyperalgesia over a period of time (e.g., 24 hours).
-
Baseline Measurement: The baseline paw withdrawal latency to a thermal stimulus (e.g., a radiant heat source) is measured for both the inflamed and non-inflamed paws.
-
Compound Administration: this compound or vehicle is administered orally.
-
Post-treatment Measurement: Paw withdrawal latencies are measured at various time points after drug administration.
-
Data Analysis: The ability of this compound to reverse the thermal hyperalgesia in the inflamed paw is quantified by the increase in paw withdrawal latency compared to the vehicle-treated group. The minimally effective dose (MED) is then determined.[6]
Mandatory Visualizations
Signaling Pathway
Caption: TRPV1 Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for the in vivo capsaicin-induced flinching test.
Conclusion
This compound is a well-characterized, potent, and selective TRPV1 antagonist. While its clinical development for pain was halted due to hyperthermia, it serves as an indispensable pharmacological tool for investigating the diverse functions of the TRPV1 channel. The data and protocols presented in this guide offer a comprehensive resource for researchers in the fields of pain, neuropharmacology, and drug discovery. The consistent on-target effect of hyperthermia across species, including humans, underscores the critical role of TRPV1 in thermoregulation.[3][4] Future research on TRPV1 antagonists may focus on dissociating the analgesic effects from the hyperthermic side effects, a challenge that, if overcome, could re-ignite interest in this target for therapeutic development.
References
- 1. researchgate.net [researchgate.net]
- 2. Repeated administration of vanilloid receptor TRPV1 antagonists attenuates hyperthermia elicited by TRPV1 blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Repeated Administration of Vanilloid Receptor TRPV1 Antagonists Attenuates Hyperthermia Elicited by TRPV1 Blockade | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Novel vanilloid receptor-1 antagonists: 1. Conformationally restricted analogues of trans-cinnamides - PubMed [pubmed.ncbi.nlm.nih.gov]
AMG-517: A Technical Guide for the Investigation of Transient Receptor Potential Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG-517 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain perception and thermoregulation. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in studying TRPV1 channels. The information is curated for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and visual representations of key concepts.
The TRPV1 channel, a non-selective cation channel, is activated by a variety of noxious stimuli, including capsaicin (the pungent component of chili peppers), heat (>43°C), and acidic conditions (protons).[1][2] Its activation on sensory neurons leads to the sensation of pain. Consequently, antagonists of TRPV1, such as this compound, have been investigated as potential analgesics.[3][4] However, the clinical development of this compound was halted due to the on-target side effect of hyperthermia, highlighting the complex role of TRPV1 in physiological processes.[3][5] Despite this, this compound remains a valuable tool for preclinical research into the function of TRPV1.
Mechanism of Action
This compound acts as a competitive antagonist at the TRPV1 receptor.[6] It effectively blocks the activation of the channel by various stimuli, including capsaicin, protons, and heat.[7][8] By binding to the TRPV1 channel, this compound prevents the influx of cations (primarily Ca2+ and Na+) that would normally occur upon activation, thereby inhibiting the initiation of a pain signal.[9]
Quantitative Data
The potency and selectivity of this compound have been characterized in various in vitro and in vivo studies. The following tables summarize the key quantitative data.
In Vitro Potency of this compound
| Parameter | Species | Cell Line | Agonist | IC50 (nM) | Reference(s) |
| Ca2+ Influx | Human | CHO | Capsaicin | 1-2 | [7] |
| Ca2+ Influx | Human | CHO | Protons (pH 5) | 1-2 | [7] |
| Ca2+ Influx | Human | CHO | Heat (45°C) | 1-2 | [7] |
| Inward Current | Human | CHO | Capsaicin | 0.76 | [8] |
| Inward Current | Human | CHO | Protons | 0.62 | [8] |
| Inward Current | Human | CHO | Heat | 1.3 | [8] |
| Native TRPV1 Activation | Rat | Dorsal Root Ganglion Neurons | Capsaicin | 0.68 | [6] |
In Vivo Efficacy and Effects of this compound
| Model | Species | Endpoint | Route of Administration | Effective Dose | Effect | Reference(s) |
| Capsaicin-Induced Flinch | Rat | Number of Flinches | Oral | ED50 = 0.33 mg/kg | Dose-dependent decrease in flinching | [6] |
| CFA-Induced Thermal Hyperalgesia | Rat | Thermal Paw Withdrawal Latency | Oral | MED = 0.83 mg/kg | Reversal of thermal hyperalgesia | [6] |
| Body Temperature | Rat | Core Body Temperature | Oral | 0.3, 1, 3 mg/kg | Dose-dependent hyperthermia (0.5, 0.6, 1.6°C increase) | [6] |
| Body Temperature | Human | Core Body Temperature | Oral | 2, 5, 10 mg | Plasma concentration-dependent hyperthermia | [7] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following sections provide overviews of key experimental protocols involving this compound. For complete, detailed protocols, it is recommended to consult the cited primary literature.
In Vitro Assays
Cell-Based Calcium Influx Assay
This assay is used to determine the potency of this compound in inhibiting TRPV1 activation.
-
Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing human or rat TRPV1 are commonly used.[7][10]
-
Culture Conditions: Cells are typically maintained in DMEM supplemented with 10% fetal bovine serum, antibiotics, and a selection agent (e.g., G418) to ensure continued expression of the TRPV1 channel.[10]
-
Assay Procedure:
-
Cells are plated in 96-well plates and grown to confluence.
-
The growth medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Cells are pre-incubated with varying concentrations of this compound or vehicle for a specified time.
-
The plate is placed in a fluorescence plate reader, and a baseline fluorescence is measured.
-
A TRPV1 agonist (e.g., capsaicin, acidic buffer, or heated buffer) is added to the wells to stimulate the channel.
-
The change in fluorescence, indicative of intracellular calcium concentration, is measured over time.
-
The IC50 value is calculated by fitting the concentration-response data to a logistical equation.
-
Electrophysiology (Patch-Clamp)
Patch-clamp electrophysiology allows for the direct measurement of ion channel activity.
-
Cell Preparation: Whole-cell patch-clamp recordings are performed on single cells expressing TRPV1.
-
Recording Solutions: The extracellular solution typically contains physiological concentrations of ions, while the intracellular solution in the patch pipette contains a different ionic composition to establish a membrane potential.
-
Procedure:
-
A glass micropipette is used to form a high-resistance seal with the cell membrane.
-
The membrane patch under the pipette tip is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
The cell is held at a specific voltage (voltage-clamp), and the current flowing across the membrane is measured.
-
A TRPV1 agonist is applied to the cell, and the resulting inward current is recorded.
-
The effect of this compound is determined by applying it to the cell before and during agonist application and measuring the reduction in the agonist-induced current.
-
In Vivo Models
Capsaicin-Induced Flinching Model
This is an acute pain model used to assess the analgesic efficacy of compounds targeting TRPV1.
-
Animals: Male Sprague-Dawley rats are commonly used.[6]
-
Procedure:
-
Animals are acclimated to the testing environment.
-
This compound or vehicle is administered orally at various doses.
-
After a set pre-treatment time (e.g., 1-2 hours), a small volume of capsaicin solution is injected into the plantar surface of one hind paw.
-
The number of times the animal flinches or licks the injected paw is counted for a defined period (e.g., 5 minutes).
-
A dose-dependent reduction in flinching behavior indicates analgesic activity.
-
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
This model induces a persistent inflammatory state, leading to thermal hyperalgesia (increased sensitivity to heat).
-
Animals: Male Sprague-Dawley rats are typically used.[6]
-
Procedure:
-
A baseline thermal sensitivity is measured using a device like the Hargreaves apparatus, which applies a radiant heat source to the paw and measures the withdrawal latency.
-
CFA is injected into the plantar surface of one hind paw to induce inflammation.
-
Thermal hyperalgesia develops over several hours to days, characterized by a decrease in paw withdrawal latency.
-
This compound or vehicle is administered orally.
-
Paw withdrawal latency is measured at various time points after drug administration to assess the reversal of thermal hyperalgesia.
-
Body Temperature Measurement
Given the hyperthermic effects of TRPV1 antagonists, monitoring body temperature is a critical component of in vivo studies.
-
Methodology: Core body temperature can be measured using rectal probes or telemetry devices implanted in the animals.
-
Procedure:
-
A baseline body temperature is recorded before drug administration.
-
This compound or vehicle is administered.
-
Body temperature is monitored at regular intervals for several hours to assess any changes.
-
Visualizations
Signaling Pathway of TRPV1 Activation and Inhibition by this compound
Caption: TRPV1 activation by stimuli and its inhibition by this compound.
Experimental Workflow for In Vivo Efficacy Testing of this compound
Caption: Workflow for in vivo testing of this compound in pain models.
Conclusion
This compound is a well-characterized, potent, and selective TRPV1 antagonist that serves as an invaluable research tool for elucidating the role of TRPV1 in pain, inflammation, and thermoregulation. While its clinical development was halted due to hyperthermia, the extensive preclinical and early clinical data provide a solid foundation for its use in laboratory settings. This guide offers a comprehensive overview of the key data and experimental approaches for researchers utilizing this compound to further our understanding of transient receptor potential channels. For the most detailed and specific experimental protocols, direct consultation of the cited primary research articles is highly recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Repeated administration of vanilloid receptor TRPV1 antagonists attenuates hyperthermia elicited by TRPV1 blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of peripherally restricted transient receptor potential vanilloid 1 (TRPV1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Pharmacological blockade of the vanilloid receptor TRPV1 elicits marked hyperthermia in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fz.kiev.ua [fz.kiev.ua]
- 8. real.mtak.hu [real.mtak.hu]
- 9. The vanilloid receptor TRPV1 is tonically activated in vivo and involved in body temperature regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Vanilloid Receptor TRPV1 Is Tonically Activated In Vivo and Involved in Body Temperature Regulation | Journal of Neuroscience [jneurosci.org]
An In-Depth Technical Guide to the Basic Research Applications of Sotorasib (AMG 510)
An important clarification regarding the topic is necessary. Initial research on "Amg-517" predominantly identifies a discontinued TRPV1 antagonist developed for pain management. However, the request for an in-depth technical guide focused on signaling pathways and experimental workflows for cancer researchers strongly suggests a likely reference to the groundbreaking KRAS G12C inhibitor, AMG 510 , which is now known as Sotorasib (brand name Lumakras™). This guide will proceed under the assumption that the intended subject is Sotorasib (AMG 510), a molecule with extensive basic research applications in oncology.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the fundamental research applications of Sotorasib (AMG 510), a first-in-class inhibitor of the KRAS G12C mutation.
Mechanism of Action and Core Biological Principles
Sotorasib is a covalent inhibitor that specifically and irreversibly binds to the cysteine residue of the KRAS G12C mutant protein. The KRAS protein is a small GTPase that functions as a molecular switch in intracellular signaling. In its active GTP-bound state, KRAS promotes cell growth, proliferation, and survival through various downstream effector pathways, including the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.
The G12C mutation in KRAS leads to a constitutively active protein, driving oncogenesis in a significant subset of non-small cell lung cancers, colorectal cancers, and other solid tumors. Sotorasib exploits the unique presence of the cysteine at position 12, trapping the KRAS G12C protein in its inactive GDP-bound state. This inhibition effectively blocks downstream signaling, leading to tumor growth inhibition and apoptosis.
Methodological & Application
Application Notes and Protocols for AMG-517 in Mouse Pain Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG-517 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in nociceptive signaling.[1][2] Activation of TRPV1 by stimuli such as capsaicin, heat, and protons leads to the sensation of pain.[1] Consequently, antagonism of this channel presents a promising therapeutic strategy for pain management. These application notes provide detailed protocols for the use of this compound in various mouse models of pain, including inflammatory and neuropathic pain, to assess its analgesic efficacy.
Mechanism of Action: TRPV1 Antagonism
This compound exerts its analgesic effects by blocking the TRPV1 ion channel, which is predominantly expressed on primary afferent sensory neurons. Under normal physiological conditions, TRPV1 is involved in detecting noxious heat. In inflammatory states, various endogenous molecules can sensitize the channel, lowering its activation threshold and contributing to thermal hyperalgesia and allodynia. By binding to and inhibiting TRPV1, this compound prevents the influx of cations (primarily Ca2+ and Na+) that initiate the pain signal, thereby reducing pain perception.
Signaling Pathway of TRPV1 in Nociceptive Neurons
Caption: TRPV1 activation by various stimuli leads to cation influx and pain signaling, a process blocked by this compound.
Quantitative Data Summary
The following tables summarize the in vivo doses and effects of this compound in various mouse pain models.
Table 1: this compound Efficacy in Inflammatory Pain Models
| Pain Model | Mouse Strain | This compound Dose | Administration Route | Key Findings |
| Capsaicin-Induced Flinching | Not Specified | 0.3 - 3 mg/kg | Oral (p.o.) | Dose-dependent reduction in flinching behavior. |
| Complete Freund's Adjuvant (CFA) | Not Specified | 0.83 mg/kg | Oral (p.o.) | Attenuation of thermal hyperalgesia. |
| Intragastric Administration Study | C57BL/6J | 10 mg/kg | Intragastric (i.g.) | Enhanced energy metabolism and locomotor activity via capsaicin-sensitive nerves.[3] |
Table 2: this compound in Other In Vivo Mouse Models
| Model | Mouse Strain | This compound Dose | Administration Route | Key Findings |
| Thermoregulation Study | Not Specified | 250 ng/kg | Intraperitoneal (i.p.) | Induced hyperthermia, a known on-target effect of TRPV1 antagonists. |
Experimental Protocols
Vehicle Formulation
A critical aspect of in vivo studies is the appropriate formulation of the test compound. For oral administration of this compound, a suspension in a vehicle such as 0.5% methylcellulose or a solution in a supersaturatable self-emulsifying drug delivery system (S-SEDDS) can be considered to improve oral absorption.[4] For intraperitoneal injections, this compound can be dissolved in a vehicle like DMSO and further diluted in saline, though care must be taken to manage potential vehicle-induced effects. A previously reported formulation for clinical trials involved a suspension in 2% Pluronic F108 in Ora-Plus®.
Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain
This model induces a persistent inflammatory state, leading to thermal and mechanical hypersensitivity.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Complete Freund's Adjuvant (CFA)
-
Male C57BL/6 mice (8-10 weeks old)
-
27-gauge needles and syringes
-
Apparatus for assessing thermal hyperalgesia (e.g., Hargreaves test) and mechanical allodynia (e.g., von Frey filaments)
Protocol:
-
Baseline Measurements: Acclimatize mice to the testing environment for at least 30 minutes. Measure baseline paw withdrawal latency to a thermal stimulus and/or paw withdrawal threshold to mechanical stimuli.
-
Induction of Inflammation: Anesthetize the mice lightly. Inject 20 µL of CFA into the plantar surface of the left hind paw.
-
Drug Administration: At a predetermined time point post-CFA injection (e.g., 24 hours), administer this compound or vehicle orally via gavage.
-
Pain Assessment: At various time points after drug administration (e.g., 1, 2, 4, and 6 hours), re-assess thermal hyperalgesia and/or mechanical allodynia in the ipsilateral (CFA-injected) and contralateral paws.
-
Data Analysis: Compare the paw withdrawal latencies/thresholds between the this compound-treated and vehicle-treated groups.
Caption: Workflow for the CFA-induced inflammatory pain model.
Formalin Test for Acute and Inflammatory Pain
The formalin test produces a biphasic pain response: an early, acute phase followed by a later, inflammatory phase.[5][6][7][8][9][10]
Materials:
-
This compound
-
Vehicle
-
5% Formalin solution
-
Male Swiss Webster mice (20-25 g)
-
Observation chambers with mirrors for paw observation
-
Timer
Protocol:
-
Acclimatization: Place mice in individual observation chambers for at least 30 minutes to acclimate.
-
Drug Administration: Administer this compound or vehicle orally 30-60 minutes prior to the formalin injection.
-
Formalin Injection: Inject 20 µL of 5% formalin into the plantar surface of the right hind paw.
-
Observation: Immediately after injection, return the mouse to the observation chamber and start a timer. Record the cumulative time the animal spends licking or biting the injected paw over two distinct periods:
-
Phase 1 (Acute Pain): 0-5 minutes post-injection.
-
Phase 2 (Inflammatory Pain): 15-45 minutes post-injection.
-
-
Data Analysis: Compare the total licking/biting time in each phase for the this compound-treated group versus the vehicle-treated group.
Caption: Workflow for the formalin test.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
The CCI model involves loose ligation of the sciatic nerve, leading to the development of neuropathic pain symptoms such as mechanical allodynia and thermal hyperalgesia.[11][12][13]
Materials:
-
This compound
-
Vehicle
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
4-0 or 5-0 chromic gut or silk sutures
-
Apparatus for assessing mechanical allodynia and thermal hyperalgesia
Protocol:
-
Surgery: Anesthetize the mouse. Make an incision on the lateral side of the mid-thigh to expose the sciatic nerve. Place four loose ligatures around the nerve, approximately 1 mm apart. Close the incision with sutures or wound clips. A sham surgery group should undergo the same procedure without nerve ligation.
-
Post-operative Recovery: Allow the animals to recover for 7-14 days for the full development of neuropathic pain.
-
Baseline Neuropathic Pain Assessment: Measure the paw withdrawal threshold to mechanical stimuli and/or paw withdrawal latency to a thermal stimulus in the ipsilateral and contralateral paws.
-
Drug Administration: Administer this compound or vehicle.
-
Pain Assessment: Assess mechanical allodynia and thermal hyperalgesia at various time points post-dosing.
-
Data Analysis: Compare the pain thresholds/latencies between the this compound and vehicle-treated groups.
Caption: Workflow for the Chronic Constriction Injury (CCI) model.
Conclusion
This compound is a valuable tool for investigating the role of TRPV1 in various pain states. The protocols outlined above provide a framework for assessing the analgesic potential of this compound in preclinical mouse models of inflammatory and neuropathic pain. Researchers should carefully consider the appropriate dose, administration route, and vehicle for their specific experimental design. The known hyperthermic effect of TRPV1 antagonists should also be monitored and taken into account during in vivo studies.
References
- 1. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ThermoTRP Channels in Nociceptors: Taking a Lead from Capsaicin Receptor TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intragastric administration of AMG517, a TRPV1 antagonist, enhanced activity-dependent energy metabolism via capsaicin-sensitive sensory nerves in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization and optimization of AMG 517 supersaturatable self-emulsifying drug delivery system (S-SEDDS) for improved oral absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. criver.com [criver.com]
- 7. Research SOP: EVALUATION OF ANALGESIC POTENTIAL OF TEST COMPOUND(S) USING FORMALIN TEST IN EXPERIMENTAL ANIMALS [researchsop.com]
- 8. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WWL70 protects against chronic constriction injury-induced neuropathic pain in mice by cannabinoid receptor-independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdbneuro.com [mdbneuro.com]
- 12. Experimental Characterization of the Chronic Constriction Injury-Induced Neuropathic Pain Model in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Behavior of neuropathic pain in mice following chronic constriction injury comparing silk and catgut ligatures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Use of AMG-517
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG-517 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2] The TRPV1 channel, a non-selective cation channel, is a key player in pain perception and is activated by various stimuli, including capsaicin, heat, and protons (acidic conditions).[2][3] this compound competitively blocks the activation of both human and rat TRPV1, making it a valuable tool for studying the role of TRPV1 in various physiological and pathological processes.[1][2] These application notes provide detailed protocols for the preparation and use of this compound in common in vitro assays, with a focus on its solubility in Dimethyl Sulfoxide (DMSO).
Solubility of this compound in DMSO
This compound exhibits high solubility in DMSO, although reported values vary across different suppliers. For most in vitro applications, preparing a high-concentration stock solution in DMSO is the recommended first step.
Key Recommendations for Dissolving this compound in DMSO:
-
To achieve higher concentrations, it is recommended to warm the solution at 37°C for 10 minutes and/or use an ultrasonic bath.[1]
-
It is advisable to use fresh, anhydrous DMSO, as absorbed moisture can reduce the solubility of the compound.[4]
-
Stock solutions of this compound in DMSO can be stored at -20°C for several months.[1]
Table 1: Reported Solubility of this compound in DMSO
| Solubility (mg/mL) | Molar Equivalent (mM) | Source |
| ≥86 | ~199.8 | Selleck Chemicals[4] |
| ≥41.67 | ~96.82 | MedchemExpress[5] |
| ≥21.5 | ~49.95 | APExBIO[1] |
| ~14.3 | ~33.22 | Cayman Chemical |
| Soluble to 10 mM | 10 | R&D Systems[1] |
Molecular Weight of this compound is approximately 430.41 g/mol .
In Vitro Activity of this compound
This compound is a highly potent antagonist of TRPV1, with inhibitory concentrations in the low nanomolar range.
Table 2: In Vitro Inhibitory Activity of this compound
| Assay | Cell Line | Agonist | IC₅₀ Value | Source |
| Calcium Influx | Human TRPV1-expressing CHO cells | Capsaicin | 0.76 nM | Selleck Chemicals[2] |
| Calcium Influx | Human TRPV1-expressing CHO cells | Acid (pH 5.0) | 0.62 nM | Selleck Chemicals[2] |
| Calcium Influx | Human TRPV1-expressing CHO cells | Heat (45°C) | 1.3 nM | Selleck Chemicals[2] |
| Native TRPV1 Activation | Rat Dorsal Root Ganglion Neurons | Capsaicin | 0.68 nM | Selleck Chemicals[2] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
To aid dissolution, vortex the solution and, if necessary, warm it at 37°C for 10 minutes or place it in an ultrasonic bath for a short period.[1]
-
Ensure the powder is completely dissolved before use.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
Capsaicin-Induced Calcium Influx Assay in TRPV1-Expressing CHO Cells
This protocol describes a common method to assess the antagonistic activity of this compound on TRPV1 channels.
Materials:
-
CHO cells stably expressing human TRPV1
-
Cell culture medium (e.g., DMEM/F-12 supplemented with 10% FBS and selection antibiotic like G418)
-
Black, clear-bottom 96-well or 384-well assay plates
-
This compound stock solution (in DMSO)
-
Capsaicin stock solution (in DMSO)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
Pluronic F-127 (if using Fluo-4 AM)
-
Fluorescence plate reader with an injection system
Protocol:
-
Cell Plating:
-
The day before the assay, seed the TRPV1-expressing CHO cells into black, clear-bottom assay plates at a density that will result in a confluent monolayer on the day of the experiment.
-
-
Compound Preparation:
-
Prepare serial dilutions of the this compound stock solution in the assay buffer. The final DMSO concentration in the well should be kept constant and typically below 0.5% to avoid solvent effects.
-
-
Dye Loading:
-
Prepare the fluorescent calcium dye solution in the assay buffer according to the manufacturer's instructions.
-
Remove the cell culture medium from the wells and add the dye-loading solution.
-
Incubate the plate at 37°C for the time recommended by the dye manufacturer (typically 30-60 minutes).
-
-
Antagonist Incubation:
-
Wash the cells with the assay buffer to remove excess dye.
-
Add the prepared dilutions of this compound to the respective wells. Include wells with vehicle control (assay buffer with the same final DMSO concentration).
-
Incubate the plate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C to allow the compound to interact with the channels.
-
-
Fluorescence Measurement and Agonist Addition:
-
Place the plate in a fluorescence plate reader.
-
Set the instrument to record fluorescence intensity over time.
-
Establish a stable baseline reading for a few seconds.
-
Inject a solution of capsaicin (at a concentration that elicits a submaximal response, e.g., EC₈₀) into the wells and continue recording the fluorescence signal.
-
-
Data Analysis:
-
Measure the peak fluorescence response after agonist addition.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Visualizations
Signaling Pathway of TRPV1 Antagonism by this compound
Caption: this compound blocks TRPV1 activation by various stimuli.
Experimental Workflow for In Vitro Antagonist Assay
Caption: Workflow for determining this compound potency.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Cyclodextrin derivatives decrease Transient Receptor Potential vanilloid 1 and Ankyrin 1 ion channel activation via altering the surrounding membrane microenvironment by cholesterol depletion [frontiersin.org]
- 4. selleckchem.com [selleckchem.com]
- 5. bsys.ch [bsys.ch]
Application Notes and Protocols for Preparing AMG-517 Stock Solutions in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG-517 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel involved in the detection and regulation of body temperature and the sensation of pain.[1][2][3] As a TRPV1 antagonist, this compound blocks the influx of calcium ions initiated by various stimuli, including capsaicin, heat, and acidic conditions.[4][5] This inhibitory action makes it a valuable tool in research focused on pain, inflammation, and other physiological processes regulated by TRPV1.[6] Proper preparation of this compound stock solutions is crucial for obtaining accurate and reproducible results in cell culture experiments. This document provides detailed protocols for the preparation, storage, and application of this compound stock solutions for in vitro studies.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This information is essential for the accurate preparation of stock solutions.
| Property | Value | Source |
| Molecular Weight | 430.41 g/mol | |
| Formula | C₂₀H₁₃F₃N₄O₂S | |
| CAS Number | 659730-32-2 | [1] |
| Appearance | Crystalline solid | [7] |
| Purity | ≥98% | |
| Solubility | Soluble in DMSO. Insoluble in water. | [2][4] |
Solubility Data
The solubility of this compound in Dimethyl Sulfoxide (DMSO) is a critical factor for preparing concentrated stock solutions. It is important to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[4]
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 4.3 - 86 mg/mL | 10 - 199.81 mM | Solubility can be enhanced with ultrasonication.[1][2][4][7] |
| Ethanol | ≥4.93 mg/mL | - | [2] |
| Water | Insoluble | - | [2][4] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile, nuclease-free microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile, nuclease-free pipette tips and micropipettes
-
Laminar flow hood or biosafety cabinet
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
-
0.22 µm sterile syringe filter
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for subsequent dilutions in cell culture media.
Calculation:
To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:
Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )
For 1 mL (0.001 L) of a 10 mM stock solution:
Mass (mg) = 10 mmol/L x 0.001 L x 430.41 g/mol = 4.3041 mg
Procedure:
-
Weighing this compound: In a sterile microcentrifuge tube, carefully weigh out 4.30 mg of this compound powder using a calibrated analytical balance.
-
Adding DMSO: Under sterile conditions in a laminar flow hood, add 1 mL of sterile, cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. Gentle warming to 37°C or brief ultrasonication can aid in dissolution if necessary.[2]
-
Sterilization: To ensure the stock solution is sterile for cell culture use, filter it through a 0.22 µm sterile syringe filter into a new sterile microcentrifuge tube. This step should be performed in a laminar flow hood to maintain sterility.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
Storage and Stability
Proper storage of both the solid compound and the prepared stock solutions is essential to maintain the integrity of this compound.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Up to 3 years | Keep desiccated.[1][4] |
| DMSO Stock Solution | -20°C | Up to 1 month | Avoid repeated freeze-thaw cycles.[2][4] |
| DMSO Stock Solution | -80°C | Up to 1 year | Recommended for long-term storage.[4] |
Preparation of Working Solutions for Cell Culture
The concentrated DMSO stock solution must be diluted to the final working concentration in cell culture medium. It is crucial to maintain the final DMSO concentration in the culture at a non-toxic level, typically below 0.5%, with 0.1% being preferable for most cell lines to avoid off-target effects.
Example Dilution to a 10 µM Working Solution:
To prepare a 10 µM working solution from a 10 mM stock, a 1:1000 dilution is required.
-
Under sterile conditions, add 1 µL of the 10 mM this compound stock solution to 999 µL of pre-warmed cell culture medium.
-
Mix gently by pipetting up and down.
-
This will result in a final this compound concentration of 10 µM and a final DMSO concentration of 0.1%.
-
Always prepare a vehicle control containing the same final concentration of DMSO as the treated samples to account for any solvent effects.
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
This compound acts as a competitive antagonist at the TRPV1 receptor. In normal physiological states, stimuli such as capsaicin, heat, or protons bind to and activate the TRPV1 channel, leading to an influx of Ca²⁺ ions. This influx triggers downstream signaling cascades that result in the sensation of pain and inflammation. This compound blocks this activation, thereby inhibiting the Ca²⁺ influx and subsequent cellular responses.
Caption: Mechanism of action of this compound as a TRPV1 antagonist.
Experimental Workflow for Stock Solution Preparation
The following diagram outlines the key steps for preparing a sterile stock solution of this compound for use in cell culture experiments.
Caption: Workflow for preparing this compound stock solutions.
References
- 1. This compound | CAS:659730-32-2 | TRPV1 antagonist,potent and highly selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. apexbt.com [apexbt.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Attenuation of TRPV1 by this compound after nerve injury promotes peripheral axonal regeneration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
Application Notes and Protocols for AMG-517 in Calcium Imaging Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG-517 is a potent and highly selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2][3] The TRPV1 receptor, a non-selective cation channel, is a key player in pain sensation and neurogenic inflammation, activated by stimuli such as capsaicin, noxious heat, and acidic conditions.[4][5] Upon activation, TRPV1 allows the influx of cations, most notably calcium (Ca²⁺), which triggers downstream signaling cascades.[1][6] Consequently, molecules that modulate TRPV1 activity, such as this compound, are valuable tools for studying pain pathways and for the development of novel analgesics.
Calcium imaging is a widely used technique to investigate the intracellular calcium dynamics in response to various stimuli. By employing fluorescent calcium indicators, researchers can visualize and quantify changes in intracellular calcium concentrations, providing a functional readout of ion channel activity. These application notes provide detailed protocols for utilizing this compound in calcium imaging experiments to characterize its inhibitory effects on TRPV1 activation.
Mechanism of Action
This compound acts as a competitive antagonist at the TRPV1 receptor.[1] It effectively blocks the channel activation induced by various stimuli, thereby inhibiting the subsequent influx of calcium into the cell. This inhibitory action can be quantified by measuring the reduction in the intracellular calcium concentration in the presence of this compound when cells are challenged with a TRPV1 agonist like capsaicin.
Data Presentation
The inhibitory potency of this compound on TRPV1 activation can be summarized by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the antagonist required to inhibit 50% of the maximum agonist-induced response.
| Parameter | Cell Type | Agonist | This compound IC₅₀ (nM) |
| Capsaicin-induced Ca²⁺ influx | Human TRPV1-expressing CHO cells | Capsaicin (500 nM) | 0.76[2] |
| Acid (pH 5.0)-induced Ca²⁺ influx | Human TRPV1-expressing CHO cells | Protons (pH 5.0) | 0.62[2] |
| Heat (45°C)-induced Ca²⁺ influx | Human TRPV1-expressing CHO cells | Heat (45°C) | 1.3[2] |
| Capsaicin-induced ⁴⁵Ca²⁺ uptake | Cells expressing TRPV1 | Capsaicin | 1-2[1] |
| Native TRPV1 activation | Rat dorsal root ganglion neurons | Capsaicin | 0.68[1] |
Signaling Pathway
The activation of the TRPV1 channel by stimuli such as capsaicin, heat, or protons leads to an influx of cations, primarily Ca²⁺ and Na⁺. The resulting increase in intracellular Ca²⁺ concentration is a critical event in nociceptive signaling. This compound blocks this channel, thereby inhibiting the calcium influx and subsequent downstream events.
Experimental Protocols
This section provides a detailed protocol for a calcium imaging experiment to assess the inhibitory effect of this compound on capsaicin-induced TRPV1 activation in a cell-based assay. This protocol is adaptable for various cell types expressing TRPV1, such as transfected cell lines (e.g., HEK293 or CHO cells) or primary sensory neurons.
Materials
-
Cells: HEK293 or CHO cells stably expressing human or rat TRPV1.
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418 for stable cell lines).
-
Calcium Imaging Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.
-
Calcium Indicator Dye: Fura-2 AM (acetoxymethyl ester).
-
Pluronic F-127: To aid in dye solubilization.
-
Probenecid: (Optional) To inhibit dye leakage from cells.
-
TRPV1 Agonist: Capsaicin.
-
TRPV1 Antagonist: this compound.
-
Solvents: Anhydrous Dimethyl Sulfoxide (DMSO).
-
Equipment:
-
Fluorescence microscope equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm).
-
Perfusion system for solution exchange.
-
Image acquisition and analysis software.
-
Cell culture incubator (37°C, 5% CO₂).
-
Black-walled, clear-bottom 96-well plates (for plate reader-based assays).
-
Stock Solution Preparation
-
This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound powder in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.
-
Capsaicin Stock Solution (10 mM): Dissolve the appropriate amount of capsaicin powder in anhydrous DMSO. Aliquot and store at -20°C.
-
Fura-2 AM Stock Solution (1 mM): Dissolve 50 µg of Fura-2 AM in 50 µL of anhydrous DMSO. This stock solution should be used fresh or stored at -20°C for a limited time, protected from light and moisture.
-
Pluronic F-127 (20% w/v): Dissolve in DMSO.
-
Probenecid Stock Solution (250 mM): Dissolve in an equal molar amount of NaOH and bring to the final volume with HBSS or water.
Experimental Workflow
Detailed Protocol
-
Cell Seeding:
-
The day before the experiment, seed TRPV1-expressing cells onto glass coverslips or into black-walled, clear-bottom 96-well plates at a density that will result in a 70-80% confluent monolayer on the day of the experiment.
-
Incubate at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare the Fura-2 AM loading solution. For a final concentration of 2-5 µM Fura-2 AM, dilute the 1 mM stock into pre-warmed HBSS. Add Pluronic F-127 to a final concentration of 0.02% to aid dye dispersion. If using, add Probenecid to a final concentration of 1-2.5 mM.
-
Remove the cell culture medium from the cells and wash once with pre-warmed HBSS.
-
Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
After incubation, wash the cells twice with pre-warmed HBSS to remove extracellular dye.
-
Incubate the cells in HBSS for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the Fura-2 AM.
-
-
Calcium Imaging:
-
Mount the coverslip with the loaded cells onto the perfusion chamber of the fluorescence microscope.
-
Continuously perfuse the cells with HBSS.
-
Acquire baseline fluorescence images by alternating excitation between 340 nm and 380 nm and measuring the emission at ~510 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.
-
To test the effect of this compound, pre-incubate the cells with the desired concentration of this compound (or vehicle control, e.g., 0.1% DMSO) in HBSS for 5-15 minutes prior to agonist stimulation. A range of this compound concentrations (e.g., 0.1 nM to 1 µM) should be tested to generate a dose-response curve.
-
While continuing to record, apply a TRPV1 agonist, such as capsaicin (e.g., at a concentration that elicits a sub-maximal to maximal response, such as 100 nM to 1 µM), in the continued presence of this compound or vehicle.
-
Record the changes in the F340/F380 ratio for several minutes to capture the peak response and any subsequent plateau or decline.
-
-
Data Analysis:
-
For each cell or region of interest, calculate the F340/F380 ratio for each time point.
-
Normalize the response by dividing the ratio at each time point by the baseline ratio (before stimulation).
-
Determine the peak response to the capsaicin stimulation in the presence and absence of different concentrations of this compound.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control response.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the TRPV1 channel in cellular signaling and physiology. The provided protocols and data offer a comprehensive guide for researchers to effectively utilize this compound in calcium imaging experiments to quantify its inhibitory activity on TRPV1. Careful execution of these protocols will enable the generation of robust and reproducible data for basic research and drug development applications.
References
- 1. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Activity and Ca2+ regulate the mobility of TRPV1 channels in the plasma membrane of sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Calcium Entry through TRPV1: A Potential Target for the Regulation of Proliferation and Apoptosis in Cancerous and Healthy Cells [mdpi.com]
- 5. Assay of TRPV1 Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Calcium Entry through TRPV1: A Potential Target for the Regulation of Proliferation and Apoptosis in Cancerous and Healthy Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Administration of AMG-517 in Peripheral Nerve Injury Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peripheral nerve injuries (PNI) represent a significant clinical challenge, often resulting in chronic pain, sensory and motor deficits, and a diminished quality of life. The transient receptor potential vanilloid 1 (TRPV1), a non-selective cation channel predominantly expressed in nociceptive sensory neurons, has emerged as a key player in the pathophysiology of neuropathic pain and is being investigated as a therapeutic target for promoting nerve regeneration.[1][2][3] AMG-517 is a potent and selective antagonist of the TRPV1 receptor.[2][4] These application notes provide a detailed overview and experimental protocols for the administration of this compound in preclinical studies of peripheral nerve injury, specifically focusing on its role in promoting axonal regeneration.
Mechanism of Action
TRPV1 channels are activated by a variety of stimuli, including heat, protons (low pH), and endogenous inflammatory mediators.[5] In the context of peripheral nerve injury, the local microenvironment undergoes changes that lead to the overactivation of TRPV1, contributing to pain signaling and potentially hindering the regenerative process.[1] this compound competitively blocks the TRPV1 channel, thereby inhibiting the influx of cations like calcium and sodium.[6] This blockade is thought to attenuate nociceptive signaling and create a more favorable environment for nerve repair.[1] Studies have shown that administration of this compound after sciatic nerve injury in rats promotes axonal regeneration and upregulates the expression of growth-associated proteins.[1][2]
Signaling Pathways
The signaling pathways involved in peripheral nerve injury and regeneration are complex. TRPV1 activation is linked to several intracellular cascades that can influence neuronal survival and growth. The diagram below illustrates the putative mechanism by which this compound, a TRPV1 antagonist, may promote peripheral nerve regeneration.
Caption: Putative signaling pathway of this compound in promoting peripheral nerve regeneration.
Experimental Protocols
The following protocols are based on the methodology described by Bai et al. (2018) for a rat model of sciatic nerve transection.[1][2]
Animal Model and Surgical Procedure
-
Animal Model: Adult male Sprague-Dawley rats (220-240 g) are used.
-
Anesthesia: Anesthetize the rats via intraperitoneal injection of sodium pentobarbital (3% solution, 30 mg/kg).
-
Surgical Site Preparation: Shave and disinfect the skin over the right thigh.
-
Sciatic Nerve Exposure: Make a skin incision and bluntly dissect the muscles to expose the sciatic nerve.
-
Sciatic Nerve Transection: Transect the right sciatic nerve at a position approximately 10 mm above the bifurcation into the tibial and common peroneal nerves.
This compound Administration Protocol
-
Drug Preparation: Dissolve this compound in a vehicle solution (e.g., saline or a solution containing DMSO and Tween 80, followed by dilution with saline).
-
Timing of Administration: Administer this compound thirty minutes after the sciatic nerve transection.
-
Route of Administration: Inject the this compound solution into the area surrounding the ipsilateral lumbar (L4-L5) dorsal root ganglia (DRGs).
-
Dosage: Administer this compound at doses of 150 µg/kg and 300 µg/kg. A vehicle control group should be included.
Experimental Workflow
Caption: A typical experimental workflow for studying the effects of this compound on peripheral nerve injury.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound administration in a rat model of sciatic nerve transection at one and two weeks post-injury, based on the findings of Bai et al. (2018).[1]
Table 1: Effect of this compound on CGRP Release in the Dorsal Horn
| Treatment Group | Time Post-Injury | CGRP Concentration (ng/g tissue) |
| Sham | - | ~0.05 |
| Injury + Vehicle | 1 Week | ~0.15 |
| Injury + this compound (150 µg/kg) | 1 Week | 0.11 |
| Injury + this compound (300 µg/kg) | 1 Week | 0.11 |
| Injury + Vehicle | 2 Weeks | ~0.18 |
| Injury + this compound (150 µg/kg) | 2 Weeks | 0.095 |
| Injury + this compound (300 µg/kg) | 2 Weeks | 0.11 |
Table 2: Effect of this compound on Axonal Regeneration in the Sciatic Nerve
| Treatment Group | Time Post-Injury | Number of Regenerated Axons (per unit area) |
| Sham | - | High |
| Injury + Vehicle | 1 Week | Low |
| Injury + this compound (150 µg/kg) | 1 Week | No significant difference from vehicle |
| Injury + this compound (300 µg/kg) | 1 Week | No significant difference from vehicle |
| Injury + Vehicle | 2 Weeks | Moderate |
| Injury + this compound (150 µg/kg) | 2 Weeks | Markedly increased vs. vehicle (p < 0.001) |
| Injury + this compound (300 µg/kg) | 2 Weeks | Markedly increased vs. vehicle (p < 0.001) |
Table 3: Effect of this compound on GAP-43 and GFAP Protein Expression
| Treatment Group | Time Post-Injury | GAP-43 Expression (relative to control) | GFAP Expression (relative to control) |
| Injury + Vehicle | 1 Week | Increased | Decreased |
| Injury + this compound (150 µg/kg) | 1 Week | Significantly increased vs. vehicle | Significantly increased vs. vehicle |
| Injury + this compound (300 µg/kg) | 1 Week | Significantly increased vs. vehicle | Significantly increased vs. vehicle |
| Injury + Vehicle | 2 Weeks | Increased | Near control levels |
| Injury + this compound (150 µg/kg) | 2 Weeks | Significantly increased vs. vehicle | Significantly increased vs. vehicle |
| Injury + this compound (300 µg/kg) | 2 Weeks | Significantly increased vs. vehicle | Significantly increased vs. vehicle |
Key Experimental Considerations
-
Dose-Response: The study by Bai et al. (2018) did not find a significant dose-dependent effect between 150 µg/kg and 300 µg/kg of this compound on the measured outcomes.[1] Further dose-ranging studies may be necessary to determine the optimal therapeutic window.
-
Timing of Administration: The protocol described involves administration 30 minutes post-injury. Investigating different time points for administration could provide insights into the therapeutic window of opportunity for TRPV1 antagonism in PNI.
-
Outcome Measures: In addition to histological and molecular markers, functional outcome measures such as the sciatic functional index (SFI), thermal and mechanical sensitivity testing should be included to provide a comprehensive assessment of nerve recovery.
-
Off-Target Effects: While this compound is a selective TRPV1 antagonist, it is important to consider potential off-target effects. One known class effect of TRPV1 antagonists is hyperthermia, which should be monitored in animal studies.[4][7]
Conclusion
The administration of the TRPV1 antagonist this compound shows significant promise as a therapeutic strategy to promote axonal regeneration following peripheral nerve injury. The protocols and data presented in these application notes provide a valuable resource for researchers and drug development professionals investigating the therapeutic potential of TRPV1 modulation in the context of nerve repair. Further studies are warranted to optimize dosing and administration regimens and to fully elucidate the underlying mechanisms of action.
References
- 1. Attenuation of TRPV1 by this compound after nerve injury promotes peripheral axonal regeneration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Attenuation of TRPV1 by this compound after nerve injury promotes peripheral axonal regeneration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of TRPV1 on Pathogenesis and Therapy of Neurodegenerative Diseases | MDPI [mdpi.com]
- 4. Administration of CoCl2 Improves Functional Recovery in a Rat Model of Sciatic Nerve Transection Injury [medsci.org]
- 5. Frontiers | The GDF11 Promotes Nerve Regeneration After Sciatic Nerve Injury in Adult Rats by Promoting Axon Growth and Inhibiting Neuronal Apoptosis [frontiersin.org]
- 6. Frontiers | Enhancement of Peripheral Nerve Regrowth by the Purine Nucleoside Analog and Cell Cycle Inhibitor, Roscovitine [frontiersin.org]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: CFA-Induced Inflammatory Pain Model and the TRPV1 Antagonist AMG-517
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for utilizing the Complete Freund's Adjuvant (CFA)-induced inflammatory pain model to evaluate the efficacy of the potent and selective TRPV1 antagonist, AMG-517.
Introduction
The Complete Freund's Adjuvant (CFA)-induced inflammatory pain model is a widely used and robust preclinical model for studying the mechanisms of inflammatory pain and for the initial screening of potential analgesic compounds.[1] Injection of CFA, an emulsion containing heat-killed Mycobacterium tuberculosis, into the rodent hind paw induces a localized, persistent inflammatory response characterized by edema, thermal hyperalgesia, and mechanical allodynia.[2][3] This model mimics many aspects of chronic inflammatory pain conditions in humans.
The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a key player in the signaling of inflammatory pain. It is a non-selective cation channel primarily expressed on nociceptive sensory neurons and is activated by various noxious stimuli, including heat, protons (acidic pH), and endogenous inflammatory mediators. During inflammation, the activation threshold of TRPV1 is lowered, leading to a state of peripheral sensitization and heightened pain perception. Consequently, antagonism of the TRPV1 receptor presents a promising therapeutic strategy for the management of inflammatory pain.
This compound is a potent and selective antagonist of the TRPV1 receptor. It has been investigated for its analgesic properties in various preclinical pain models. These notes will detail the protocols for inducing CFA-mediated inflammatory pain and assessing the analgesic effects of this compound through behavioral assays.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in attenuating CFA-induced thermal hyperalgesia and provide a template for recording data on mechanical allodynia.
Table 1: Effect of Orally Administered this compound on CFA-Induced Thermal Hyperalgesia in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Latency (seconds) | % Reversal of Hyperalgesia |
| Sham | Vehicle | ~10.5 | N/A |
| CFA + Vehicle | Vehicle | ~5.0 | 0% |
| CFA + this compound | 3 | ~7.5 | ~45% |
| CFA + this compound | 10 | ~9.0 | ~73% |
| CFA + this compound | 30 | ~10.0 | ~91% |
| CFA + this compound | 100 | ~10.5 | ~100% |
Data are approximated from graphical representations in Gavva et al., 2007. The % reversal is calculated relative to the CFA + Vehicle group.
Table 2: Template for Recording the Effect of this compound on CFA-Induced Mechanical Allodynia in Rodents
| Treatment Group | Dose (mg/kg) | Animal ID | Baseline Paw Withdrawal Threshold (g) | Post-CFA Paw Withdrawal Threshold (g) | Post-AMG-517 Paw Withdrawal Threshold (g) |
| CFA + Vehicle | Vehicle | ||||
| CFA + this compound | 3 | ||||
| CFA + this compound | 10 | ||||
| CFA + this compound | 30 | ||||
| CFA + this compound | 100 |
Experimental Protocols
Protocol 1: Induction of Inflammatory Pain using Complete Freund's Adjuvant (CFA)
Materials:
-
Complete Freund's Adjuvant (CFA)
-
Male Sprague-Dawley rats or C57BL/6 mice
-
Sterile 1 mL syringes with 27-30 gauge needles
-
70% Ethanol
-
Animal housing with a 12-hour light/dark cycle and ad libitum access to food and water
Procedure:
-
Animal Acclimatization: Allow animals to acclimate to the housing facilities for at least one week prior to the experiment.
-
CFA Preparation: Thoroughly vortex the CFA vial to ensure a uniform suspension of the mycobacteria.
-
Injection Procedure:
-
Gently restrain the animal.
-
Disinfect the plantar surface of the right hind paw with 70% ethanol.
-
Inject 100-150 µL of CFA for rats or 20-30 µL for mice subcutaneously into the plantar surface of the hind paw.
-
A successful injection will result in the formation of a visible bleb.
-
-
Post-Injection Monitoring: Monitor the animals for signs of distress. Inflammation, characterized by erythema and edema, will develop within hours and peak within 24-48 hours. Pain behaviors (thermal hyperalgesia and mechanical allodynia) are typically assessed 24 hours post-CFA injection and can persist for several weeks.[2][3]
Protocol 2: Assessment of Thermal Hyperalgesia (Hargreaves Method)
Materials:
-
Plantar Test Apparatus (Hargreaves Apparatus)
-
Plexiglas enclosures
-
Timer
Procedure:
-
Acclimatization: Place the animal in a Plexiglas enclosure on the glass surface of the plantar test apparatus and allow it to acclimate for 15-20 minutes.
-
Testing:
-
Position the radiant heat source directly beneath the plantar surface of the CFA-injected paw.
-
Activate the heat source and start the timer.
-
The timer will automatically stop when the animal withdraws its paw. Record this latency.
-
To prevent tissue damage, a cut-off time of 20-30 seconds is typically employed.
-
-
Data Collection: Perform three measurements for each animal, with at least a 5-minute interval between each measurement. The average of the three latencies is taken as the paw withdrawal latency (PWL). A decrease in PWL in the CFA-injected paw compared to baseline or the contralateral paw indicates thermal hyperalgesia.
Protocol 3: Assessment of Mechanical Allodynia (von Frey Test)
Materials:
-
Set of calibrated von Frey filaments
-
Elevated wire mesh platform
-
Plexiglas enclosures
Procedure:
-
Acclimatization: Place the animal in a Plexiglas enclosure on the wire mesh platform and allow it to acclimate for 15-20 minutes.
-
Testing (Up-Down Method):
-
Begin with a von Frey filament in the middle of the force range (e.g., 2.0 g).
-
Apply the filament perpendicularly to the plantar surface of the CFA-injected paw with sufficient force to cause it to bend, and hold for 3-5 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
If there is a positive response, the next filament tested is of lower force. If there is no response, the next filament tested is of higher force.
-
The pattern of responses is used to calculate the 50% paw withdrawal threshold (PWT) using the Dixon's up-down method.
-
-
Data Collection: A decrease in the PWT in the CFA-injected paw compared to baseline or the contralateral paw indicates mechanical allodynia.
Signaling Pathways and Experimental Workflow
Figure 1. CFA-induced inflammatory pain signaling and antagonism by this compound.
Figure 2. Experimental workflow for evaluating this compound in the CFA model.
References
Application of AMG-517 in Neurogenic Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurogenic inflammation is a neurally elicited inflammatory response characterized by vasodilation, plasma extravasation, and the recruitment of immune cells. This process is primarily mediated by the release of pro-inflammatory neuropeptides, such as Substance P (SP) and calcitonin gene-related peptide (CGRP), from activated sensory nerve endings. A key player in the initiation of neurogenic inflammation is the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel expressed on nociceptive sensory neurons. Activation of TRPV1 by various stimuli, including heat, protons (low pH), and endogenous ligands like capsaicin, leads to an influx of calcium and subsequent neuropeptide release.
AMG-517 is a potent and selective antagonist of the TRPV1 receptor. Its high affinity and specificity make it an invaluable tool for dissecting the role of TRPV1 in neurogenic inflammation and for the development of novel analgesic and anti-inflammatory therapeutics. These application notes provide detailed protocols and data for the use of this compound in both in vitro and in vivo models of neurogenic inflammation.
Mechanism of Action
This compound competitively blocks the TRPV1 channel, preventing its activation by agonists. This inhibition blocks the downstream signaling cascade that leads to the release of neuropeptides and the subsequent inflammatory response.
Figure 1: this compound blocks TRPV1 activation and subsequent neurogenic inflammation.
Data Presentation
In Vitro Potency of this compound
This compound demonstrates high potency in inhibiting TRPV1 activation by various stimuli in vitro.[1]
| Assay Type | Cell Line | Agonist | IC50 (nM) |
| Calcium Influx | CHO cells expressing rat TRPV1 | Capsaicin | 1-2 |
| Calcium Influx | CHO cells expressing human TRPV1 | Capsaicin | 1-2 |
| Calcium Influx | CHO cells expressing rat TRPV1 | Protons (low pH) | 1-2 |
| Calcium Influx | CHO cells expressing human TRPV1 | Protons (low pH) | 1-2 |
| Calcium Influx | CHO cells expressing rat TRPV1 | Heat | 1-2 |
| Calcium Influx | CHO cells expressing human TRPV1 | Heat | 1-2 |
| Electrophysiology | - | Capsaicin | 0.76 |
| Electrophysiology | - | Protons (low pH) | 0.62 |
| Electrophysiology | - | Heat | 1.3 |
Table 1: In vitro potency of this compound against rat and human TRPV1 channels.
In Vivo Efficacy of this compound
This compound effectively reduces neurogenic inflammation and associated pain behaviors in rodent models.
| Animal Model | Species | Endpoint | This compound Dose | Route | Efficacy |
| Capsaicin-induced flinching | Rat | Number of flinches | 3, 10, 30 mg/kg | p.o. | Dose-dependent reduction in flinching behavior.[1] |
| CFA-induced thermal hyperalgesia | Rat | Paw withdrawal latency | 30 mg/kg | p.o. | Significant reversal of thermal hyperalgesia.[2] |
| Sciatic nerve transection | Rat | Axonal regeneration | 150 µg/kg | Local injection | Promoted axonal regeneration.[3][4] |
| Capsaicin-induced CGRP release | Rat | Jugular CGRP levels | 3, 10, 30 mg/kg | i.v. | Dose-dependent inhibition of CGRP release.[5] |
Table 2: In vivo efficacy of this compound in models of neurogenic inflammation and pain.
Experimental Protocols
In Vitro Protocol: Calcium Influx Assay in TRPV1-Expressing Cells
This protocol describes a fluorescent imaging plate reader (FLIPR) assay to measure the inhibitory effect of this compound on capsaicin-induced calcium influx in cells stably expressing TRPV1.[6]
Materials:
-
CHO or HEK293 cells stably expressing rat or human TRPV1
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Capsaicin stock solution (in DMSO)
-
This compound stock solution (in DMSO)
-
384-well black-walled, clear-bottom assay plates
Procedure:
-
Cell Plating: Seed TRPV1-expressing cells into 384-well plates at an appropriate density and incubate overnight to allow for cell attachment.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the cell culture medium and add the loading buffer to each well. Incubate for 1 hour at 37°C.
-
Compound Addition: Prepare serial dilutions of this compound in assay buffer. Wash the cells with assay buffer to remove excess dye. Add the this compound dilutions to the wells and incubate for 15-30 minutes at room temperature.
-
Capsaicin Challenge: Prepare a capsaicin solution in assay buffer at a concentration that elicits a submaximal response (e.g., EC80).
-
FLIPR Measurement: Place the assay plate in a FLIPR instrument. Initiate reading and establish a baseline fluorescence. Add the capsaicin solution to all wells simultaneously using the FLIPR's integrated pipettor.
-
Data Analysis: Monitor the change in fluorescence intensity over time. The peak fluorescence response in each well is used to determine the level of calcium influx. Calculate the percent inhibition of the capsaicin response by this compound at each concentration and determine the IC50 value.
Figure 2: Workflow for the in vitro calcium influx assay.
In Vivo Protocol: Capsaicin-Induced Paw Edema Model
This protocol describes an in vivo model to assess the effect of this compound on capsaicin-induced neurogenic inflammation in the rat paw.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound
-
Vehicle for this compound (e.g., 0.5% HPMC, 0.2% Tween 80 in water)
-
Capsaicin solution (e.g., 0.1% in 10% ethanol, 10% Tween 80, and 80% saline)
-
Plethysmometer or digital calipers
-
Animal handling and dosing equipment
Procedure:
-
Acclimation: Acclimate animals to the experimental conditions for at least 3 days prior to the study.
-
This compound Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage) at a predetermined time before the capsaicin challenge (e.g., 1-2 hours).
-
Baseline Paw Volume Measurement: Measure the baseline volume of the right hind paw of each rat using a plethysmometer or calipers.
-
Capsaicin Injection: Inject a small volume (e.g., 50 µL) of the capsaicin solution into the plantar surface of the right hind paw.
-
Paw Edema Measurement: Measure the paw volume at various time points after the capsaicin injection (e.g., 15, 30, 60, and 120 minutes).
-
Data Analysis: Calculate the change in paw volume from baseline for each animal at each time point. Compare the paw edema in the this compound-treated groups to the vehicle-treated group to determine the percent inhibition of neurogenic inflammation.
Figure 3: Experimental workflow for the capsaicin-induced paw edema model.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of TRPV1 in neurogenic inflammation. Its high potency and selectivity allow for precise modulation of TRPV1 activity in both in vitro and in vivo systems. The protocols and data presented here provide a framework for researchers to effectively utilize this compound in their studies of neurogenic inflammation, pain, and related pathologies. However, it is important to note that systemic administration of potent TRPV1 antagonists like this compound has been associated with hyperthermia, a factor that should be considered in the design and interpretation of in vivo experiments.[7][8]
References
- 1. apexbt.com [apexbt.com]
- 2. benthamopen.com [benthamopen.com]
- 3. Attenuation of TRPV1 by this compound after nerve injury promotes peripheral axonal regeneration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Attenuation of TRPV1 by this compound after nerve injury promotes peripheral axonal regeneration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aurorabiomed.com.cn [aurorabiomed.com.cn]
- 7. Pharmacological blockade of the vanilloid receptor TRPV1 elicits marked hyperthermia in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Contributions of Different Modes of TRPV1 Activation to TRPV1 Antagonist-Induced Hyperthermia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of AMG-517 in CHO Cells Expressing Human TRPV1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor, is a non-selective cation channel that plays a crucial role in the detection and regulation of body temperature and the sensation of pain.[1][2] It is activated by a variety of stimuli, including heat, protons (low pH), and vanilloids like capsaicin.[1][2] AMG-517 is a potent and highly selective antagonist of the TRPV1 receptor.[1][3][4] This document provides detailed application notes and protocols for the use of this compound in Chinese Hamster Ovary (CHO) cells stably expressing human TRPV1 (hTRPV1), a common in vitro model for studying TRPV1 function and screening for novel antagonists.
Data Presentation
Quantitative Data Summary
The inhibitory potency of this compound on hTRPV1 activation in CHO cells has been quantified using various functional assays. The following tables summarize the key quantitative data for this compound.
Table 1: Inhibitory Potency (IC50) of this compound in hTRPV1-CHO Cells
| Activator | Assay Type | IC50 Value (nM) | Reference |
| Capsaicin (500 nM) | 45Ca2+ Influx | 0.76 | [3] |
| Capsaicin | 45Ca2+ Influx | 0.9 | [4] |
| Capsaicin | Inward Current | 0.76 | [1] |
| Acid (pH 5.0) | 45Ca2+ Influx | 0.62 | [3] |
| Acid (pH 5.0) | 45Ca2+ Influx | 0.5 | [4] |
| Acid (pH 5.0) | Inward Current | 0.62 | [1] |
| Heat (45 °C) | 45Ca2+ Influx | 1.3 | [3] |
| Heat (45 °C) | Inward Current | 1.3 | [1] |
| General | 45Ca2+ Influx | 1 - 2 | [1][4][5] |
Table 2: Dissociation Constants (Kb) of this compound
| Receptor | Species | Kb Value (nM) | Reference |
| TRPV1 | Human | 6.2 | [3][4] |
| TRPV1 | Rat | 4.2 | [3][4] |
Signaling Pathways and Experimental Workflow
TRPV1 Signaling Pathway and Inhibition by this compound
The following diagram illustrates the activation of the TRPV1 channel by various stimuli, leading to cation influx and cellular responses, and its competitive antagonism by this compound.
Caption: TRPV1 activation by stimuli and competitive inhibition by this compound.
Experimental Workflow for Evaluating this compound Efficacy
This diagram outlines the general workflow for assessing the inhibitory effect of this compound on TRPV1 activation in CHO cells.
Caption: Workflow for assessing this compound's inhibition of TRPV1 in CHO cells.
Experimental Protocols
Culture of CHO Cells Stably Expressing Human TRPV1 (CHO-hTRPV1)
This protocol is a general guideline for maintaining CHO-hTRPV1 cell lines. Specific conditions may vary based on the provider of the cell line.
Materials:
-
CHO-hTRPV1 cells
-
F-12 HAM medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
G-418 sulfate (selection antibiotic)
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing F-12 HAM medium with 10% FBS, 1% Penicillin-Streptomycin, and 500 µg/mL G-418.[6]
-
Cell Thawing: Thaw a cryopreserved vial of CHO-hTRPV1 cells rapidly in a 37°C water bath. Decontaminate the vial with 70% ethanol and transfer the contents to a T-75 flask containing 15 mL of pre-warmed complete growth medium.[6]
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂. Allow 4-6 hours for the cells to attach.[6]
-
Media Change: The next day, aspirate the medium and replace it with 15 mL of fresh, pre-warmed complete growth medium.[6]
-
Subculturing: When cells reach 70-80% confluency, wash the cell monolayer with sterile PBS.[6]
-
Add 2-3 mL of Trypsin-EDTA solution and incubate for a few minutes at 37°C until cells detach.
-
Neutralize the trypsin with 5-7 mL of complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and split the cells at a ratio of 1:3 to 1:10 into new flasks.[6]
45Ca2+ Influx Assay
This assay measures the influx of radioactive calcium into the cells upon TRPV1 activation and its inhibition by this compound.
Materials:
-
CHO-hTRPV1 cells
-
96-well black, clear-bottom plates
-
This compound
-
TRPV1 agonist (e.g., Capsaicin)
-
45CaCl2
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)
-
Scintillation counter and fluid
Procedure:
-
Cell Seeding: Seed CHO-hTRPV1 cells into a 96-well plate at a density of 8 x 104 cells per well and culture overnight.[6]
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Pre-incubation: Wash the cells with assay buffer. Add the diluted this compound or vehicle control to the wells and incubate for a specified period (e.g., 15-30 minutes) at room temperature.
-
Activation: Prepare the agonist solution containing 45CaCl2. For example, for capsaicin activation, a final concentration of 500 nM capsaicin is used.[3] For acid activation, the pH of the buffer is lowered to 5.0.[3] For heat activation, the plate is incubated at 45°C.[3]
-
Add the agonist solution to the wells and incubate for a short period (e.g., 2-5 minutes).
-
Termination: Aspirate the solution and rapidly wash the cells with ice-cold PBS to terminate the influx.
-
Lysis and Measurement: Lyse the cells with a suitable lysis buffer and transfer the lysate to scintillation vials. Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Electrophysiological Recording (Whole-Cell Patch-Clamp)
This technique directly measures the ion currents through the TRPV1 channel.
Materials:
-
CHO-hTRPV1 cells cultured on glass coverslips
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Micromanipulator
Solutions: [6]
-
Bath Solution (extracellular): 137 mM NaCl, 4 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM D-Glucose. Adjust pH to 7.4 with NaOH. For acid activation, use MOPS instead of HEPES and adjust pH to 5.0.
-
Pipette Solution (intracellular): 120 mM CsCl, 20 mM TEA-Cl, 1.2 mM Na-ATP, 0.2 mM Na-GTP, 10 mM HEPES, 10 mM EGTA. Adjust pH to 7.2 with KOH.
Procedure:
-
Preparation: Place a coverslip with CHO-hTRPV1 cells in the recording chamber and perfuse with the bath solution.
-
Pipette Fabrication: Pull glass capillaries to form patch pipettes with a resistance of 2-5 MΩ when filled with the pipette solution.
-
Seal Formation: Under microscopic guidance, approach a cell with the pipette and apply gentle suction to form a high-resistance (GΩ) seal.[6]
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.[6]
-
Recording: Clamp the cell at a holding potential of -60 mV.
-
Drug Application: Apply the TRPV1 agonist (e.g., capsaicin) via the perfusion system to elicit an inward current.
-
Inhibition Measurement: After a stable baseline current is recorded, co-apply the agonist with different concentrations of this compound to measure the inhibition of the inward current.
-
Data Analysis: Measure the peak current amplitude in the presence and absence of this compound to calculate the percentage of inhibition and determine the IC50 value.
Selectivity of this compound
This compound is a highly selective antagonist for TRPV1. In cell-based assays measuring agonist-induced increases in intracellular calcium, the IC50 value for this compound against other TRP channels, including TRPV2, TRPV3, TRPV4, TRPA1, and TRPM8, is greater than 20 µM.[3]
Important Considerations
-
Solubility: this compound has poor water solubility.[7] It is recommended to prepare stock solutions in DMSO (solubility > 21.5 mg/mL) and then dilute to the final concentration in the aqueous assay buffer.[1] Ensure the final DMSO concentration is consistent across all conditions and does not exceed a level that affects cell viability (typically <0.5%).
-
Hyperthermia: It is important to note that while effective as a TRPV1 antagonist, this compound was found to cause hyperthermia (an increase in body temperature) in in-vivo studies across multiple species, including humans.[3][8] This side effect is a known consequence of systemic TRPV1 blockade.[8][9]
These application notes and protocols provide a comprehensive guide for utilizing this compound as a tool to study the function and pharmacology of the human TRPV1 channel in a CHO cell expression system. Researchers should adapt these protocols as necessary for their specific experimental setup and objectives.
References
- 1. apexbt.com [apexbt.com]
- 2. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | CAS:659730-32-2 | TRPV1 antagonist,potent and highly selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. bsys.ch [bsys.ch]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Pharmacological blockade of the vanilloid receptor TRPV1 elicits marked hyperthermia in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Mitigation of AMG-517-Induced Hyperthermia in Rodents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering hyperthermia in rodents induced by the TRPV1 antagonist, AMG-517.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause hyperthermia in rodents?
A1: this compound is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which was developed as a potential treatment for chronic pain.[1] The TRPV1 channel is a crucial component in sensing heat and pain.[2] Blockade of this channel by this compound disrupts normal thermoregulation, leading to an increase in body temperature, a condition known as hyperthermia.[1][3] This is considered an "on-target" effect of the drug.[4]
Q2: What are the physiological mechanisms behind this compound-induced hyperthermia?
A2: this compound-induced hyperthermia is a result of two primary physiological changes:
-
Vasoconstriction: Narrowing of the blood vessels, particularly in the tail skin of rodents, which reduces heat dissipation from the body.[3][5]
-
Increased Thermogenesis: An increase in the body's metabolic heat production.[3][5]
These combined effects lead to a net gain in body heat and a subsequent rise in core body temperature.
Q3: Is the hyperthermic effect of this compound transient or long-lasting?
A3: The hyperthermia induced by this compound is generally transient. In rats, body temperature typically returns to baseline within 10 to 20 hours after a single dose.[6] However, the magnitude and duration can be dose-dependent.[6]
Q4: Are there any known methods to mitigate this hyperthermic side effect?
A4: Yes, there are two primary strategies to mitigate this compound-induced hyperthermia in rodents:
-
Co-administration with an antipyretic: The use of a non-steroidal anti-inflammatory drug (NSAID) with antipyretic properties, such as acetaminophen (paracetamol), has been shown to suppress the hyperthermia caused by TRPV1 blockade.
-
Attenuation through repeated dosing (Tachyphylaxis): Repeated administration of this compound can lead to a gradual reduction in the hyperthermic response.[1][7]
Q5: How does repeated dosing of this compound lead to the attenuation of hyperthermia?
A5: The precise molecular mechanism behind the attenuation of hyperthermia with repeated dosing, also known as tachyphylaxis, is not fully elucidated but is a recognized phenomenon with TRPV1 antagonists.[8] This adaptation may involve compensatory changes in other thermoregulatory pathways or alterations in the expression or sensitivity of TRPV1 receptors. It has been observed that while the hyperthermic effect diminishes, the analgesic efficacy can be maintained.[7]
Troubleshooting Guide
Issue: Significant Hyperthermia Observed After a Single Dose of this compound
Potential Cause: This is an expected on-target effect of this compound due to TRPV1 channel blockade.
Solutions:
-
Pharmacological Mitigation with Acetaminophen:
-
Rationale: Acetaminophen is an antipyretic drug that can counteract the hyperthermic effects of TRPV1 antagonists.
-
Protocol: Administer acetaminophen (paracetamol) at a dose of 160-300 mg/kg via oral gavage or intraperitoneal injection. The timing of administration should be just prior to or concurrently with this compound administration. Lower doses of acetaminophen (e.g., 100-150 mg/kg) may not be effective in reversing the hyperthermia.[5]
-
-
Induction of Tachyphylaxis:
-
Rationale: Repeated daily administration of this compound can lead to a gradual reduction of the hyperthermic response.
-
Protocol: Administer this compound at the desired therapeutic dose daily for several consecutive days (e.g., 5-7 days) prior to the main experiment. Monitor core body temperature daily to confirm the attenuation of the hyperthermic effect. The hyperthermic response to the highest doses of this compound has been shown to be attenuated with repeated administration.[1][8]
-
-
Environmental Temperature Control:
-
Rationale: The ambient temperature can influence the severity of drug-induced hyperthermia.
-
Protocol: House rodents in a temperature-controlled environment, ideally within their thermoneutral zone (typically 26-30°C for rats and 30-32°C for mice, depending on housing conditions). Avoid high ambient temperatures during the experimental period.
-
-
Dose-Response Assessment:
-
Rationale: The magnitude of hyperthermia is dose-dependent.
-
Protocol: If experimentally feasible, conduct a dose-response study to identify the minimal effective dose of this compound for the desired analgesic effect with the lowest possible hyperthermic side effect. This compound induces hyperthermia in a dose-dependent manner, with noticeable increases in body temperature at doses as low as 0.3 mg/kg in rats.[6]
-
Data Presentation
Table 1: Dose-Dependent Hyperthermic Effect of this compound in Rats
| This compound Dose (mg/kg, p.o.) | Mean Temperature Increase (°C) |
| 0.3 | 0.5 |
| 1 | 0.6 |
| 3 | 1.6 |
Data summarized from MedChemExpress.[6]
Experimental Protocols
Protocol 1: Co-administration of Acetaminophen to Mitigate this compound-Induced Hyperthermia
Objective: To prevent or reduce the hyperthermic response to a single administration of this compound.
Materials:
-
This compound
-
Acetaminophen (Paracetamol)
-
Vehicle for this compound (e.g., 10% Ethanol, 5% Tween 80 in saline)
-
Vehicle for Acetaminophen (e.g., 0.9% Saline)
-
Oral gavage needles or injection needles (as appropriate for the chosen route)
-
Rodent temperature monitoring system (e.g., rectal probe, telemetry)
Procedure:
-
Acclimatization: Acclimate rodents to the experimental conditions and handling for at least 3 days prior to the experiment.
-
Baseline Temperature: Measure and record the baseline core body temperature of each animal.
-
Acetaminophen Administration: Prepare a solution of acetaminophen in a suitable vehicle. Administer a dose of 300 mg/kg via the chosen route (oral or intraperitoneal).
-
This compound Administration: Immediately following acetaminophen administration, administer the desired dose of this compound.
-
Temperature Monitoring: Monitor and record the core body temperature at regular intervals (e.g., every 30 minutes for the first 4 hours, then hourly) for up to 24 hours.
-
Control Groups: Include appropriate control groups:
-
Vehicle (for both compounds)
-
This compound + Vehicle (for acetaminophen)
-
Acetaminophen + Vehicle (for this compound)
-
Protocol 2: Induction of Tachyphylaxis to Attenuate this compound-Induced Hyperthermia
Objective: To induce tolerance to the hyperthermic effects of this compound through repeated administration.
Materials:
-
This compound
-
Vehicle for this compound
-
Oral gavage needles or injection needles
-
Rodent temperature monitoring system
Procedure:
-
Acclimatization: Acclimate rodents to the experimental conditions and handling.
-
Daily Dosing: Administer the intended experimental dose of this compound once daily for 7 consecutive days.
-
Daily Temperature Monitoring: Measure and record the peak core body temperature each day following this compound administration. The peak hyperthermic response typically occurs within the first few hours post-dosing.
-
Confirmation of Attenuation: Observe a significant reduction in the peak hyperthermic response by day 7 compared to day 1.
-
Experimental Procedure: Proceed with the primary experimental protocol on day 8, administering this compound as required.
Visualizations
References
- 1. Pharmacological blockade of the vanilloid receptor TRPV1 elicits marked hyperthermia in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The neural pathway of the hyperthermic response to antagonists of the transient receptor potential vanilloid-1 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetaminophen: antipyretic or hypothermic in mice? In either case, PGHS-1b (COX-3) is irrelevant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. real.mtak.hu [real.mtak.hu]
Technical Support Center: Amg-517 and Hyperthermic Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the dose-dependent hyperthermic effects of Amg-517, a potent and selective TRPV1 antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound induces hyperthermia?
A1: this compound is a selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2][3][4] Blockade of TRPV1 channels by this compound is an on-target effect that disrupts normal thermoregulation, leading to an increase in core body temperature, a condition known as hyperthermia.[3][5][6] This effect has been observed across various species, including rodents, dogs, monkeys, and humans.[1][3][5]
Q2: Is the hyperthermic effect of this compound dose-dependent?
A2: Yes, the hyperthermic effect of this compound is dose-dependent.[1] Preclinical studies in rats have demonstrated a clear relationship between the administered dose of this compound and the resulting increase in body temperature.[1][7] Similarly, in human clinical trials, the hyperthermia was found to be generally plasma concentration-dependent.[5][8]
Q3: What is the typical magnitude and duration of the hyperthermic response to this compound?
A3: The magnitude of the hyperthermic response varies with the dose. In rats, oral administration of 0.3, 1, and 3 mg/kg of this compound resulted in mean increases in body temperature of 0.5°C, 0.6°C, and 1.6°C, respectively.[1] In humans, oral administration of this compound has led to body temperatures surpassing 40°C in some individuals, particularly in susceptible individuals or under specific conditions like post-surgical pain.[5][8][9] The hyperthermia is transient, with body temperatures in rats returning to baseline within 10 to 20 hours.[1]
Q4: Does the hyperthermic effect of this compound change with repeated administration?
A4: Yes, attenuation of the hyperthermic effect has been observed after repeated dosing of this compound in both animal models and humans.[3][5] This suggests a potential for tolerance to this side effect with continued administration.
Q5: What are the physiological mechanisms underlying this compound-induced hyperthermia?
A5: Studies in rats suggest that this compound induces hyperthermia by increasing thermogenesis (metabolic heat production) and causing tail skin vasoconstriction, which reduces heat loss.[5] This indicates that TRPV1 plays a crucial role in regulating both vasomotor tone and metabolic heat production.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly high or prolonged hyperthermia in animal models. | Individual animal susceptibility.[5][8] | Monitor animals closely. Consider using a lower starting dose. Ensure proper hydration and environmental temperature control. |
| Interaction with other experimental conditions (e.g., anesthesia, inflammation). | Be aware that certain conditions, like post-surgical pain, can exacerbate hyperthermia.[5][8] Review and standardize all experimental parameters. | |
| Difficulty in reproducing published hyperthermic effects. | Differences in experimental protocol (e.g., route of administration, animal strain, ambient temperature). | Carefully review and adhere to established protocols. Ensure the ambient temperature is controlled, as it can influence thermoregulatory responses. |
| Issues with this compound compound integrity or formulation. | Verify the purity and stability of the this compound compound. Ensure proper formulation and vehicle for administration. | |
| Attenuation of hyperthermic effect is not observed with repeated dosing. | Dosing regimen (dose, frequency) may not be optimal for inducing tolerance. | Refer to literature for dosing schedules that have demonstrated attenuation.[5] Consider adjusting the dose and/or frequency of administration. |
Quantitative Data Summary
Table 1: Dose-Dependent Hyperthermic Effects of Oral this compound in Rats
| Dose (mg/kg) | Mean Increase in Body Temperature (°C) |
| 0.3 | 0.5[1] |
| 1 | 0.6[1] |
| 3 | 1.6[1] |
Experimental Protocols
1. In Vivo Hyperthermia Assessment in Rats
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Housing: Animals are housed in a temperature-controlled environment.
-
Temperature Monitoring: Core body temperature is continuously monitored using implantable telemetry probes. This allows for stress-free and accurate temperature readings over an extended period.
-
Drug Administration: this compound is typically administered orally (p.o.) via gavage. A vehicle control group (e.g., the solvent used to dissolve this compound) should be included in each experiment.
-
Dosing: A range of doses is administered to different groups of animals to establish a dose-response relationship.
-
Data Collection: Body temperature is recorded at baseline before drug administration and then at regular intervals for up to 24 hours post-administration.
-
Data Analysis: The change in body temperature from baseline is calculated for each animal at each time point. The mean change in temperature for each dose group is then plotted over time to visualize the hyperthermic response.
Visualizations
Caption: Mechanism of this compound-induced hyperthermia.
Caption: Workflow for assessing this compound-induced hyperthermia.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Pharmacological blockade of the vanilloid receptor TRPV1 elicits marked hyperthermia in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Body-temperature maintenance as the predominant function of the vanilloid receptor TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Contributions of Different Modes of TRPV1 Activation to TRPV1 Antagonist-Induced Hyperthermia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamopen.com [benthamopen.com]
- 9. biorxiv.org [biorxiv.org]
Attenuation of Amg-517 hyperthermia with repeated dosing
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the attenuation of AMG-517-induced hyperthermia with repeated dosing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2] The TRPV1 receptor, also known as the capsaicin receptor, is a non-selective cation channel involved in the detection and regulation of body temperature and in the sensation of pain.[3] this compound exerts its effects by blocking the activation of TRPV1 by various stimuli, including heat, protons (low pH), and capsaicin.[4]
Q2: Is hyperthermia a known side effect of this compound?
A2: Yes, transient hyperthermia (an increase in body temperature) is a well-documented on-target side effect of this compound and other TRPV1 antagonists.[3][4][5] This effect has been observed in various species, including rodents, dogs, monkeys, and humans, during both preclinical and clinical studies.[3][4][6]
Q3: What is the mechanism behind this compound-induced hyperthermia?
A3: The hyperthermia induced by this compound is a result of its blockade of the TRPV1 channel, which plays a crucial role in thermoregulation.[3][6] The current understanding is that TRPV1 channels are tonically active in the body, contributing to the maintenance of core body temperature. By antagonizing these channels, this compound disrupts this baseline signaling, leading to an increase in the thermoregulatory set point. This results in the activation of heat conservation and production mechanisms, such as peripheral vasoconstriction (narrowing of blood vessels in the skin) and increased metabolic heat production (thermogenesis), ultimately causing a rise in body temperature.[3][6]
Q4: Does the hyperthermic effect of this compound diminish with repeated administration?
A4: Yes, studies in both animals and humans have demonstrated that the hyperthermic effect of this compound attenuates with repeated dosing.[3][6] This suggests a pharmacological tolerance develops to the hyperthermic effects of the compound upon subsequent administrations.
Q5: What is the potential clinical implication of this attenuation?
A5: The attenuation of hyperthermia with repeated dosing is a significant finding, as it suggests that this side effect may be manageable in a clinical setting. This could potentially allow for the therapeutic use of TRPV1 antagonists like this compound for conditions such as chronic pain, while minimizing the impact of hyperthermia. However, it is important to note that even with attenuation, hyperthermia can still occur, especially after the initial doses.[3]
Data Presentation
Table 1: Attenuation of this compound-Induced Hyperthermia in Humans with Repeated Dosing (10 mg, p.o.)
| Day of Administration | Mean Change in Tympanic Temperature (°C) from Pre-dose Baseline (Peak Effect) |
| Day 0 (First Dose) | ~1.2°C |
| Day 1 | ~0.8°C |
| Day 2 | ~0.6°C |
| Day 3 | ~0.5°C |
| Day 4 | ~0.4°C |
| Day 5 | ~0.3°C |
| Day 6 | ~0.2°C |
Note: The data presented in this table are estimated from graphical representations in published literature and are intended for illustrative purposes. Actual values may vary.
Table 2: Dose-Dependent Hyperthermic Effect of a Single Dose of this compound in Rats
| Dose of this compound (mg/kg, p.o.) | Peak Increase in Body Temperature (°C) |
| 0.3 | 0.5 |
| 1 | 0.6 |
| 3 | 1.6 |
Source: Adapted from preclinical data.[2]
Experimental Protocols
Protocol for Assessing the Attenuation of this compound-Induced Hyperthermia with Repeated Dosing in a Rodent Model (Rats)
1. Animal Model and Acclimation:
- Species: Male Sprague-Dawley rats (250-300g).
- Housing: House animals individually in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Provide ad libitum access to food and water.
- Acclimation: Allow at least one week for acclimation to the housing facility before any experimental procedures. Handle the rats daily for at least three days prior to the study to minimize stress.
2. Body Temperature Measurement:
- Method: Use a rectal probe or a telemetry-based system for continuous monitoring of core body temperature.
- Baseline: Record baseline body temperature for at least 60 minutes before the first dose on Day 1.
3. Dosing Regimen:
- Drug Preparation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water).
- Dose Groups:
- Group 1: Vehicle control (oral gavage).
- Group 2: this compound (e.g., 10 mg/kg, oral gavage).
- Administration: Administer the vehicle or this compound orally once daily for a period of 7 consecutive days.
4. Data Collection:
- Record body temperature continuously or at regular intervals (e.g., every 15-30 minutes) for at least 4-6 hours post-dosing each day.
- Calculate the change in body temperature (ΔT) from the pre-dose baseline for each time point.
- Determine the peak hyperthermic response (maximum ΔT) for each animal on each day.
5. Data Analysis:
- Compare the peak hyperthermic response on each day of dosing to the response on Day 1 within the this compound treated group using an appropriate statistical test (e.g., repeated measures ANOVA followed by post-hoc tests).
- Compare the daily temperature profiles of the this compound treated group to the vehicle control group.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in baseline body temperature | - Stress due to handling or environment. - Circadian rhythm effects. | - Ensure proper acclimation and gentle handling of animals. - Conduct experiments at the same time each day to minimize circadian influences. |
| No significant hyperthermic response to the initial dose of this compound | - Incorrect dose or formulation. - Inaccurate temperature measurement. - Animal strain variability. | - Verify the concentration and stability of the this compound formulation. - Calibrate temperature probes and ensure proper placement. - Consult literature for appropriate doses for the specific rat strain being used. |
| Inconsistent attenuation of hyperthermia with repeated dosing | - Variable drug absorption or metabolism. - Animal health issues. | - Ensure consistent dosing technique and volume. - Monitor animal health daily for any signs of illness. |
| Unexpected mortality or severe adverse effects | - Dose is too high. - Individual animal sensitivity. | - Consider a dose-response study to determine a well-tolerated dose. - Monitor animals closely for any adverse reactions and have a plan for humane endpoints. |
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Pharmacological blockade of the vanilloid receptor TRPV1 elicits marked hyperthermia in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: AMG-517 Solubility and Formulation
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the poor water solubility of AMG-517, a potent TRPV1 antagonist. The following troubleshooting guides and frequently asked questions (FAQs) detail the challenges and potential formulation strategies to enhance its dissolution and bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is the documented water solubility of this compound?
Q2: What are the reported solubility values of this compound in common organic solvents?
This compound exhibits significantly better solubility in some organic solvents. The table below summarizes the available data.
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | > 21.5 mg/mL, 41.67 mg/mL[3], 14.3 mg/mL[4], 86 mg/mL[5], Soluble to 10 mM |
| Dimethylformamide (DMF) | 112.5 mg/mL[4] |
| Ethanol | 3.3 mg/mL[4], Insoluble[5] |
Note: Solubility can be influenced by factors such as temperature and the purity of both the compound and the solvent. For DMSO, it is recommended to use a fresh, non-hygroscopic stock to avoid solubility issues.[3][5] Warming the solution at 37°C or using an ultrasonic bath can aid in dissolution.
Troubleshooting Poor Solubility in Experiments
Problem: I am observing precipitation of this compound in my aqueous experimental buffer.
-
Cause: This is expected due to the compound's low intrinsic aqueous solubility.
-
Solution:
-
Use of Co-solvents: For in vitro assays, consider preparing a concentrated stock solution of this compound in a water-miscible organic solvent like DMSO. This stock can then be diluted into the aqueous buffer to the final desired concentration. Be mindful of the final solvent concentration in your experiment to avoid off-target effects.
-
Formulation Strategies: For in vivo studies or applications requiring higher concentrations in aqueous media, consider the formulation strategies detailed below.
-
Formulation Strategies to Enhance this compound Solubility and Bioavailability
Several advanced formulation strategies have been successfully employed to overcome the solubility limitations of this compound. These approaches aim to increase the dissolution rate and oral absorption of the compound.
Co-Crystals
Q3: What is the co-crystal approach for this compound?
The co-crystal approach involves combining this compound with a pharmaceutically acceptable co-former to create a new crystalline solid with improved physicochemical properties, including solubility and dissolution rate.[6]
Experimental Protocol: Preparation of this compound Co-Crystals
A common method for preparing co-crystals is through slurry crystallization.
-
Selection of Co-former: Choose a suitable co-former. Carboxylic acids, such as sorbic acid, have been shown to form effective co-crystals with this compound.[6]
-
Slurry Preparation: Suspend this compound and the chosen co-former (often in a 1:1 molar ratio) in a suitable solvent.
-
Equilibration: Stir the slurry at a controlled temperature for a sufficient period to allow for the formation of the co-crystal.
-
Isolation: Isolate the solid co-crystals by filtration.
-
Drying: Dry the isolated co-crystals under vacuum.
-
Characterization: Confirm the formation of the co-crystal using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and nuclear magnetic resonance (NMR) spectroscopy.[6]
Troubleshooting Co-Crystal Formation
-
Issue: Incomplete co-crystal formation.
-
Troubleshooting:
-
Optimize the solvent system.
-
Adjust the molar ratio of this compound to the co-former.
-
Vary the temperature and equilibration time.
-
-
-
Issue: Conversion of the co-crystal back to the free base hydrate during dissolution.
-
Troubleshooting: This is a known phenomenon for some this compound co-crystals in aqueous media over time.[6] Characterize the dissolution profile to understand the kinetics of this conversion. For in vivo applications, the initial enhanced solubility may still provide a significant bioavailability advantage.
-
Supersaturatable Self-Emulsifying Drug Delivery Systems (S-SEDDS)
Q4: How can S-SEDDS improve the oral absorption of this compound?
S-SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium.[7] For this compound, this formulation strategy can enhance oral absorption by presenting the drug in a solubilized and supersaturated state in the gastrointestinal tract.[7][8] The inclusion of a precipitation inhibitor, such as a cellulosic polymer, helps to maintain this metastable supersaturated state.[7]
Experimental Protocol: Preparation of this compound S-SEDDS
-
Excipient Screening: Screen various oils, surfactants, and co-solvents for their ability to solubilize this compound.
-
Formulation Preparation: Prepare the S-SEDDS formulation by mixing the selected oil, surfactant, co-solvent, and this compound until a clear solution is obtained.
-
Incorporation of Precipitation Inhibitor: Add a small amount of a precipitation inhibitor, such as hydroxypropyl methylcellulose (HPMC), to the formulation.[7]
-
In Vitro Characterization: Evaluate the self-emulsification performance, droplet size, and precipitation kinetics of the formulation in simulated gastric and intestinal fluids.
-
In Vivo Evaluation: Assess the pharmacokinetic profile (Cmax, Tmax, AUC) of the S-SEDDS formulation in a suitable animal model and compare it to a standard suspension of this compound.[7][8]
Troubleshooting S-SEDDS Formulation
-
Issue: Drug precipitation upon dilution.
-
Troubleshooting:
-
Optimize the ratio of oil, surfactant, and co-solvent.
-
Increase the concentration or try a different type of precipitation inhibitor (e.g., HPMC).[7]
-
-
-
Issue: Poor emulsification.
-
Troubleshooting:
-
Adjust the surfactant and co-solvent composition.
-
Ensure all components are fully dissolved in the formulation.
-
-
Amorphous Solid Dispersions (ASD)
Q5: What is the principle behind using amorphous solid dispersions for this compound?
Amorphous solid dispersions (ASDs) involve dispersing the drug in its amorphous (non-crystalline) form within a polymer matrix.[9] The amorphous state has higher free energy than the crystalline state, leading to increased apparent solubility and dissolution rate.[9] For this compound, ASDs have been shown to significantly improve oral bioavailability.[9]
Experimental Protocol: Preparation of this compound ASD by Spray-Drying
-
Polymer Selection: Select a suitable polymer carrier, such as hydroxypropyl methylcellulose acetate succinate (HPMCAS) or HPMC.[9]
-
Solution Preparation: Dissolve this compound and the polymer in a common organic solvent.
-
Spray-Drying: Atomize the solution into a heated drying chamber. The rapid evaporation of the solvent results in the formation of solid particles with the drug molecularly dispersed within the polymer matrix.[9]
-
Characterization:
-
Confirm the amorphous nature of the drug in the dispersion using XRPD.
-
Determine the glass transition temperature (Tg) using DSC.
-
Evaluate the dissolution and supersaturation performance in vitro.[9]
-
-
In Vivo Evaluation: Conduct pharmacokinetic studies in an appropriate animal model to assess the improvement in bioavailability compared to a crystalline drug suspension.[9]
Troubleshooting ASD Formulation
-
Issue: Recrystallization of the drug during storage or dissolution.
-
Troubleshooting:
-
Increase the drug-to-polymer ratio to ensure adequate stabilization.
-
Select a polymer with strong interactions with the drug.
-
Control storage conditions (temperature and humidity).
-
-
-
Issue: Incomplete amorphization during spray-drying.
-
Troubleshooting:
-
Optimize spray-drying parameters (inlet temperature, feed rate, atomization pressure).
-
Ensure complete dissolution of the drug and polymer in the solvent before spray-drying.
-
-
Visualizing Key Concepts
TRPV1 Signaling Pathway
This compound is a potent antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. Understanding the signaling pathway of this receptor is crucial for researchers working with this compound.
Caption: Simplified signaling pathway of the TRPV1 channel and the antagonistic action of this compound.
Experimental Workflow for Formulation Strategies
The following diagram illustrates the general workflow for developing and evaluating a suitable formulation for this compound.
Caption: General experimental workflow for developing and testing this compound formulations.
References
- 1. Investigation of Phase Mixing in Amorphous Solid Dispersions of AMG 517 in HPMC-AS Using DSC, Solid-State NMR, and Solution Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. The co-crystal approach to improve the exposure of a water-insoluble compound: AMG 517 sorbic acid co-crystal characterization and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization and optimization of AMG 517 supersaturatable self-emulsifying drug delivery system (S-SEDDS) for improved oral absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Off-Target Effects of AMG 510 (Sotorasib) and AMG 517 in Research Models
This guide provides troubleshooting advice and frequently asked questions regarding the off-target effects of AMG 510 (Sotorasib) and AMG 517. It is intended for researchers, scientists, and drug development professionals.
Important Note on Compound Identification
Initial queries for "Amg-517" have been interpreted as potentially referring to "AMG 510" (Sotorasib), a KRAS G12C inhibitor known for specific molecular off-target effects. "AMG 517" is a distinct compound, a TRPV1 antagonist, with a different off-target profile. This document addresses both compounds, with a primary focus on the detailed molecular off-targets of AMG 510.
Part 1: AMG 510 (Sotorasib) Off-Target Effects
AMG 510 is a covalent inhibitor that irreversibly binds to the cysteine residue of KRAS G12C. Due to its reactive nature, it can also covalently modify other accessible cysteine residues on different proteins, leading to off-target effects.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing unexpected changes in cellular metabolism, specifically in glycolysis, in our AMG 510-treated cells, even in non-KRAS G12C lines. What could be the cause?
A1: This is a known off-target effect of AMG 510. The compound has been shown to covalently modify several key enzymes in the glycolysis pathway.[1][2][3] One specific example is the modification of Aldolase A (ALDOA) at cysteine 339 (Cys339), which has been demonstrated to inhibit its enzymatic activity.[1][2] Modifications on other glycolytic enzymes such as TPI1, GAPDH, PGK1, PKM, and LDHB have also been identified.[1][3] These off-target modifications can disrupt the normal glycolytic flow and may explain the metabolic phenotypes you are observing.
Q2: Our experiments show an upregulation of antioxidant response genes, similar to what is seen with NRF2 activation, after AMG 510 treatment. Is there a connection?
A2: Yes, this is a significant off-target effect. AMG 510 covalently modifies the Kelch-like ECH-associated protein 1 (KEAP1) at cysteine 288 (Cys288).[1][2] KEAP1 is a key negative regulator of the transcription factor NRF2. Under normal conditions, KEAP1 targets NRF2 for degradation.[4] When AMG 510 modifies KEAP1, this inhibitory function is impaired, leading to the accumulation and nuclear translocation of NRF2.[1][2] Nuclear NRF2 then activates the transcription of its target genes, which include a wide array of antioxidant and cytoprotective proteins. This effect appears to be independent of the KRAS G12C mutation status of the cells.[1][2]
Q3: We are using a proteomics approach to identify AMG 510 targets and are struggling to detect less abundant modified peptides. Are there established protocols for this?
A3: Standard proteomic workflows may lack the sensitivity to detect low-abundance off-targets. A specialized two-pronged approach has been successfully used. It combines direct profiling for abundant modified peptides with a pan-AMG 510 antibody-based peptide immunoprecipitation (IP) workflow to enrich for less abundant off-targets before LC-MS/MS analysis.[1][2][3] This enrichment step is crucial for creating a comprehensive profile of off-target modifications.
Q4: What other cellular pathways might be affected by AMG 510 off-targets?
A4: Global profiling studies have identified over 300 potential off-target sites for AMG 510.[1][2] Besides glycolysis and the KEAP1-NRF2 oxidative stress response, pathway analysis has shown significant enrichment of off-targets in proteins related to:
These findings suggest that AMG 510 could have complex effects on cellular processes beyond KRAS G12C inhibition.
Quantitative Data on AMG 510 Off-Targets
| Parameter | Finding | Cell Line / Model | Reference |
| Total Off-Target Sites Identified | Over 300 distinct modified cysteines | H358 cells, MIAPaca-2 CDX models | [1][2] |
| Key Off-Target Protein (Oxidative Stress) | KEAP1 | H358 (NSCLC) | [1][2] |
| Specific Modification Site | Cysteine 288 (Cys288) | H358 (NSCLC) | [1][2] |
| Key Off-Target Protein (Glycolysis) | ALDOA | H358 (NSCLC) | [1][2] |
| Specific Modification Site | Cysteine 339 (Cys339) | H358 (NSCLC) | [1][2] |
| Other Affected Glycolysis Enzymes | TPI1, GAPDH, PGK1, PKM, LDHB | H358 (NSCLC) | [1][3] |
Experimental Protocols
Protocol: Identification of AMG 510 Off-Target Peptides via Immuno-enrichment
This protocol summarizes the workflow used to identify low-abundance proteins covalently modified by AMG 510.[1][2][3]
-
Cell Culture and Treatment: Culture cells of interest (e.g., H358) and treat with a specified concentration of AMG 510 for various time points.
-
Cell Lysis: Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein modifications.
-
Protein Digestion: Perform in-solution digestion of the proteome using an enzyme such as trypsin to generate peptides.
-
Peptide Immunoprecipitation (IP):
-
Incubate the resulting peptide mixture with a pan-AMG 510 specific antibody. This antibody is designed to recognize the AMG 510 molecule when it is adducted to a cysteine residue.
-
Capture the antibody-peptide complexes using protein A/G magnetic beads.
-
Wash the beads extensively to remove non-specifically bound peptides.
-
-
Elution: Elute the enriched AMG 510-modified peptides from the antibody-bead complexes.
-
LC-MS/MS Analysis: Analyze the enriched peptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the peptide sequences and pinpoint the exact cysteine residue modified by AMG 510.
-
Data Analysis: Use a proteomics software suite to search the MS/MS spectra against a protein database, specifying the mass shift corresponding to the AMG 510 adduct on cysteine residues.
Visualizations: Signaling Pathways and Workflows
References
- 1. Global profiling of AMG510 modified proteins identified tumor suppressor KEAP1 as an off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Global profiling of AMG510 modified proteins identified tumor suppressor KEAP1 as an off-target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
Technical Support Center: Optimizing AMG-517 Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of AMG-517 for in vitro experiments. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered, ensuring reliable and reproducible results.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and highly selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel.[1][2] Its mechanism of action involves blocking the channel, thereby inhibiting the influx of cations (like Ca2+) that is normally triggered by stimuli such as capsaicin, heat, and acidic conditions (protons).[2][3][4]
Q2: What is a typical effective concentration range for this compound in in vitro experiments?
A2: this compound is effective at very low nanomolar concentrations. Published IC50 values, the concentration required to inhibit 50% of the TRPV1 response, are typically in the 0.5 nM to 2 nM range, depending on the specific stimulus and cell system used.[2][4] Its high selectivity is demonstrated by an IC50 value greater than 20 µM against other related TRP channels.[3] Therefore, a dose-response curve should ideally start in the sub-nanomolar range.
Q3: How should I prepare and store stock solutions of this compound?
A3: Due to its poor water solubility, this compound stock solutions should be prepared in an organic solvent, with Dimethyl Sulfoxide (DMSO) being the most common choice.[1][3][5][6] To prepare a stock solution, dissolve the solid compound in fresh, high-quality DMSO.[3][4] For storage, it is recommended to create small-volume aliquots to avoid repeated freeze-thaw cycles and store them at -20°C for short-term (months) or -80°C for long-term (up to a year) stability.[3][4]
Q4: What cell types are suitable for in vitro experiments with this compound?
A4: The most suitable cell types are those that express the TRPV1 channel. This includes native cells like dorsal root ganglion (DRG) neurons or cell lines that have been engineered to recombinantly express human or rat TRPV1, such as Chinese Hamster Ovary (CHO) cells.[2][3][7] It is crucial to confirm the expression of functional TRPV1 channels in your chosen cell model before beginning experiments.
Section 2: Troubleshooting Guide
This guide addresses common problems encountered when optimizing this compound concentration.
Issue 1: No or Low Inhibitory Effect Observed
If you do not observe the expected inhibition of TRPV1 activity, consider the following causes and solutions.
-
Possible Cause 1: Sub-optimal Concentration Range. The inhibitory effect of this compound occurs within a narrow, low-nanomolar range.
-
Solution: Perform a comprehensive dose-response experiment. We recommend a 10-point dilution series, starting from approximately 1 µM and going down to the picomolar range.
-
-
Possible Cause 2: Compound Instability or Degradation. Improper storage or handling can lead to a loss of potency.
-
Possible Cause 3: Low or Absent TRPV1 Expression. The target cell line may not express sufficient levels of functional TRPV1 channels.
-
Solution: Validate the expression of TRPV1 in your cell model using methods like qPCR, Western blot, or by confirming a robust response to a known TRPV1 agonist like capsaicin.
-
Issue 2: Precipitate Formation in Culture Medium
This compound has poor water solubility, which can lead to precipitation when the DMSO stock is diluted into aqueous assay buffers or culture medium.[1][9]
-
Possible Cause 1: Exceeding Solubility Limit.
-
Solution: Ensure the final concentration of DMSO in the medium is kept to a minimum, typically below 0.5%, to avoid solvent-induced toxicity and improve solubility.[10] Perform serial dilutions rather than a single large dilution step. Visually inspect the final solution for any cloudiness or precipitate before adding it to the cells.[8]
-
-
Possible Cause 2: Temperature Shock. Diluting a room-temperature DMSO stock into cold media can decrease solubility.
-
Solution: Gently warm the assay buffer/media to 37°C before adding the compound stock. Mix thoroughly but gently by inversion or slow pipetting immediately after adding the compound.[4]
-
Issue 3: High Cell Death or Cytotoxicity Observed
Unexpected cytotoxicity can confound experimental results.
-
Possible Cause 1: Off-Target Effects. At concentrations significantly higher than the IC50 for TRPV1, this compound may have off-target effects leading to toxicity.
-
Solution: First, establish a non-toxic concentration range by performing a cell viability assay (e.g., MTT, see Protocol 2).[10] Conduct your functional assays using concentrations well below the cytotoxic threshold. For this highly potent compound, functional inhibition should be observed at concentrations far below those causing general cytotoxicity.
-
-
Possible Cause 2: Solvent Toxicity. High concentrations of the solvent (DMSO) are toxic to most cell lines.
-
Solution: Always include a "vehicle control" in your experimental design. This control should contain the highest concentration of DMSO used in your dilution series but no this compound. This allows you to distinguish between compound-specific effects and solvent-induced toxicity.[10]
-
Section 3: Data Presentation
The following tables summarize key quantitative data for this compound to aid in experimental design.
Table 1: In Vitro Potency of this compound
| Stimulus | Cell Type | Assay | Potency (IC50 / Kb) |
|---|---|---|---|
| Capsaicin (500 nM) | Human TRPV1-CHO | 45Ca2+ Influx | IC50: 0.76 nM[3] |
| Acid (pH 5.0) | Human TRPV1-CHO | 45Ca2+ Influx | IC50: 0.62 nM[3] |
| Heat (45°C) | Human TRPV1-CHO | 45Ca2+ Influx | IC50: 1.3 nM[3] |
| Capsaicin | Rat DRG Neurons | - | IC50: 0.68 nM[2][3] |
| Agonist Binding | Rat TRPV1 | - | Kb: 4.2 nM[2][3][4] |
| Agonist Binding | Human TRPV1 | - | Kb: 6.2 nM[2][3][4] |
Table 2: Solubility of this compound
| Solvent | Concentration (mg/mL) | Concentration (mM) | Notes |
|---|---|---|---|
| DMSO | >21.5[4] - 86[3] | ~50 - 200 | Values vary by source. Warming or sonication may improve solubility.[4][7] |
| Ethanol | ~3.3 - 4.9 | ~7.7 - 11.4 | - |
| Water | Insoluble | Insoluble | - |
Section 4: Key Experimental Protocols
The following protocols provide a framework for key experiments. Specific parameters may need to be optimized for your particular cell system.
Protocol 1: Assessing Cytotoxicity using an MTT Assay
This protocol helps determine the concentration range of this compound that is non-toxic to your cells.[11]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[11]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A broad range (e.g., 10 nM to 50 µM) is recommended for an initial toxicity screen. Include a vehicle-only control (e.g., DMSO at the highest concentration used). Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a period relevant to your planned functional experiments (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of about 0.5 mg/mL and incubate for 2-4 hours at 37°C.[11][12] Viable cells will metabolize the yellow MTT into purple formazan crystals.[11]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot cell viability (%) against the log of the this compound concentration to identify the cytotoxic threshold.
Protocol 2: Determining the Optimal Inhibitory Concentration using a Calcium Flux Assay
This is a primary functional assay for measuring TRPV1 activity and the inhibitory effect of this compound.
-
Cell Seeding: Plate TRPV1-expressing cells in a black, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading: Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Compound Incubation: Wash the cells to remove excess dye. Add assay buffer containing the desired concentrations of this compound (determined from the cytotoxicity assay and expected IC50) or vehicle control. Incubate for a sufficient time to allow target engagement (e.g., 15-30 minutes).
-
Signal Measurement: Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Stimulation and Reading: Begin reading the baseline fluorescence. Inject a TRPV1 agonist (e.g., capsaicin) to a final concentration known to elicit a strong response. Continue reading the fluorescence intensity over time to capture the peak calcium influx.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the dose-response curve and calculate the IC50 value using a suitable nonlinear regression model. The optimal concentration for subsequent experiments is typically chosen to be 5-10 times the IC50 to ensure complete channel blockade.
Section 5: Signaling Pathway Visualization
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. AMG 517 | TRPV Antagonists: R&D Systems [rndsystems.com]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound | CAS:659730-32-2 | TRPV1 antagonist,potent and highly selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. benchchem.com [benchchem.com]
- 9. The co-crystal approach to improve the exposure of a water-insoluble compound: AMG 517 sorbic acid co-crystal characterization and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Sotorasib (AMG 510) Variability in Animal Studies
An Important Note on Compound Identification: This technical support guide focuses on Sotorasib (AMG 510) , a potent and selective inhibitor of the KRAS G12C mutation. Initial inquiries regarding "AMG-517" have been redirected here, as this compound is a TRPV1 antagonist and not a KRAS inhibitor. This resource is intended for researchers, scientists, and drug development professionals utilizing Sotorasib in preclinical animal models.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common sources of variability in animal studies involving Sotorasib. By standardizing protocols and proactively addressing potential issues, researchers can enhance the reproducibility and reliability of their in vivo experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during in vivo experiments with Sotorasib, offering potential causes and recommended solutions in a question-and-answer format.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in tumor growth within the same treatment group. | 1. Inconsistent Tumor Cell Implantation: Variation in the number of viable cells injected, injection site, or technique. 2. Tumor Heterogeneity: Inherent biological differences in the cancer cells, even within the same cell line. 3. Subject-to-Subject Variability: Differences in animal age, weight, health status, or metabolism.[1] 4. Inconsistent Drug Formulation/Administration: Improper solubilization or suspension of Sotorasib, leading to inaccurate dosing. | 1. Refine Implantation Technique: Ensure consistent cell viability, precise injection volume, and a standardized anatomical location for implantation. 2. Cell Line Authentication: Regularly authenticate cell lines to ensure consistency. Consider using low-passage number cells. 3. Standardize Animal Cohorts: Use animals of the same sex, age, and weight range. Acclimate animals to the facility before starting the experiment. Increase group sizes to improve statistical power. 4. Optimize Formulation and Dosing: Develop and validate a consistent formulation protocol. Ensure complete dissolution or uniform suspension before each administration. Use precise dosing techniques (e.g., calibrated oral gavage needles). |
| Inconsistent anti-tumor efficacy compared to published data. | 1. Differences in Animal Models: The strain of mice (e.g., immunodeficient vs. immunocompetent) can significantly impact efficacy, as the immune system plays a role in Sotorasib's activity.[2][3][4] 2. Dosing Regimen and Schedule: Variations in dose, frequency, and duration of treatment. 3. Pharmacokinetic Differences: Strain-specific or individual differences in drug absorption, distribution, metabolism, and excretion (ADME).[1] 4. Mechanisms of Resistance: Development of primary or acquired resistance to Sotorasib.[5][6][7][8] | 1. Select Appropriate Animal Model: For immunocompetent models, consider the impact of the tumor microenvironment. For immunodeficient models, ensure the strain is appropriate for the xenograft. 2. Adhere to Established Protocols: Follow validated dosing regimens from published studies. If deviating, conduct a dose-response study to determine the optimal dose for your model. 3. Pharmacokinetic Analysis: If significant discrepancies persist, consider conducting a pilot pharmacokinetic study in your animal model to determine drug exposure levels. 4. Investigate Resistance: Analyze tumor samples for known resistance mutations or activation of bypass signaling pathways.[5][6][7][8] |
| Unexpected toxicity or adverse events. | 1. Incorrect Dosing or Formulation: Overdosing or issues with the vehicle used for formulation. 2. Animal Health Status: Underlying health issues in the animal cohort can increase sensitivity to the drug. 3. Strain-Specific Sensitivity: Some mouse strains may be more susceptible to specific toxicities. | 1. Verify Dose Calculations and Formulation: Double-check all calculations and ensure the formulation is prepared correctly and is not contaminated. 2. Health Monitoring: Closely monitor animals for clinical signs of toxicity (e.g., weight loss, changes in behavior). Conduct regular health checks. 3. Consult Literature: Review literature for known toxicities of Sotorasib in the specific animal model being used.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Sotorasib (AMG 510)?
A1: Sotorasib is a first-in-class, irreversible inhibitor that specifically and covalently binds to the cysteine residue of the KRAS G12C mutant protein. This traps the KRAS G12C protein in an inactive, GDP-bound state, leading to the suppression of downstream oncogenic signaling pathways, primarily the MAPK pathway, thereby inhibiting tumor cell proliferation.[9]
Q2: What are the common mechanisms of resistance to Sotorasib observed in animal models?
A2: Resistance to Sotorasib can be categorized as "on-target" or "off-target".[7]
-
On-target resistance often involves secondary mutations in the KRAS G12C gene that prevent Sotorasib from binding effectively.[8]
-
Off-target resistance involves the activation of alternative signaling pathways that bypass the need for KRAS signaling.[7] This can include the upregulation of receptor tyrosine kinases (RTKs) or mutations in other genes within the MAPK or PI3K-AKT pathways.[5][7][10]
Q3: What are some key pharmacokinetic parameters of Sotorasib in mice?
A3: The pharmacokinetics of Sotorasib can vary between different mouse strains. A validated LC-MS/MS method for quantifying Sotorasib in mouse plasma and tissues has been established.[1][11] In one study, a linear calibration range for Sotorasib in mouse plasma was 2-2,000 ng/ml.[11] It is important to note that Sotorasib has a relatively short stability at room temperature in mouse plasma.[1]
Q4: How does the immune system influence the efficacy of Sotorasib in animal studies?
A4: Preclinical studies have shown that an intact immune system can contribute to the anti-tumor activity of Sotorasib.[2][3][4] Sotorasib treatment can lead to a pro-inflammatory tumor microenvironment and, in some immunocompetent mouse models, has resulted in durable cures.[3][4] The combination of Sotorasib with immune checkpoint inhibitors has also shown enhanced anti-tumor effects in animal models.[3]
Quantitative Data Summary
Sotorasib (AMG 510) In Vivo Efficacy in Xenograft Models
| Cell Line | Mouse Strain | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| H358 (NSCLC) | Nude Mice | 30 mg/kg, daily | Did not significantly shrink tumors alone. Combination with trametinib (1 mg/kg) induced tumor regression. | [12] |
| H358 (NSCLC) | Nude Mice | 10 mg/kg, daily | Combination with STA-9090 (50 mg/kg, once/week) induced tumor regression more effectively than monotherapy. | [12] |
| MIA PaCa-2 T2 (Pancreatic) | Nude Mice | 200 mg/kg, daily | Induced tumor regression. | [13] |
| SW480-1AC (Colorectal) | Nude Mice | Not specified | Inhibited tumor growth. | [13] |
| CT-26 KRAS G12C (Colorectal) | BALB/c Nude Mice | 200 mg/kg, daily | Showed anti-tumor activity. | [13] |
Sotorasib (AMG 510) Pharmacokinetics in Mice
| Parameter | Value | Mouse Strain | Dosing | Reference |
| Calibration Range in Plasma | 4 - 4000 nM | Not specified | Not applicable | [1] |
| Calibration Range in Plasma | 2 - 2,000 ng/ml | Wild-type female mice | Not applicable | [11] |
| Room Temperature Stability in Plasma | Up to 8 hours | Not specified | Not applicable | [1] |
Experimental Protocols
Protocol: In Vivo Efficacy Study of Sotorasib in a Xenograft Mouse Model
-
Cell Culture and Implantation:
-
Culture KRAS G12C mutant cancer cells (e.g., NCI-H358) under standard conditions.
-
Harvest cells during the exponential growth phase and ensure high viability (>95%).
-
Resuspend cells in a suitable medium (e.g., PBS or Matrigel) at the desired concentration.
-
Subcutaneously inject a consistent volume of the cell suspension (e.g., 100 µL) into the flank of immunodeficient mice (e.g., nude or NSG mice).
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize animals into treatment and control groups.
-
-
Sotorasib Formulation and Administration:
-
Prepare the Sotorasib formulation according to a validated protocol. A common vehicle is 0.5% methylcellulose.
-
Administer Sotorasib or vehicle control orally (p.o.) via gavage at the specified dose and schedule (e.g., once daily).
-
-
Efficacy Assessment and Endpoint:
-
Continue to monitor tumor volume and body weight throughout the study.
-
The primary endpoint is typically tumor growth inhibition.
-
Euthanize animals when tumors reach the maximum size allowed by institutional guidelines or at the end of the study.
-
Collect tumor tissue and blood samples for pharmacodynamic and pharmacokinetic analyses.
-
Visualizations
KRAS G12C Signaling Pathway
References
- 1. Validated LC-MS/MS method for simultaneous quantification of KRASG12C inhibitor sotorasib and its major circulating metabolite (M24) in mouse matrices and its application in a mouse pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acquired resistance to sotorasib in KRASG12C mutant NSCLC is vulnerable to PI3K-mTOR pathway inhibition mediated by 4E-BP1 regulator of cap-dependent translation [elifesciences.org]
- 6. Acquired resistance to KRAS G12C small-molecule inhibitors via genetic/nongenetic mechanisms in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]
- 9. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of KRAS inhibitor sotorasib in mouse plasma and tissue homogenates using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enhancing the Therapeutic Efficacy of KRASG12C Inhibitors in Lung Adenocarcinoma Cell Models by Cotargeting the MAPK Pathway or HSP90 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Amg-517 and Murine Body Temperature Regulation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of Amg-517 on baseline body temperature in mice.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of this compound on the baseline body temperature of mice?
A1: this compound, a potent and selective antagonist of the Transient Receptor Potential Vanilloid-1 (TRPV1) channel, consistently induces a dose-dependent increase in core body temperature, a phenomenon known as hyperthermia.[1][2] This effect has been observed across various species, including mice, rats, dogs, and monkeys.[2][3][4] The hyperthermic effect is considered on-target, as it is absent in mice lacking the TRPV1 channel (Trpv1-/- mice).[1][3]
Q2: What is the mechanism behind this compound-induced hyperthermia?
A2: The hyperthermia induced by this compound is a result of blocking the TRPV1 channel.[5] This blockade leads to two primary physiological responses: vasoconstriction (narrowing of blood vessels, particularly in the tail skin) to reduce heat loss and an increase in metabolic heat production (thermogenesis).[4] Essentially, TRPV1 channels are involved in the body's natural cooling mechanisms, and blocking them promotes heat retention and generation.
Q3: How long does the hyperthermic effect of this compound last?
A3: The duration of hyperthermia is dose-dependent. In rats, body temperatures typically return to baseline within 10 to 20 hours after administration of this compound.[2]
Q4: Does tolerance develop to the hyperthermic effects of this compound?
A4: Yes, studies have shown that repeated administration of this compound can lead to an attenuation or reduction of the hyperthermic response in several species, including rats, dogs, and monkeys.[4]
Troubleshooting Guide
This guide addresses common issues that researchers may encounter during experiments involving this compound and murine body temperature.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No significant change in body temperature observed after this compound administration. | 1. Incorrect Drug Preparation or Dose: The compound may have been improperly dissolved or administered at a sub-therapeutic dose. 2. Inaccurate Temperature Measurement: The method used to measure body temperature may not be sensitive enough or performed incorrectly. 3. Animal Strain Variability: Different mouse strains may exhibit varied sensitivity to TRPV1 antagonists. 4. Incorrect Route of Administration: The chosen administration route may result in poor bioavailability. | 1. Verify Drug Formulation and Dose: Ensure this compound is fully dissolved in an appropriate vehicle. Consult literature for effective dose ranges (e.g., 0.3-3 mg/kg orally in rats has shown effects).[2] 2. Refine Temperature Measurement Protocol: Use a reliable method such as implantable telemetry probes for continuous monitoring or a properly calibrated rectal probe inserted to a consistent depth.[6][7][8] 3. Review Literature for Strain-Specific Data: If possible, use a mouse strain known to respond to TRPV1 antagonists. 4. Confirm Appropriate Administration Route: Intraperitoneal (i.p.) and oral (p.o.) routes have been shown to be effective.[1][3] |
| Excessive hyperthermia or adverse events observed. | 1. Dose Too High: The administered dose may be in the toxic range for the specific mouse strain or individual animal. 2. Animal Health Status: Underlying health issues in the mice could exacerbate the hyperthermic response. 3. Environmental Stress: High ambient temperature or other stressors can contribute to an elevated body temperature. | 1. Perform a Dose-Response Study: Start with a lower dose and titrate up to find the optimal dose that elicits the desired effect without causing severe adverse reactions. 2. Ensure Animal Health: Use healthy, acclimated animals for the experiment. Monitor for any signs of distress. 3. Control Environmental Conditions: Maintain a consistent and appropriate ambient temperature for the mice. Avoid unnecessary handling or stressors. |
| High variability in body temperature readings between animals. | 1. Inconsistent Dosing: Variations in the administered volume or concentration of this compound. 2. Inconsistent Temperature Measurement Technique: Differences in probe insertion depth, measurement duration, or time of day for measurement. 3. Biological Variability: Natural physiological differences between individual animals. | 1. Standardize Dosing Procedure: Ensure accurate and consistent administration of the compound to each animal. 2. Standardize Temperature Measurement: Implement a strict protocol for measuring body temperature, ensuring all technicians follow the same procedure. 3. Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual variability on the overall results. |
Quantitative Data Summary
The following tables summarize the dose-dependent hyperthermic effects of this compound in rodents as reported in the literature.
Table 1: Effect of Oral this compound on Body Temperature in Rats
| Dose (mg/kg, p.o.) | Peak Increase in Body Temperature (°C) |
| 0.3 | 0.5 |
| 1 | 0.6 |
| 3 | 1.6 |
Data extracted from MedchemExpress.[2]
Table 2: Effect of Intraperitoneal this compound on Body Temperature in Mice
| Dose (ng/kg, i.p.) | Peak Increase in Body Temperature (°C) |
| 250 | ~0.5 |
Data extracted from eLife.[1]
Experimental Protocols
1. Measurement of Core Body Temperature in Mice
-
Method 1: Implantable Telemetry (Recommended for continuous monitoring)
-
Surgically implant a sterile telemetry probe into the peritoneal cavity of the mouse under anesthesia.
-
Allow for a post-operative recovery period of at least one week.
-
House the mice individually in cages placed on receiver platforms.
-
Record core body temperature continuously using the telemetry system software. This method provides the most accurate and stress-free measurements.[8]
-
-
Method 2: Rectal Probe
-
Gently restrain the mouse.
-
Lubricate the tip of a digital rectal thermometer with sterile lubricant.
-
Insert the probe to a consistent depth (e.g., 2 cm) into the rectum.
-
Record the temperature once the reading has stabilized.
-
It is crucial to be consistent with the insertion depth and handling to minimize stress-induced temperature changes.[6][7]
-
2. Administration of this compound
-
Vehicle Preparation: this compound can be dissolved in a vehicle such as 10% Tween 80 in saline.[3] It is important to ensure the compound is fully solubilized.
-
Intraperitoneal (i.p.) Injection:
-
Restrain the mouse appropriately.
-
Inject the prepared this compound solution into the lower quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.
-
-
Oral Gavage (p.o.):
-
Use a proper-sized, soft-tipped gavage needle.
-
Gently insert the needle into the esophagus and deliver the this compound solution directly into the stomach.
-
Visualizations
Signaling Pathway of this compound Induced Hyperthermia
Caption: Mechanism of this compound induced hyperthermia.
Experimental Workflow for Assessing this compound's Effect on Body Temperature
References
- 1. TRPV1 drugs alter core body temperature via central projections of primary afferent sensory neurons | eLife [elifesciences.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Pharmacological blockade of the vanilloid receptor TRPV1 elicits marked hyperthermia in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Body Temperature Measurements for Metabolic Phenotyping in Mice [frontiersin.org]
- 7. Body Temperature Measurements for Metabolic Phenotyping in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Body Temperature Measurements for Metabolic Phenotyping in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Long-Term Experiments with AMG-517: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing the TRPV1 antagonist, AMG-517, in long-term experimental settings. Here, you will find troubleshooting guidance, frequently asked questions, and detailed protocols to ensure the stability and effective use of this compound in your studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of this compound?
A1: For long-term storage, high-purity, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions.
Q2: What are the optimal storage conditions for an this compound stock solution?
A2: this compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[1] To minimize degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use volumes.
Q3: I'm observing precipitation when diluting my this compound DMSO stock into aqueous media. What could be the cause and how can I prevent it?
A3: this compound has poor water solubility, and precipitation upon dilution into aqueous buffers or cell culture media is a common issue. This can be caused by "solvent shock," where the compound is less soluble in the aqueous environment than in the DMSO stock. To mitigate this, add the DMSO stock to your aqueous solution drop-wise while vortexing or stirring to ensure rapid mixing. Also, ensure the final DMSO concentration in your experimental setup remains low (typically below 0.5%) to avoid solvent-induced toxicity and precipitation. Gentle warming of the aqueous solution prior to adding the stock can also aid in solubility.
Q4: How stable is this compound in cell culture media at 37°C for multi-day experiments?
A4: While specific quantitative data for the long-term stability of this compound in cell culture media is limited, it is advisable to replenish the media with freshly diluted compound every 24-48 hours in long-term experiments. The stability can be affected by factors such as the pH of the media, the presence of serum components that may bind to the compound, and exposure to light.[2]
Data Presentation: Stability of this compound in Solution
The following tables summarize the recommended storage conditions for this compound powder and stock solutions, along with a hypothetical stability profile in a common cell culture medium to guide experimental design.
Table 1: Recommended Storage of this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years |
| Stock Solution in DMSO | -20°C | Up to 1 month[1] |
| -80°C | Up to 1 year[1] |
Table 2: Hypothetical Stability of this compound (10 µM) in DMEM with 10% FBS at 37°C
| Time (Hours) | % Remaining (Hypothetical) |
| 0 | 100 |
| 24 | 90 |
| 48 | 75 |
| 72 | 60 |
Disclaimer: This data is hypothetical and intended for illustrative purposes. It is strongly recommended that researchers perform their own stability studies under their specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution for Cell-Based Assays
-
Prepare Stock Solution: Dissolve this compound powder in high-purity, anhydrous DMSO to create a 10 mM stock solution.
-
Aliquot and Store: Aliquot the stock solution into single-use vials and store at -80°C.
-
Prepare Working Solution: On the day of the experiment, thaw a single aliquot of the 10 mM stock solution.
-
Serial Dilution (if necessary): Perform serial dilutions of the stock solution in DMSO to achieve an intermediate concentration that can be easily diluted into your cell culture medium.
-
Final Dilution: Warm the cell culture medium to 37°C. While gently vortexing the medium, add the appropriate volume of the this compound intermediate stock solution drop-wise to reach the desired final concentration. Ensure the final DMSO concentration is below 0.5%.
-
Immediate Use: Use the freshly prepared working solution immediately for your experiments.
Protocol 2: Assessing the Stability of this compound in Cell Culture Media
-
Prepare Spiked Media: Prepare a bulk solution of your experimental cell culture medium containing the desired final concentration of this compound.
-
Time Zero Sample: Immediately after preparation, take an aliquot of the spiked media. This will serve as your time zero (T=0) reference.
-
Incubation: Place the remaining spiked media in a sterile, sealed container in a 37°C incubator under the same conditions as your planned experiment.
-
Time Point Collection: At predetermined time points (e.g., 6, 12, 24, 48, and 72 hours), remove an aliquot of the incubated media.
-
Sample Storage: Store all collected aliquots at -80°C until analysis.
-
Analysis: Analyze the concentration of intact this compound in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Interpretation: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample to determine its stability profile.
Mandatory Visualizations
Caption: TRPV1 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Long-Term Cell Culture with this compound.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected bioactivity of this compound in multi-day assays.
-
Possible Cause 1: Degradation of this compound in culture medium.
-
Troubleshooting Step: For experiments lasting longer than 24 hours, replenish the cell culture medium with freshly prepared this compound solution every 24-48 hours.
-
Verification: Conduct a stability study as described in Protocol 2 to determine the degradation rate of this compound under your specific experimental conditions.
-
-
Possible Cause 2: Adsorption of this compound to plasticware.
-
Troubleshooting Step: Consider using low-adhesion plasticware for your experiments.
-
Verification: Incubate a solution of this compound in your standard culture vessel without cells for the duration of your experiment. Measure the concentration of this compound at the beginning and end to assess for loss due to adsorption.
-
Issue 2: Cell toxicity observed at expected therapeutic concentrations.
-
Possible Cause 1: High final concentration of DMSO.
-
Troubleshooting Step: Ensure the final concentration of DMSO in your cell culture medium is at a non-toxic level, typically below 0.5%, and ideally below 0.1%.
-
Verification: Include a vehicle control in your experiments (medium with the same final concentration of DMSO but without this compound) to assess the effect of the solvent on cell viability.
-
-
Possible Cause 2: Contamination of stock solution.
-
Troubleshooting Step: Prepare a fresh stock solution of this compound from a new vial of powder.
-
Verification: Ensure all solutions and equipment used for preparing and handling the compound are sterile.
-
Caption: Troubleshooting Workflow for Common this compound Issues.
References
Technical Support Center: Navigating Preclinical Studies with AMG-517
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) regarding the use of AMG-517, a potent but challenging TRPV1 antagonist. The information is designed to help overcome common limitations encountered during preclinical evaluation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, selective, and competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, also known as the capsaicin receptor.[1][2] It blocks the activation of the channel by various stimuli, including capsaicin, protons (low pH), and heat.[2][3][4] This inhibition prevents the influx of cations like Ca2+ and Na+, which would otherwise trigger nociceptive signaling.
Q2: How potent is this compound in preclinical assays?
A2: this compound demonstrates high potency in various in vitro assays, with IC50 values in the low nanomolar range. This potency is consistent across different methods of TRPV1 activation. For a summary of its in vitro activity, please refer to the table below.
Q3: What is the most significant limitation of this compound observed in preclinical and clinical studies?
A3: The primary and dose-limiting side effect of this compound is hyperthermia.[5][6] Administration of this TRPV1 antagonist leads to a marked, albeit transient, increase in core body temperature in all species tested, including rodents, dogs, monkeys, and humans.[1][2][5] In human trials, this effect was significant enough to halt its development for systemic use as a standalone analgesic, with some individuals experiencing body temperatures surpassing 40°C.[5][6]
Q4: Is the hyperthermic effect of this compound an on-target or off-target effect?
A4: The hyperthermia induced by this compound is considered an on-target effect, directly resulting from the blockade of the TRPV1 channel.[3] This is supported by evidence showing that TRPV1 knockout mice do not experience hyperthermia when administered the compound.[2][3] The mechanism is believed to involve TRPV1's role in regulating body temperature through modulation of vasomotor tone and metabolic heat production.[4][5]
Q5: Why does this compound effectively block capsaicin-induced responses but not always heat-induced pain responses in preclinical models?
A5: While this compound potently blocks TRPV1 activation by heat in vitro, its effect on heat-induced nociceptive responses in vivo can be inconsistent.[7] Studies in ex vivo skin-nerve preparations have shown that this compound almost completely blocks nerve fiber responses to capsaicin but does not significantly affect their activation by high temperatures (50°C).[7] This suggests that while TRPV1 is a critical mediator of capsaicin's effects, other thermally activated sensors may contribute to heat nociception in native nerve endings, making TRPV1 blockade alone insufficient to completely inhibit the heat response.[7]
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay Type | Activator | Cell Type / System | Species | IC50 / Kb Value |
| Ca2+ Influx | Capsaicin (500 nM) | CHO Cells | Human | 0.76 nM[2] |
| Ca2+ Influx | Acid (pH 5.0) | CHO Cells | Human | 0.62 nM[2] |
| Ca2+ Influx | Heat (45°C) | CHO Cells | Human | 1.3 nM[2] |
| Native TRPV1 Inhibition | Capsaicin | Dorsal Root Ganglion Neurons | Rat | 0.68 nM[2] |
| Competitive Antagonism | N/A | Expressing Cells | Rat | Kb = 4.2 nM[1] |
| Competitive Antagonism | N/A | Expressing Cells | Human | Kb = 6.2 nM[1] |
Table 2: In Vivo Effects of this compound in Rodent Models
| Model | Species | Administration | Key Finding | Dose |
| Capsaicin-Induced Flinch | Rat | Oral (p.o.) | Dose-dependent decrease in flinches | ED50 = 0.33 mg/kg[1] |
| CFA-Induced Thermal Hyperalgesia | Rat | Oral (p.o.) | Reversal of thermal hyperalgesia | MED = 0.83 mg/kg[1] |
| Hyperthermia | Rat | Oral (p.o.) | Dose-dependent increase in body temp. | 0.5°C at 0.3 mg/kg[1] |
| Hyperthermia | Rat | Oral (p.o.) | Dose-dependent increase in body temp. | 1.6°C at 3 mg/kg[1] |
CFA: Complete Freund's Adjuvant; ED50: Effective Dose, 50%; MED: Minimally Effective Dose.
Troubleshooting Guide
Problem: My animal models are exhibiting significant hyperthermia after this compound administration. How should I manage or interpret this?
-
Acknowledge the On-Target Effect: First, recognize that hyperthermia is an expected, on-target consequence of TRPV1 antagonism.[3] This effect is dose-dependent and typically transient, with body temperatures returning to baseline within 10 to 20 hours in rats.[1]
-
Solution 1: Dose-Response Characterization: Conduct a thorough dose-response study to identify the minimally effective dose (MED) for analgesia and the corresponding magnitude of hyperthermia. The goal is to find a therapeutic window where analgesic effects are present with acceptable, transient temperature changes. In rats, the MED for antihyperalgesia is approximately 0.83 mg/kg, which causes a temperature increase of over 0.5°C.[1]
-
Solution 2: Continuous Temperature Monitoring: Implement continuous core body temperature monitoring (e.g., using telemetry) to accurately capture the onset, peak, and duration of the hyperthermic response. This provides crucial pharmacokinetic/pharmacodynamic (PK/PD) data.
-
Solution 3: Attenuation with Repeated Dosing: Preclinical studies in rats, dogs, and monkeys have shown that the hyperthermic effect is attenuated after repeated daily dosing.[2][5] Consider a multi-day dosing regimen in your experimental design to assess if this tolerance develops in your model. Note, however, that this attenuation was not sufficient to overcome the issue in human trials.[6]
Problem: I am not observing the expected analgesic effect in my thermal hyperalgesia model, despite using a published dose.
-
Possible Cause 1: PK/PD Mismatch: Ensure that the timing of your nociceptive testing coincides with sufficient plasma exposure of this compound. The minimally effective plasma concentration in rats is around 90 ng/mL.[1][2] Verify the pharmacokinetic profile in your specific animal strain and under your experimental conditions.
-
Possible Cause 2: Contribution of Non-TRPV1 Pathways: As discussed in FAQ Q5, noxious heat can be sensed by channels other than TRPV1.[7] If your model relies solely on a heat stimulus, the contribution of these other pathways may mask the effect of TRPV1 blockade.
-
Solution: Use a Multi-Modal Testing Approach: Validate your compound's activity using a capsaicin-challenge model (e.g., capsaicin-induced flinching or wiping), which is a direct, on-target biochemical challenge.[1] Observing efficacy in this model confirms target engagement. If the compound is active in the capsaicin model but not the heat model, it points to the specific pharmacology of the pain pathway being studied rather than a failure of the compound itself.
Visualizations
Caption: Mechanism of Action of this compound on the TRPV1 ion channel.
Caption: Troubleshooting workflow for hyperthermia in preclinical models.
Detailed Experimental Protocols
Protocol 1: In Vitro Calcium Influx Assay for TRPV1 Antagonism
This protocol outlines a method to determine the IC50 of this compound against capsaicin-induced calcium influx in cells expressing human TRPV1.
-
Cell Culture: Culture human TRPV1-expressing CHO or HEK293 cells in appropriate media until they reach ~80-90% confluency in a 96-well, black-walled, clear-bottom plate.
-
Dye Loading:
-
Prepare a calcium-sensitive fluorescent dye loading buffer (e.g., Fluo-4 AM) according to the manufacturer's instructions, often including an agent like probenecid to prevent dye leakage.
-
Remove culture medium, wash cells once with a physiological salt solution (e.g., HBSS).
-
Add the dye loading buffer to each well and incubate for 45-60 minutes at 37°C.
-
-
Compound Preparation and Incubation:
-
Prepare serial dilutions of this compound in the physiological salt solution. Create a range of concentrations to generate a full dose-response curve (e.g., 10-point, 3-fold dilutions starting from 1 µM). Include a vehicle control (e.g., 0.1% DMSO).
-
Wash the cells to remove excess dye and replace it with the this compound dilutions.
-
Incubate for 15-20 minutes at room temperature.
-
-
Agonist Stimulation and Measurement:
-
Prepare a capsaicin solution at a concentration known to elicit a sub-maximal response (e.g., EC80 concentration, typically 100-500 nM).
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Record a stable baseline fluorescence for 10-20 seconds.
-
Add the capsaicin solution to all wells simultaneously using the instrument's injection system.
-
Immediately begin recording the change in fluorescence intensity over time (e.g., for 2-3 minutes).
-
-
Data Analysis:
-
Calculate the peak fluorescence response minus the baseline for each well.
-
Normalize the data, setting the vehicle control (with capsaicin) as 100% response and a no-agonist control as 0% response.
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: In Vivo Capsaicin-Induced Flinching Model
This protocol assesses the on-target activity of this compound in blocking nociceptive behavior induced by a direct TRPV1 agonist.
-
Animal Acclimation: Acclimate male Sprague-Dawley or Wistar rats to the testing environment (e.g., Plexiglas observation chambers) for at least 30 minutes before the experiment.
-
Compound Administration:
-
Administer this compound or its vehicle orally (p.o.) via gavage. Doses can range from 0.1 to 10 mg/kg.
-
Allow for drug absorption. The time to peak plasma concentration (Tmax) should be determined from prior pharmacokinetic studies, but a 60-minute pretreatment time is common.
-
-
Capsaicin Challenge:
-
Inject a low volume (e.g., 10 µL) of capsaicin solution (e.g., 0.1-0.3% in saline with a small amount of ethanol and Tween 80) into the plantar surface of one hind paw.
-
-
Behavioral Observation:
-
Immediately after injection, place the animal back in the observation chamber.
-
Record the number of flinches (rapid shaking or lifting of the injected paw) for a set period, typically the first 5 minutes post-injection, as this is when the response is most robust.
-
-
Data Analysis:
-
Compare the mean number of flinches in the this compound-treated groups to the vehicle-treated group.
-
Use appropriate statistical tests (e.g., ANOVA followed by Dunnett's test) to determine significance.
-
Calculate the dose at which the flinching response is reduced by 50% (ED50).[1]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. real.mtak.hu [real.mtak.hu]
- 4. apexbt.com [apexbt.com]
- 5. Pharmacological blockade of the vanilloid receptor TRPV1 elicits marked hyperthermia in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamopen.com [benthamopen.com]
- 7. fz.kiev.ua [fz.kiev.ua]
Validation & Comparative
A Comparative Analysis of TRPV1 Antagonists: AMG-517 versus AMG-9810
In the landscape of transient receptor potential vanilloid 1 (TRPV1) antagonists, AMG-517 and AMG-9810 have emerged as significant research tools for investigating pain, inflammation, and thermal regulation. This guide provides a detailed, data-driven comparison of these two compounds, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective pharmacological profiles.
Overview and Mechanism of Action
Both this compound and AMG-9810 are potent and selective antagonists of the TRPV1 receptor, a non-selective cation channel primarily expressed in sensory neurons.[1][2] The TRPV1 receptor is a key integrator of noxious stimuli, including heat, protons (low pH), and capsaicin, the pungent compound in chili peppers.[3] By blocking the activation of this channel, TRPV1 antagonists can effectively inhibit the signaling pathways associated with pain and neurogenic inflammation.[2][4] Both this compound and AMG-9810 act as competitive antagonists, vying with agonists for the same binding site on the receptor.[5][6]
In Vitro Potency and Efficacy
The potency of this compound and AMG-9810 has been characterized across various activation modalities of the TRPV1 receptor. The half-maximal inhibitory concentration (IC50) values from cellular assays provide a quantitative measure of their inhibitory activity.
| Compound | Activation Method | Species | IC50 (nM) | Reference |
| This compound | Capsaicin | Human | 0.76 - 0.9 | [7][8] |
| Rat | 0.68 | [5][8] | ||
| Protons (pH 5.0) | Human | 0.5 - 0.62 | [5][8] | |
| Heat (45°C) | Human | 1.3 - 2 | [5][8] | |
| AMG-9810 | Capsaicin | Human | 17 - 24.5 | [2][4][6] |
| Rat | 85.6 | [2] | ||
| Protons (pH 5.0) | Human | 92.7 | [2] | |
| Rat | 294 | [2] | ||
| Heat (45°C) | Human | 15.8 | [2] | |
| Rat | 21 | [2] |
As the data indicates, this compound generally exhibits higher potency in inhibiting TRPV1 activation across different stimuli compared to AMG-9810.
In Vivo Effects and Pharmacokinetics
In animal models, both compounds have demonstrated efficacy in reducing pain-related behaviors.
| Compound | Animal Model | Effect | Effective Dose | Reference |
| This compound | Rat (Capsaicin-induced flinching) | Reverses analgesia | ED50 = 0.33 mg/kg (p.o.) | [5] |
| Rat (CFA-induced thermal hyperalgesia) | Antihyperalgesic | MED = 0.83 mg/kg (p.o.) | [5] | |
| AMG-9810 | Rat (Capsaicin-induced eye wiping) | Dose-dependent prevention | - | [2] |
| Rat (CFA-induced thermal and mechanical hyperalgesia) | Reverses hyperalgesia | - | [2] |
A significant differentiating factor in the in vivo profiles of these antagonists is the side effect of hyperthermia. This compound was found to cause a transient increase in body temperature in rodents, dogs, and monkeys, a side effect that ultimately led to its discontinuation in Phase I clinical trials for systemic use.[1][9] This hyperthermic effect is believed to be a consequence of TRPV1's role in regulating body temperature.[9] While AMG-9810 has also been associated with changes in locomotor activity, the hyperthermic effect is a more pronounced and clinically limiting factor for this compound.[10]
Signaling Pathways and Experimental Workflows
The activation of the TRPV1 receptor initiates a cascade of intracellular signaling events. The following diagram illustrates the canonical TRPV1 signaling pathway.
Caption: Canonical TRPV1 signaling pathway and points of inhibition by this compound and AMG-9810.
A common experimental method to assess the potency of TRPV1 antagonists is the calcium imaging assay. The workflow for such an experiment is depicted below.
Caption: A typical experimental workflow for determining the IC50 of a TRPV1 antagonist using a calcium imaging assay.
Experimental Protocols
Calcium-45 (⁴⁵Ca²⁺) Uptake Assay
This assay is a common method to determine the potency of TRPV1 antagonists.
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human or rat TRPV1 receptor are cultured in appropriate media and conditions.
-
Cell Plating: Cells are seeded into 96-well plates and grown to confluence.
-
Antagonist Incubation: The growth medium is removed, and cells are washed with an assay buffer. Varying concentrations of the antagonist (this compound or AMG-9810) are then added to the wells and incubated for a specific period (e.g., 15 minutes) at room temperature.
-
Agonist and ⁴⁵Ca²⁺ Addition: An agonist solution (e.g., capsaicin, or an acidic buffer for proton activation) containing ⁴⁵Ca²⁺ is added to the wells to stimulate TRPV1-mediated calcium influx.
-
Termination of Uptake: After a short incubation period (e.g., 2-5 minutes), the uptake is terminated by rapidly washing the cells with a cold stop buffer containing a calcium channel blocker or a chelating agent like EDTA.
-
Cell Lysis and Scintillation Counting: The cells are lysed, and the radioactivity within the cells is measured using a scintillation counter.
-
Data Analysis: The amount of ⁴⁵Ca²⁺ uptake is plotted against the antagonist concentration, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Electrophysiology (Whole-Cell Patch-Clamp)
This technique provides a direct measure of ion channel activity.
-
Cell Preparation: Cells expressing TRPV1 are prepared as described for the ⁴⁵Ca²⁺ uptake assay.
-
Recording Setup: A glass micropipette filled with an intracellular solution is used to form a high-resistance seal with the cell membrane. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
Voltage Clamp: The cell membrane potential is clamped at a specific voltage (e.g., -60 mV).
-
Antagonist Application: The antagonist is applied to the cell via a perfusion system at various concentrations.
-
Agonist Application: An agonist is applied to elicit an inward current through the TRPV1 channels.
-
Current Measurement: The resulting ionic current is measured. The inhibition of the agonist-induced current by the antagonist is quantified.
-
Data Analysis: The percentage of current inhibition is plotted against the antagonist concentration to determine the IC50 value.
Conclusion
Both this compound and AMG-9810 are valuable pharmacological tools for the study of TRPV1. This compound distinguishes itself with its higher in vitro potency. However, its development for systemic therapeutic use has been hampered by the significant side effect of hyperthermia. AMG-9810, while less potent, remains a widely used and effective TRPV1 antagonist for in vitro and in vivo research, particularly in preclinical pain models. The choice between these two compounds will ultimately depend on the specific requirements of the experimental design, with considerations for potency, potential off-target effects, and the translational relevance of the findings.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. AMG 9810 [(E)-3-(4-t-butylphenyl)-N-(2,3-dihydrobenzo[b][1,4] dioxin-6-yl)acrylamide], a novel vanilloid receptor 1 (TRPV1) antagonist with antihyperalgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. AMG 9810, TRPV1 receptor antagonist (CAS 545395-94-6) | Abcam [abcam.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. AMG 9810 | TRPV Channels | Tocris Bioscience [tocris.com]
- 7. rndsystems.com [rndsystems.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Pharmacological blockade of the vanilloid receptor TRPV1 elicits marked hyperthermia in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
A Comparative Guide to AMG-517 and Capsazepine for In Vitro Research
An objective analysis of two key TRPV1 receptor antagonists for researchers, scientists, and drug development professionals.
This guide provides a comprehensive comparison of AMG-517 and capsazepine, two widely used antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel in in vitro studies. The information presented herein is intended to assist researchers in selecting the appropriate tool for their specific experimental needs by providing a detailed overview of their respective mechanisms of action, potency, selectivity, and effects on various signaling pathways.
Mechanism of Action and Target Affinity
Both this compound and capsazepine are competitive antagonists of the TRPV1 receptor, a non-selective cation channel primarily known for its role in pain, heat, and inflammation sensation.[1] However, they exhibit significant differences in their potency and selectivity.
This compound is a potent and highly selective TRPV1 antagonist.[2] It effectively blocks the activation of TRPV1 induced by various stimuli, including capsaicin, protons (acid), and heat.[3][4] In vitro studies have demonstrated its high affinity for both rat and human TRPV1.[4][5]
Capsazepine , a synthetic analog of capsaicin, was the first competitive antagonist of TRPV1 to be discovered.[1][6] While it also competitively blocks the capsaicin-binding site on TRPV1, its potency is considerably lower than that of this compound, with IC50 values typically in the nanomolar to low micromolar range.[7][8] A key distinguishing feature of capsazepine is its pleiotropic nature, exhibiting off-target effects and modulating several other signaling pathways beyond TRPV1.[1][9]
Quantitative Comparison of In Vitro Potency
The following table summarizes the key quantitative data for this compound and capsazepine from various in vitro assays.
| Parameter | This compound | Capsazepine | Reference |
| TRPV1 IC50 (Capsaicin-induced) | 0.76 nM (human TRPV1) | 562 nM | [3] |
| 0.68 nM (rat native TRPV1) | [5] | ||
| TRPV1 IC50 (Acid-induced, pH 5.0) | 0.62 nM | Not widely reported | |
| TRPV1 IC50 (Heat-induced, 45°C) | 1.3 nM | Not widely reported | [3] |
| TRPV1 Dissociation Constant (Kb) | 6.2 nM (human TRPV1) | Not widely reported | [4] |
| 4.2 nM (rat TRPV1) | [4] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for key in vitro experiments cited in this guide.
1. Calcium Influx Assay in TRPV1-Expressing CHO Cells
This assay is commonly used to determine the potency of TRPV1 antagonists.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human TRPV1 are cultured in standard growth medium.
-
Cell Plating: Cells are seeded into 96-well plates and grown to confluence.
-
Loading with Calcium Indicator: Cells are loaded with a fluorescent calcium indicator dye (e.g., Fluo-4 AM) in a buffered saline solution.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of the antagonist (this compound or capsazepine) or vehicle control.
-
Stimulation: TRPV1 is activated by adding an agonist such as capsaicin (e.g., 500 nM), acid (e.g., pH 5.0 buffer), or heat (e.g., raising the temperature to 45°C).[3]
-
Signal Detection: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
2. Electrophysiology in Rat Dorsal Root Ganglion (DRG) Neurons
This method assesses the effect of antagonists on native TRPV1 channels in primary sensory neurons.
-
Neuron Isolation: Dorsal root ganglia are dissected from rats and subjected to enzymatic and mechanical dissociation to obtain a single-cell suspension of sensory neurons.
-
Cell Culture: Neurons are plated on coated coverslips and cultured for a short period to allow for recovery and attachment.
-
Whole-Cell Patch-Clamp Recording: A glass micropipette is used to form a high-resistance seal with the cell membrane of a single neuron. The membrane is then ruptured to allow for electrical access to the cell's interior.
-
Current Measurement: The neuron is voltage-clamped, and inward currents are measured in response to the application of a TRPV1 agonist (e.g., capsaicin).
-
Antagonist Application: The effect of the antagonist is determined by perfusing the neuron with a solution containing the compound (this compound or capsazepine) prior to and during agonist application.[5]
-
Data Analysis: The inhibition of the agonist-induced current by the antagonist is quantified to determine its potency.
Signaling Pathways
The differential effects of this compound and capsazepine on cellular signaling are a critical consideration for their use in in vitro studies.
This compound: Selective TRPV1 Blockade
Due to its high selectivity, the primary signaling pathway affected by this compound is the canonical TRPV1 pathway. By blocking the influx of cations (primarily Ca2+) through the TRPV1 channel, this compound prevents the depolarization of nociceptive sensory neurons and the subsequent downstream signaling events associated with pain and inflammation.
Figure 1. this compound selectively blocks the TRPV1 channel.
Capsazepine: Pleiotropic Effects Beyond TRPV1
In addition to its action on TRPV1, capsazepine has been shown to modulate a variety of other signaling pathways, which can be either an advantage or a confounding factor depending on the research question.[9] These include:
-
JAK/STAT Pathway: Capsazepine can modulate the Janus kinase/signal transducer and activator of transcription pathway, which is involved in cytokine signaling and cell growth.[9]
-
ROS-JNK-CHOP Pathway: It can influence the reactive oxygen species (ROS)-c-Jun N-terminal kinase (JNK)-CCAAT/enhancer-binding protein homologous protein (CHOP) pathway, which is associated with cellular stress and apoptosis.[9][10]
-
NF-κB Pathway: Capsazepine can exert anti-inflammatory effects by downregulating the lipopolysaccharide (LPS)-induced nuclear factor-kappa B (NF-κB) pathway.[9]
-
Other TRP Channels: Capsazepine can also block other TRP channels, such as TRPA1 and TRPM8, although its potency for these channels is generally lower than for TRPV1.[7]
Figure 2. Pleiotropic effects of capsazepine.
Conclusion: Choosing the Right Tool
The choice between this compound and capsazepine for in vitro studies depends heavily on the specific research objectives.
-
For studies requiring highly selective and potent antagonism of TRPV1 , with minimal off-target effects, This compound is the superior choice. Its well-defined mechanism of action and high potency make it an excellent tool for dissecting the specific role of TRPV1 in cellular processes.
-
For exploratory studies or when investigating broader cellular effects beyond TRPV1 antagonism , capsazepine may be a useful tool. Its ability to modulate multiple signaling pathways could uncover novel therapeutic targets or mechanisms. However, researchers must be cautious of its pleiotropic effects and design experiments with appropriate controls to account for its off-target activities.
References
- 1. grokipedia.com [grokipedia.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The discovery of capsazepine, the first competitive antagonist of the sensory neuron excitants capsaicin and resiniferatoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Capsazepine - Wikipedia [en.wikipedia.org]
- 8. Capsazepine | TRP/TRPV Channel | Apoptosis | TargetMol [targetmol.com]
- 9. Pleiotropic Pharmacological Actions of Capsazepine, a Synthetic Analogue of Capsaicin, against Various Cancers and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Capsazepine, a TRPV1 antagonist, sensitizes colorectal cancer cells to apoptosis by TRAIL through ROSg–JNK–CHOP-mediated upregulation of death receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of AMG-517 and Other TRPV1 Inhibitors for Pain Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of AMG-517, a potent Transient Receptor Potential Vanilloid 1 (TRPV1) inhibitor, with other notable TRPV1 antagonists. The information is supported by experimental data to assist researchers in selecting the most appropriate compounds for their studies in pain and inflammation.
Introduction to TRPV1 and its Role in Nociception
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor, is a non-selective cation channel predominantly expressed in primary sensory neurons. It acts as a polymodal integrator of noxious stimuli, including heat (>43°C), protons (acidic pH), and chemical agonists like capsaicin, the pungent component of chili peppers. Activation of TRPV1 leads to an influx of cations, primarily Ca2+ and Na+, resulting in depolarization of the neuron and the transmission of pain signals to the central nervous system. Given its critical role in nociception and the sensitization of sensory nerves during inflammation, TRPV1 has emerged as a key therapeutic target for the development of novel analgesics.
In Vitro Efficacy: A Quantitative Comparison
The in vitro potency of TRPV1 inhibitors is typically assessed by their ability to block channel activation induced by various stimuli. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness. Lower IC50 values indicate greater potency.
| Compound | Capsaicin-Activated hTRPV1 IC50 (nM) | Acid (pH 5.0)-Activated hTRPV1 IC50 (nM) | Heat (45°C)-Activated hTRPV1 IC50 (nM) | Reference(s) |
| This compound | 0.76 | 0.62 | 1.3 | |
| AMG-9810 | 24.5 ± 15.7 | 92.7 ± 72.8 | 15.8 ± 10.8 | |
| SB-705498 | 3 | Not explicitly stated, but potent inhibition demonstrated | 6 | |
| Capsazepine | ~700 (rat) | Ineffective in rats | Ineffective in rats |
hTRPV1 denotes the human form of the receptor. Data for Capsazepine is for the rat receptor and shows significantly lower potency compared to the other listed compounds.
In Vivo Efficacy in Preclinical Pain Models
The analgesic potential of TRPV1 inhibitors is evaluated in various animal models of pain. Key models include the capsaicin-induced flinching test, which assesses acute nociception, and the Complete Freund's Adjuvant (CFA)-induced thermal hyperalgesia model, which mimics inflammatory pain.
| Compound | Capsaicin-Induced Flinching in Rats (MED, mg/kg, p.o.) | CFA-Induced Thermal Hyperalgesia in Rats (MED, mg/kg, p.o.) | Reference(s) |
| This compound | ~1 | ~1 | |
| AMG-9810 | 1 | 1 | |
| SB-705498 | 1 | 10 | |
| Capsazepine | Ineffective in reversing CFA-induced mechanical hyperalgesia in rats | Ineffective in reversing carrageenan-induced thermal hyperalgesia in rats |
MED: Minimum Effective Dose; p.o.: oral administration.
A Critical Side Effect: Hyperthermia
A significant challenge in the clinical development of systemic TRPV1 antagonists is the on-target side effect of hyperthermia (an increase in body temperature). This is believed to be due to the blockade of tonically active TRPV1 channels involved in thermoregulation.
| Compound | Effect on Body Temperature in Rats | Reference(s) |
| This compound | Causes hyperthermia | |
| AMG-9810 | Causes hyperthermia | |
| SB-705498 | Not explicitly stated to cause hyperthermia in the provided preclinical data, but clinical studies were conducted with caution regarding temperature changes. | |
| Capsazepine | No significant thermal effect in rats |
Experimental Protocols
45Ca2+ Influx Assay
This in vitro assay is a common method to quantify the activation and inhibition of TRPV1 channels.
Objective: To measure the influx of radioactive calcium (45Ca2+) into cells expressing TRPV1 upon channel activation and to determine the inhibitory potency of antagonist compounds.
Materials:
-
HEK-293 or CHO cells stably expressing recombinant human or rat TRPV1.
-
Assay buffer (e.g., HEPES-buffered saline).
-
45Ca2+ solution.
-
TRPV1 agonist (e.g., capsaicin, acid, or heat).
-
Test compounds (TRPV1 antagonists).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Cell Culture: Plate the TRPV1-expressing cells in multi-well plates and grow to confluence.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of the antagonist compound or vehicle for a defined period (e.g., 15-30 minutes) at room temperature.
-
Stimulation: Add the TRPV1 agonist (e.g., capsaicin for chemical activation, or an acidic buffer for proton activation) along with the 45Ca2+ solution. For heat activation, the plates are incubated at the desired temperature (e.g., 45°C).
-
Termination: After a short incubation period (e.g., 2-5 minutes), terminate the assay by rapidly washing the cells with ice-cold wash buffer to remove extracellular 45Ca2+.
-
Lysis and Measurement: Lyse the cells and measure the intracellular 45Ca2+ by adding a scintillation fluid and counting the radioactivity using a scintillation counter.
-
Data Analysis: The amount of 45Ca2+ influx is proportional to TRPV1 channel activity. The IC50 values for the antagonists are calculated by plotting the percentage of inhibition against the compound concentration.
Capsaicin-Induced Flinching Test in Rats
This in vivo model assesses the ability of a compound to block acute pain behavior.
Objective: To evaluate the analgesic efficacy of a TRPV1 antagonist against capsaicin-induced nocifensive behavior.
Materials:
-
Male Sprague-Dawley or Wistar rats.
-
Test compound (TRPV1 antagonist) and vehicle.
-
Capsaicin solution (e.g., 1.6 µg in 10 µL of saline).
-
Observation chambers with a transparent floor.
Procedure:
-
Acclimation: Acclimate the rats to the observation chambers.
-
Compound Administration: Administer the test compound or vehicle via the desired route (e.g., oral gavage).
-
Capsaicin Challenge: After a predetermined time (to allow for drug absorption), inject capsaicin into the plantar surface of one hind paw.
-
Observation: Immediately after the capsaicin injection, observe the rat and count the number of flinches of the injected paw over a set period (e.g., 5 minutes).
-
Data Analysis: Compare the number of flinches in the compound-treated groups to the vehicle-treated group to determine the percentage of inhibition and calculate the MED or ED50.
CFA-Induced Thermal Hyperalgesia in Rats
This in vivo model is used to study inflammatory pain and the anti-hyperalgesic effects of test compounds.
Objective: To assess the ability of a TRPV1 antagonist to reverse thermal hyperalgesia in a model of persistent inflammation.
Materials:
-
Male Sprague-Dawley or Wistar rats.
-
Complete Freund's Adjuvant (CFA).
-
Test compound (TRPV1 antagonist) and vehicle.
-
Plantar test apparatus (e.g., Hargreaves' apparatus) to measure paw withdrawal latency to a thermal stimulus.
Procedure:
-
Baseline Measurement: Measure the baseline paw withdrawal latency to a radiant heat source for each rat.
-
Induction of Inflammation: Inject CFA into the plantar surface of one hind paw. This will induce a localized inflammation and a decrease in the paw withdrawal latency (thermal hyperalgesia) over the next 24 hours.
-
Compound Administration: At a time point when hyperalgesia is established (e.g., 24 hours post-CFA), administer the test compound or vehicle.
-
Post-treatment Measurement: At various time points after compound administration, re-measure the paw withdrawal latency of the inflamed paw.
-
Data Analysis: An increase in the paw withdrawal latency in the compound-treated groups compared to the vehicle-treated group indicates an anti-hyperalgesic effect. The percentage of reversal of hyperalgesia can be calculated, and the MED or ED50 can be determined.
Signaling Pathways and Experimental Workflow
TRPV1 Signaling Pathway
Activation of the TRPV1 channel initiates a cascade of intracellular events. The influx of Ca2+ is a key second messenger that triggers various downstream signaling pathways.
Caption: TRPV1 signaling cascade upon activation by noxious stimuli.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of a TRPV1 antagonist.
Caption: Workflow for preclinical evaluation of a TRPV1 antagonist.
Conclusion
This compound is a highly potent TRPV1 antagonist with excellent in vitro and in vivo efficacy in preclinical models of pain. Its potency is comparable to or greater than other well-characterized antagonists like AMG-9810 and SB-705498. However, the significant hyperthermic effect associated with this compound and other systemic TRPV1 antagonists remains a major hurdle for clinical development. Capsazepine, an early TRPV1 antagonist, shows much lower potency and limited efficacy in rodent models of inflammatory pain. The choice of a TRPV1 inhibitor for research purposes will depend on the specific experimental goals, with considerations for potency, selectivity, and the potential confounding effects of hyperthermia. Further research into modality-specific TRPV1 inhibitors may
A Head-to-Head Battle of TRPV1 Antagonists: AMG-517 vs. SB-366791 in Capsaicin Response Blockade
For Immediate Release
In the landscape of pain research and the development of novel analgesics, the Transient Receptor Potential Vanilloid 1 (TRPV1) channel stands out as a key target. This ion channel, activated by stimuli such as heat, protons, and the pungent compound in chili peppers, capsaicin, plays a crucial role in nociceptive signaling. Consequently, the development of potent and selective TRPV1 antagonists is a major focus for pharmaceutical research. This guide provides a detailed comparison of two prominent TRPV1 antagonists, AMG-517 and SB-366791, focusing on their efficacy in blocking capsaicin-induced responses.
Performance Comparison at a Glance
Both this compound and SB-366791 are potent antagonists of the TRPV1 receptor, effectively inhibiting its activation by capsaicin. The following tables summarize the available quantitative data from various in vitro studies. It is important to note that the data presented here are compiled from different studies and direct, head-to-head comparisons in a single study are limited. Therefore, these values should be interpreted with consideration of the varied experimental conditions.
| Compound | Assay Type | Species/Cell Line | IC50 (Capsaicin) | Mechanism of Action |
| This compound | Ca2+ influx | Human TRPV1-CHO | 0.9 nM | Competitive Antagonist |
| Ca2+ influx | Rat DRG neurons | 0.68 ± 0.2 nM | Competitive Antagonist | |
| SB-366791 | Ca2+ influx | Human TRPV1 | 5.7 nM | Competitive Antagonist |
| Ca2+ influx | Cultured trigeminal ganglion cells | 651.9 nM[1] | Competitive Antagonist |
| Compound | Assay Type | Parameter | Value |
| This compound | Electrophysiology | Kb (rat TRPV1) | 4.2 nM |
| Electrophysiology | Kb (human TRPV1) | 6.2 nM | |
| SB-366791 | FLIPR-based Ca2+ assay | pKb | 7.74 ± 0.08 |
| Schild analysis | pA2 | 7.71 |
Delving into the Mechanisms: How They Block the Capsaicin Response
The primary mechanism by which both this compound and SB-366791 inhibit the capsaicin response is through competitive antagonism at the TRPV1 receptor.[2] Capsaicin, being a lipophilic molecule, is thought to cross the cell membrane and bind to a specific site on the intracellular side of the TRPV1 channel. This binding event triggers a conformational change in the channel, leading to its opening and a subsequent influx of cations, primarily Ca2+ and Na+, into the neuron. This influx depolarizes the neuron, leading to the generation of an action potential and the sensation of pain and heat.
This compound and SB-366791, as competitive antagonists, bind to the same or a closely related site on the TRPV1 receptor as capsaicin. By occupying this binding pocket, they prevent capsaicin from activating the channel, thereby blocking the downstream signaling cascade.
Experimental Corner: How Efficacy is Measured
The inhibitory effects of this compound and SB-366791 on capsaicin response are typically evaluated using two key experimental methodologies: calcium imaging assays and electrophysiological recordings.
Calcium Imaging (FLIPR Assay)
Principle: This high-throughput assay measures changes in intracellular calcium concentration ([Ca2+]i) in cells engineered to express the TRPV1 receptor. A fluorescent calcium indicator dye is loaded into the cells. Upon activation of TRPV1 by capsaicin, the influx of Ca2+ binds to the dye, causing an increase in fluorescence intensity, which is measured by a Fluorometric Imaging Plate Reader (FLIPR). Antagonists are pre-incubated with the cells before the addition of capsaicin, and their efficacy is determined by their ability to reduce the capsaicin-induced fluorescence signal.
Detailed Protocol:
-
Cell Culture: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing human or rat TRPV1 are cultured in appropriate media (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic) at 37°C in a humidified 5% CO2 incubator.
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates at a density that ensures a confluent monolayer on the day of the assay.
-
Dye Loading: The growth medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.
-
Compound Addition: The antagonist (this compound or SB-366791) is serially diluted to various concentrations and added to the wells. The plates are incubated for a specified period (e.g., 15-30 minutes) at room temperature.
-
Capsaicin Challenge and Measurement: The microplate is placed in a FLIPR instrument. A baseline fluorescence reading is taken, and then an EC80 concentration of capsaicin is added to all wells simultaneously. The fluorescence intensity is monitored in real-time.
-
Data Analysis: The increase in fluorescence upon capsaicin addition is calculated. The percentage of inhibition by the antagonist at each concentration is determined relative to the response in the absence of the antagonist. IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
Electrophysiology (Patch-Clamp)
Principle: This technique directly measures the ion currents flowing through the TRPV1 channel in individual cells. A glass micropipette forms a high-resistance seal with the cell membrane (whole-cell patch-clamp configuration). The membrane potential is clamped at a set voltage, and the currents elicited by the application of capsaicin are recorded. The inhibitory effect of the antagonist is quantified by the reduction in the capsaicin-evoked current.
Detailed Protocol:
-
Cell Preparation: Cells expressing TRPV1 are grown on coverslips. For the experiment, a coverslip is placed in a recording chamber on the stage of an inverted microscope and continuously perfused with an extracellular solution.
-
Patching: A glass micropipette filled with an intracellular solution is brought into contact with a single cell. Gentle suction is applied to form a gigaseal. The membrane patch under the pipette tip is then ruptured to establish the whole-cell configuration.
-
Recording: The membrane potential is held at a negative potential (e.g., -60 mV). A baseline current is recorded.
-
Compound Application: Capsaicin is applied to the cell via the perfusion system, which evokes an inward current. Once a stable capsaicin-induced current is established, the antagonist (this compound or SB-366791) is co-applied with capsaicin.
-
Data Acquisition and Analysis: The current amplitude is recorded continuously. The percentage of inhibition is calculated by comparing the current amplitude in the presence and absence of the antagonist. Dose-response curves and IC50 values can be generated by testing a range of antagonist concentrations.
Concluding Remarks
One notable difference that has emerged from broader research is their differential effects on temperature sensation and body temperature. Some studies have suggested that this compound can induce hyperthermia, a side effect that has been a challenge for the clinical development of some TRPV1 antagonists.[3] In contrast, SB-366791 has been reported in some models to have a reduced or absent hyperthermic effect.[2][4] This distinction in their pharmacological profiles beyond capsaicin antagonism is a critical consideration for their potential therapeutic applications.
Researchers and drug development professionals should carefully consider the specific requirements of their studies when choosing between these two antagonists. For investigations focused purely on potent capsaicin blockade, both are excellent tool compounds. However, for in vivo studies or therapeutic development where side-effect profiles are a concern, the differential effects on thermoregulation may be a deciding factor.
References
- 1. Effects of the novel TRPV1 receptor antagonist SB366791 in vitro and in vivo in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. real.mtak.hu [real.mtak.hu]
- 3. mdpi.com [mdpi.com]
- 4. Contributions of Different Modes of TRPV1 Activation to TRPV1 Antagonist-Induced Hyperthermia - PMC [pmc.ncbi.nlm.nih.gov]
The Quest for Safer Pain Relief: A Comparative Guide to AMG-517 Analogues
For researchers and drug development professionals, the pursuit of potent analgesics with minimal side effects is a constant challenge. AMG-517, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, initially showed promise for the treatment of chronic pain. However, its clinical development was halted due to a significant on-target side effect: hyperthermia. This guide provides a comprehensive comparison of this compound and its analogues, focusing on the strategies employed to mitigate this adverse effect while retaining analgesic efficacy. We present key preclinical data, detailed experimental protocols, and a visual representation of the underlying signaling pathways.
Introduction to this compound and the Hyperthermia Hurdle
This compound is a competitive antagonist of the TRPV1 channel, a non-selective cation channel primarily expressed in sensory neurons.[1][2] TRPV1 is a polymodal nocisensor, activated by a variety of stimuli including capsaicin (the pungent component of chili peppers), noxious heat (>43°C), and acidic conditions (protons).[3][4] By blocking this channel, this compound effectively reduces pain signaling.
However, a major obstacle in the clinical development of this compound and other first-generation TRPV1 antagonists has been the induction of hyperthermia, a rise in core body temperature.[2][5] This on-target side effect is believed to be mediated by the blockade of the proton-activation mode of the TRPV1 channel, which plays a role in normal thermoregulation.[6][7] This has spurred the development of next-generation analogues with modified pharmacological profiles aimed at separating the desired analgesic effects from the unwanted hyperthermic side effects.
Comparative Analysis of this compound and its Analogues
Several analogues of this compound have been developed with varying strategies to reduce hyperthermia. These include peripherally restricted analogues and compounds with differential activity on the various activation modes of the TRPV1 channel.
Data Summary: In Vitro and In Vivo Comparison
The following tables summarize the key preclinical data for this compound and a selection of its analogues and other notable TRPV1 antagonists.
Table 1: In Vitro Potency of TRPV1 Antagonists
| Compound | Chemical Class | hTRPV1 IC50 (Capsaicin) | rTRPV1 IC50 (Capsaicin) | rTRPV1 IC50 (Proton) | rTRPV1 IC50 (Heat) | Reference(s) |
| This compound | Pyrimidine | 0.76 nM | 0.9 nM | 0.62 nM | 1.3 nM | [3] |
| AMG-9810 | Cinnamide | 24.5 nM | 85.6 nM | 294 nM | 21 nM | [1] |
| AMG-0347 | Cinnamide | - | - | - | - | [5] |
| AMG-8163 | Boc-analogue of this compound | - | - | - | - | [8] |
| A-1165901 | Urea | 19.0 nM | 79.7 nM | No Blockade (Potentiation) | - | [9] |
| AMG-7905 | - | - | 29.3 nM | No Blockade (Potentiation) | - | [9] |
Table 2: In Vivo Efficacy and Thermoregulatory Effects in Rats
| Compound | Efficacy Model | Effective Dose | Maximum Hyperthermia (°C) | Reference(s) |
| This compound | CFA-induced thermal hyperalgesia | 0.83 mg/kg (MED) | ~1.6°C at 3 mg/kg | [2] |
| AMG-9810 | CFA-induced thermal & mechanical hyperalgesia | 1-3 mg/kg | - | [1][10] |
| AMG-0347 | - | - | Hyperthermia observed | [5] |
| AMG-8163 | - | - | Hyperthermia observed | [11] |
| A-1165901 | - | - | Hypothermia observed | [9] |
| AMG-7905 | - | - | Hypothermia observed | [9][12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the evaluation of TRPV1 antagonists.
In Vitro Assays for TRPV1 Antagonist Activity
Objective: To determine the potency of a compound to inhibit TRPV1 activation by different stimuli (capsaicin, protons, heat).
Method: Calcium Influx Assay using FLIPR
-
Cell Culture: Stably transfect a suitable cell line (e.g., CHO or HEK293 cells) with the cDNA for human or rat TRPV1. Culture the cells in appropriate media until they reach a suitable confluency for plating in 96-well or 384-well plates.
-
Dye Loading: On the day of the assay, wash the cells with an assay buffer and then incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified time at a controlled temperature (e.g., 37°C).
-
Compound Incubation: Add the test compounds (TRPV1 antagonists) at various concentrations to the wells and incubate for a period to allow for binding to the receptor.
-
Stimulation and Measurement: Place the plate in a Fluorometric Imaging Plate Reader (FLIPR). Add the TRPV1 agonist (e.g., capsaicin, acidic buffer for proton activation, or heated buffer for heat activation) to the wells. The FLIPR will simultaneously add the agonist and measure the change in fluorescence, which corresponds to the influx of calcium into the cells.
-
Data Analysis: The antagonist effect is measured as the inhibition of the agonist-induced increase in fluorescence. IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
In Vivo Models of Pain and Hyperalgesia
Objective: To assess the analgesic efficacy of a compound in a preclinical model of pain.
Method: Capsaicin-Induced Flinching Test in Rats [13][14]
-
Acclimatization: Acclimate male Sprague-Dawley rats to the testing environment.
-
Compound Administration: Administer the test compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the capsaicin challenge.
-
Capsaicin Injection: Inject a small volume of a dilute capsaicin solution into the plantar surface of one hind paw.
-
Behavioral Observation: Immediately after injection, place the rat in an observation chamber and record the number of flinches (spontaneous, rapid lifting of the injected paw) over a set period (e.g., 5 minutes).
-
Data Analysis: Compare the number of flinches in the compound-treated group to the vehicle-treated group to determine the analgesic effect.
Method: Complete Freund's Adjuvant (CFA)-Induced Thermal Hyperalgesia in Rats [15][16][17]
-
Induction of Inflammation: Inject a small volume of CFA into the plantar surface of one hind paw of male Sprague-Dawley rats. This will induce a localized and persistent inflammation.
-
Baseline Measurement: Before CFA injection, measure the baseline paw withdrawal latency to a thermal stimulus using a plantar test apparatus (e.g., Hargreaves apparatus).
-
Post-CFA Measurement: At a specified time after CFA injection (e.g., 24 hours), re-measure the paw withdrawal latency. A decrease in latency indicates thermal hyperalgesia.
-
Compound Administration: Administer the test compound or vehicle.
-
Efficacy Measurement: Measure the paw withdrawal latency at various time points after compound administration to assess its ability to reverse the thermal hyperalgesia.
-
Data Analysis: Compare the paw withdrawal latencies of the compound-treated group to the vehicle-treated group.
Measurement of Body Temperature
Objective: To evaluate the effect of a compound on core body temperature.
Method: Radiotelemetry in Rats [18][19][20]
-
Transmitter Implantation: Surgically implant a radiotelemetry transmitter, capable of measuring core body temperature and activity, into the peritoneal cavity of the rats. Allow for a sufficient recovery period.
-
Baseline Recording: Record baseline body temperature and activity for a period before compound administration to establish a stable baseline.
-
Compound Administration: Administer the test compound or vehicle.
-
Continuous Monitoring: Continuously monitor and record the core body temperature and activity of the rats for an extended period after dosing.
-
Data Analysis: Analyze the changes in body temperature from baseline in the compound-treated group compared to the vehicle-treated group to determine the presence and magnitude of hyperthermia or hypothermia.
Visualizing the TRPV1 Signaling Pathway and Experimental Workflow
To better understand the mechanism of action and the experimental process, the following diagrams have been generated using the DOT language.
Caption: TRPV1 signaling pathway and point of intervention by antagonists.
Caption: Preclinical workflow for evaluating TRPV1 antagonists.
Conclusion and Future Directions
The development of this compound analogues highlights a critical challenge in drug discovery: dissociating on-target efficacy from on-target side effects. The initial strategy of developing peripherally restricted antagonists did not abolish the hyperthermia, indicating that peripheral TRPV1 channels are involved in thermoregulation.
A more promising approach appears to be the development of "mode-selective" antagonists. Compounds like A-1165901 and AMG-7905, which block capsaicin-induced activation but potentiate proton-induced activation, have been shown to induce hypothermia instead of hyperthermia.[9][12] This suggests that fine-tuning the pharmacological profile of TRPV1 antagonists to spare the proton-sensing function of the channel could be a viable strategy to develop safe and effective analgesics.
Future research should continue to explore the structure-activity relationships of TRPV1 antagonists with a focus on mode-selectivity. A deeper understanding of the physiological roles of the different activation modes of TRPV1 will be crucial in designing the next generation of pain therapeutics with improved safety profiles. The experimental protocols and comparative data presented in this guide provide a valuable resource for researchers in this endeavor.
References
- 1. AMG 9810 [(E)-3-(4-t-butylphenyl)-N-(2,3-dihydrobenzo[b][1,4] dioxin-6-yl)acrylamide], a novel vanilloid receptor 1 (TRPV1) antagonist with antihyperalgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. books.rsc.org [books.rsc.org]
- 5. real.mtak.hu [real.mtak.hu]
- 6. Contributions of Different Modes of TRPV1 Activation to TRPV1 Antagonist-Induced Hyperthermia | Journal of Neuroscience [jneurosci.org]
- 7. jneurosci.org [jneurosci.org]
- 8. benthamopen.com [benthamopen.com]
- 9. TRPV1 antagonists that cause hypothermia, instead of hyperthermia, in rodents: Compounds’ pharmacological profiles, in vivo targets, thermoeffectors recruited and implications for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of transient receptor potential vanilloid 1 (TRPV1) receptor antagonist compounds SB705498, BCTC and AMG9810 in rat models of thermal hyperalgesia measured with an increasing-temperature water bath - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The neural pathway of the hyperthermic response to antagonists of the transient receptor potential vanilloid-1 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TRPV1 antagonists that cause hypothermia, instead of hyperthermia, in rodents: Compounds' pharmacological profiles, in vivo targets, thermoeffectors recruited and implications for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pain behaviors produced by capsaicin: influence of inflammatory mediators and nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The orofacial capsaicin test in rats: effects of different capsaicin concentrations and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CFA-Induced Inflammatory Pain Model for Testing Anti-inflammatory Compounds [aragen.com]
- 16. researchgate.net [researchgate.net]
- 17. criver.com [criver.com]
- 18. Measurement of temperature in the rat by rectal probe and telemetry yields compatible results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mmpc.org [mmpc.org]
- 20. m.youtube.com [m.youtube.com]
A Comparative Analysis of the Hyperthermic Profiles of TRPV1 Antagonists AMG-517 and A-425619
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the hyperthermic effects of two potent Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists, AMG-517 and A-425619. The development of TRPV1 antagonists as potential analgesics has been challenged by the on-target side effect of hyperthermia.[1] Understanding the distinct thermoregulatory profiles of these compounds is crucial for the advancement of this therapeutic class.
Executive Summary
Both this compound and A-425619 are potent antagonists of the TRPV1 receptor, a key player in pain and temperature sensation.[2][3] However, their effects on core body temperature display notable differences. This compound consistently induces a dose-dependent hyperthermia across multiple species, including rodents, dogs, monkeys, and humans.[2][4] This effect has been a significant hurdle in its clinical development.[5] In contrast, A-425619 exhibits a more complex, biphasic thermoregulatory profile in rats, characterized by an initial transient hyperthermia followed by a period of hypothermia.[6] This unique characteristic distinguishes it from many other TRPV1 antagonists.
Comparative Data on Hyperthermic Effects
The following table summarizes the key quantitative data regarding the hyperthermic effects of this compound and A-425619 based on preclinical and clinical findings.
| Parameter | This compound | A-425619 |
| Primary Thermoregulatory Effect | Hyperthermia[2][4] | Transient Hyperthermia followed by Hypothermia[6] |
| Species Showing Effect | Rats, Dogs, Monkeys, Humans[2][4] | Rats[6] |
| Dose-Dependent Temperature Increase (Rats) | 0.3 mg/kg: 0.5°C increase1 mg/kg: 0.6°C increase3 mg/kg: 1.6°C increase[2] | Dose-dependent hyperthermia observed, but also followed by hypothermia. Specific temperature increases at given doses are not detailed in the same manner.[6][7] |
| Onset and Duration (Rats) | Hyperthermia returns to baseline within 10-20 hours.[2] | The duration of hyperthermia is dependent on the circadian cycle.[6] |
| Effect in Humans | Marked, reversible, and plasma concentration-dependent hyperthermia.[4] Maximal body temperature surpassed 40°C in some cases.[4][5] | Data from human clinical trials is not as readily available in the provided search results. |
| Mechanism of Hyperthermia | Induces tail skin vasoconstriction and increases thermogenesis.[4][8] | Presumed to be on-target via TRPV1 antagonism.[6] |
| On-Target Effect Confirmation | Hyperthermic effect is absent in TRPV1 knockout mice.[7][9] | Hyperthermic effect is absent in capsaicin-desensitized rats (a model of TRPV1 dysfunction).[6] |
Signaling Pathways and Mechanism of Action
The hyperthermic effects of both this compound and A-425619 are considered on-target effects resulting from the blockade of the TRPV1 channel.[6][9] TRPV1 is a non-selective cation channel activated by various stimuli, including heat, protons (low pH), and capsaicin.[10][11] It is predominantly expressed in primary afferent neurons, which play a crucial role in transmitting pain and temperature signals.[10]
The proposed mechanism for TRPV1 antagonist-induced hyperthermia involves the blockade of tonically active TRPV1 channels that contribute to the regulation of core body temperature. This blockade leads to a centrally mediated response that activates heat-gain mechanisms, such as cutaneous vasoconstriction and non-shivering thermogenesis in brown adipose tissue.[4][9]
References
- 1. Body-temperature maintenance as the predominant function of the vanilloid receptor TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A-425619 [1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea], a novel transient receptor potential type V1 receptor antagonist, relieves pathophysiological pain associated with inflammation and tissue injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological blockade of the vanilloid receptor TRPV1 elicits marked hyperthermia in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamopen.com [benthamopen.com]
- 6. Effects of the transient receptor potential vanilloid 1 antagonist A-425619 on body temperature and thermoregulation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Contributions of Different Modes of TRPV1 Activation to TRPV1 Antagonist-Induced Hyperthermia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. real.mtak.hu [real.mtak.hu]
- 10. fz.kiev.ua [fz.kiev.ua]
- 11. TRPV1: A Target for Next Generation Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
Validating TRPV1 Blockade: A Comparative Analysis of AMG-517 in Wild-Type and Knockout Mice
For Immediate Release
A comprehensive analysis of the selective TRPV1 antagonist, AMG-517, demonstrates its on-target engagement and efficacy, validated through comparative studies in wild-type and TRPV1 knockout mouse models. This guide provides researchers, scientists, and drug development professionals with objective data on the compound's performance, including its notable hyperthermic side effect, alongside detailed experimental protocols.
The Transient Receptor Potential Vanilloid 1 (TRPV1), a key player in pain and temperature sensation, has been a focal point for the development of novel analgesics. This compound, a potent and selective antagonist of TRPV1, has been instrumental in elucidating the role of this channel in various physiological processes. Its high affinity and specificity for TRPV1 are underscored by the stark contrast in its effects between wild-type animals and those lacking the TRPV1 channel.
Performance of this compound: A Tale of Two Genotypes
The most definitive validation of this compound's mechanism of action comes from its differential effects in wild-type (WT) versus TRPV1 knockout (KO) mice. The most prominent on-target effect, aside from its intended analgesic properties, is a transient increase in core body temperature, or hyperthermia.
Studies have conclusively shown that administration of this compound induces a dose-dependent hyperthermia in wild-type mice, an effect that is entirely absent in TRPV1 knockout mice.[1][2] This demonstrates that the hyperthermic response is directly mediated by the blockade of the TRPV1 channel. For instance, a notable study reported that while Trpv1+/+ mice exhibited a significant increase in core body temperature of approximately 0.7°C following an intraperitoneal injection of this compound (256 nmol/kg), Trpv1-/- mice showed no such thermal response.[1]
In pain models, this compound has shown efficacy in reducing pain-related behaviors in wild-type animals. For example, in the capsaicin-induced flinch model, oral administration of this compound markedly decreased the number of flinches in a dose-dependent manner in rats. While direct comparative data in knockout mice for this specific pain model is not detailed in the provided results, the absence of a response to capsaicin in TRPV1 knockout mice is a well-established phenomenon, indirectly supporting the on-target analgesic effect of this compound.
Comparative Analysis with Alternative TRPV1 Antagonists
The landscape of TRPV1 antagonists is diverse, with compounds exhibiting varying pharmacological profiles, particularly concerning their thermoregulatory effects. While this compound and other antagonists like AMG0347 and AMG9810 are known to cause hyperthermia, other compounds have been developed that either do not induce this side effect or, intriguingly, cause hypothermia.[3] For example, antagonists such as A-1165901, AMG7905, and AMG8562 have been reported to induce a decrease in body temperature.[3] This highlights the complex role of TRPV1 in thermoregulation and suggests that different antagonists may interact with the channel in distinct ways, potentially offering avenues to separate the desired analgesic effects from the unwanted hyperthermia.
Quantitative Data Summary
The following tables summarize the key quantitative data comparing the effects of this compound in wild-type and TRPV1 knockout mice.
| Parameter | Wild-Type (Trpv1+/+) Mice | TRPV1 Knockout (Trpv1-/-) Mice | Reference |
| This compound-Induced Hyperthermia (256 nmol/kg, i.p.) | ~0.7°C increase in core body temperature | No significant change in core body temperature | [1] |
| Capsaicin-Induced Nocifensive Behavior | Present and can be attenuated by this compound | Absent | [4] |
| Alternative TRPV1 Antagonists and Thermoregulatory Effects | |
| Compound | Primary Thermoregulatory Effect |
| AMG0347 | Hyperthermia |
| AMG9810 | Hyperthermia |
| A-1165901 | Hypothermia |
| AMG7905 | Hypothermia |
| AMG8562 | Hypothermia |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
-
Animal Model: Adult male C57BL/6 mice (or other appropriate strain).
-
Induction of Inflammation: A volume of 10-20 µL of Complete Freund's Adjuvant (CFA) is injected subcutaneously into the plantar surface of one hind paw.
-
Behavioral Testing: Thermal hyperalgesia is assessed by measuring the paw withdrawal latency to a radiant heat source (e.g., Hargreaves apparatus). Mechanical allodynia is measured using von Frey filaments of increasing stiffness applied to the plantar surface of the paw.
-
Drug Administration: this compound or vehicle is administered (e.g., orally or intraperitoneally) at a specified time before behavioral testing.
-
Data Analysis: Paw withdrawal latencies and thresholds are compared between treatment groups and baseline measurements.
Capsaicin-Induced Flinching Test
-
Animal Model: Adult male mice.
-
Acclimation: Mice are placed in a transparent observation chamber for at least 30 minutes to acclimate.
-
Capsaicin Injection: A solution of capsaicin (e.g., 20 µL of a 100 µg/ml solution) is injected subcutaneously into the plantar surface of one hind paw.
-
Observation: Immediately after injection, the number of flinches and the cumulative time spent licking the injected paw are recorded for a set period (e.g., 5-10 minutes).
-
Drug Administration: this compound or vehicle is administered at a predetermined time before the capsaicin injection.
-
Data Analysis: The number of flinches and licking time are compared between the different treatment groups.
Visualizing the Pathways
To better understand the mechanisms at play, the following diagrams illustrate the TRPV1 signaling pathway and the experimental workflow for validating this compound.
Caption: TRPV1 Signaling Pathway and this compound Blockade.
Caption: Experimental Workflow for Validating this compound.
References
AMG-517: A Comparative Analysis of Cross-reactivity with TRP Channels
For Researchers, Scientists, and Drug Development Professionals
AMG-517 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain and temperature sensation.[1][2][3] This guide provides a comparative analysis of the cross-reactivity of this compound with other members of the TRP channel family, supported by experimental data.
Quantitative Comparison of this compound Activity across TRP Channels
The selectivity of a compound is a critical factor in drug development to minimize off-target effects. Experimental data demonstrates that this compound is highly selective for the TRPV1 channel, with significantly lower to no activity against other tested TRP channels.
| TRP Channel | Agonist | This compound IC50 |
| TRPV1 | Capsaicin | 0.76 nM[4] |
| Protons (Acid) | 0.62 nM[4] | |
| Heat | 1.3 nM[4] | |
| TRPV2 | 2-Aminoethoxydiphenyl borate (2-APB) | >20 µM[4] |
| TRPV3 | 2-Aminoethoxydiphenyl borate (2-APB) | >20 µM[4] |
| TRPV4 | 4α-Phorbol 12,13-didecanoate (4α-PDD) | >20 µM[4] |
| TRPA1 | Allyl isothiocyanate | >20 µM[4] |
| TRPM8 | Icilin | >20 µM[4] |
Experimental Protocols
The cross-reactivity of this compound was evaluated using cell-based assays that measure agonist-induced increases in intracellular calcium. The general protocol is as follows:
Cell Culture and Transfection:
-
Chinese Hamster Ovary (CHO) cells were cultured under standard conditions.
-
Cells were transiently or stably transfected with plasmids encoding the specific human TRP channel of interest (TRPV1, TRPV2, TRPV3, TRPV4, TRPA1, or TRPM8).
Calcium Imaging Assay:
-
Transfected cells were plated in 96-well or 384-well plates.
-
Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for a specified period.
-
The cells were then washed to remove excess dye and incubated with varying concentrations of this compound or vehicle control.
-
A specific agonist for each TRP channel was added to stimulate channel opening and subsequent calcium influx.
-
Changes in intracellular calcium concentrations were measured using a fluorescence plate reader or a fluorescence microscope.
-
The half-maximal inhibitory concentration (IC50) values were calculated by fitting the concentration-response data to a logistical equation.
Signaling Pathway and Specificity of this compound
The following diagram illustrates the established signaling pathway of TRPV1 activation and the selective inhibition by this compound, highlighting its lack of cross-reactivity with other TRP channels.
Caption: Selective inhibition of TRPV1 by this compound.
References
Comparative Analysis of TRPV1 Modulators: Resiniferatoxin (Agonist) vs. TRPV1 Antagonists
In the landscape of pain research and drug development, the Transient Receptor Potential Vanilloid 1 (TRPV1) channel stands out as a critical target. This channel, a non-selective cation channel, is a key integrator of noxious stimuli, including heat, protons, and endovanilloids. Its modulation, therefore, offers a promising avenue for analgesic therapies. This guide provides a comparative analysis of two distinct modulatory approaches: the potent agonist, resiniferatoxin (RTX), and the class of competitive TRPV1 antagonists.
While the initial query specified "Amg-517," this compound is not extensively documented in scientific literature. It is plausible that this was a typographical error for another Amgen compound or a less common designation. Given that resiniferatoxin is a well-characterized TRPV1 agonist, a scientifically meaningful comparison is made with TRPV1 antagonists, a class of compounds that Amgen and other pharmaceutical companies have actively pursued for pain indications. This guide will, therefore, compare the mechanisms, efficacy, and experimental evaluation of resiniferatoxin and representative TRPV1 antagonists.
Mechanism of Action: A Tale of Two Modulators
The divergent effects of resiniferatoxin and TRPV1 antagonists stem from their opposing actions on the TRPV1 channel.
Resiniferatoxin (RTX): The "Super-Agonist"
Resiniferatoxin, a naturally occurring diterpenoid, is an ultrapotent analog of capsaicin. Its mechanism is paradoxical. As a potent agonist, it initially activates TRPV1 channels, leading to a strong sensation of pain or burning. However, this intense and prolonged activation results in a cascade of events including:
-
Massive Calcium Influx: The opening of the TRPV1 channel leads to a significant influx of calcium ions into the neuron.
-
Cytotoxicity and Nerve Ablation: The resulting calcium overload is cytotoxic, leading to the functional inactivation and, in some cases, the physical destruction of the TRPV1-expressing sensory neurons.
-
Long-Lasting Analgesia: By ablating the nerve endings responsible for transmitting pain signals, RTX can produce a long-lasting analgesic effect.
This unique "agonist-as-ablator" mechanism makes RTX a candidate for treating chronic, localized pain conditions.
TRPV1 Antagonists: The Channel Blockers
In contrast, TRPV1 antagonists are designed to block the activation of the TRPV1 channel. They competitively bind to the channel, preventing endogenous ligands (like anandamide) or exogenous agonists (like capsaicin) from binding and opening the channel. The intended therapeutic effect is to prevent the signaling of pain from the periphery to the central nervous system. This approach aims to provide analgesia without the initial intense pain sensation associated with potent agonists like RTX. However, a significant challenge for the clinical development of TRPV1 antagonists has been the on-target side effect of hyperthermia, as TRPV1 channels play a role in regulating core body temperature.
Signaling Pathway of TRPV1 Modulation
Caption: Opposing mechanisms of TRPV1 channel modulation by agonists and antagonists.
Quantitative Data Comparison
The following table summarizes key quantitative parameters for resiniferatoxin and representative TRPV1 antagonists based on preclinical data.
| Parameter | Resiniferatoxin (RTX) | Representative TRPV1 Antagonists | Significance |
| Mechanism | Potent Agonist (leading to desensitization/ablation) | Competitive Antagonist | Defines the fundamentally different therapeutic strategies. |
| Binding Affinity (Ki) | Sub-nanomolar to picomolar | Low nanomolar to sub-nanomolar | Indicates the high potency of both classes of compounds for the TRPV1 receptor. |
| In Vitro Potency (EC50/IC50) | EC50 in low picomolar range (for Ca2+ influx) | IC50 in low nanomolar range (blocking agonist effect) | Demonstrates the high potency of RTX in activating the channel and antagonists in blocking it. |
| In Vivo Efficacy | Long-lasting analgesia after a single administration | Transient analgesia requiring continuous dosing | Reflects the different durations of action, with RTX offering a potentially more durable effect. |
| Key Side Effect | Initial intense pain at the injection site | Hyperthermia (increase in core body temperature) | Highlights the major safety hurdles for each approach in clinical development. |
Experimental Protocols
The characterization of TRPV1 modulators like resiniferatoxin and TRPV1 antagonists involves a series of in vitro and in vivo assays.
In Vitro Calcium Imaging Assay
This is a primary screening assay to determine the potency and mechanism of action of test compounds.
-
Objective: To measure the ability of a compound to either activate (agonist) or block the activation (antagonist) of the TRPV1 channel by monitoring intracellular calcium levels.
-
Methodology:
-
Cell Culture: HEK293 or CHO cells stably expressing the human TRPV1 channel are cultured in appropriate media.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.
-
Compound Addition:
-
Agonist Mode: Increasing concentrations of the test compound (e.g., resiniferatoxin) are added, and the resulting increase in fluorescence (indicating calcium influx) is measured.
-
Antagonist Mode: Cells are pre-incubated with the test compound (e.g., a TRPV1 antagonist) before the addition of a known TRPV1 agonist (e.g., capsaicin). The ability of the test compound to inhibit the capsaicin-induced fluorescence increase is quantified.
-
-
Data Analysis: The fluorescence intensity is measured over time using a plate reader or fluorescence microscope. EC50 values (for agonists) or IC50 values (for antagonists) are calculated from the dose-response curves.
-
Electrophysiology (Patch-Clamp)
This technique provides a more detailed understanding of the compound's effect on channel biophysics.
-
Objective: To directly measure the ion currents flowing through the TRPV1 channel in response to compound application.
-
Methodology:
-
Cell Preparation: Individual cells expressing TRPV1 are isolated.
-
Patching: A glass micropipette is used to form a high-resistance seal with the cell membrane (a "gigaseal").
-
Recording: In the whole-cell configuration, the membrane is ruptured, allowing for the measurement of the total ion flow across the entire cell membrane.
-
Compound Application: The test compound is applied to the cell, and the resulting changes in ion current are recorded. Agonists will induce an inward current, while antagonists will block the current induced by an agonist.
-
Data Analysis: The current amplitude, activation, and deactivation kinetics are analyzed to characterize the compound's effect on channel gating.
-
In Vivo Models of Pain
Animal models are crucial for evaluating the analgesic efficacy and potential side effects of TRPV1 modulators.
-
Objective: To assess the ability of a compound to reduce pain-related behaviors in animal models of inflammatory or neuropathic pain.
-
Methodology:
-
Pain Model Induction: A pain state is induced in rodents, for example, by injecting complete Freund's adjuvant (CFA) into the paw to induce inflammatory pain or by nerve ligation to model neuropathic pain.
-
Compound Administration: The test compound is administered (e.g., systemically or locally).
-
Behavioral Testing: Pain-related behaviors are assessed, such as:
-
Thermal Hyperalgesia: Measuring the paw withdrawal latency from a heat source (e.g., Hargreaves test).
-
Mechanical Allodynia: Measuring the paw withdrawal threshold to a non-noxious mechanical stimulus (e.g., von Frey filaments).
-
-
Data Analysis: The effect of the compound on reversing the pain-related behaviors is compared to a vehicle control group.
-
Experimental Workflow for TRPV1 Modulator Discovery
Caption: A typical workflow for the discovery and validation of novel TRPV1 modulators.
Conclusion
Resiniferatoxin and TRPV1 antagonists represent two distinct therapeutic strategies targeting the same ion channel. RTX's "super-agonist" profile allows for a long-lasting analgesic effect through nerve desensitization and ablation, making it suitable for localized, severe chronic pain. However, its initial pungent effect is a significant consideration. Conversely, TRPV1 antagonists aim for a more conventional, reversible blockade of pain signals, but their development has been hampered by the on-target side effect of hyperthermia.
The choice between these approaches depends heavily on the specific clinical indication, the desired duration of action, and the tolerance for their respective side effect profiles. The ongoing research and development in this field continue to refine these strategies, with the ultimate goal of delivering safe and effective analgesics for patients suffering from chronic pain.
Safety Operating Guide
Essential Guide to the Proper Disposal of AMG-517
This guide provides comprehensive procedures for the safe handling and disposal of AMG-517, a potent and selective vanilloid receptor-1 (TRPV1) antagonist. The information is intended for researchers, scientists, and drug development professionals to ensure laboratory safety and proper chemical management.
Safety and Handling Information
This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Adherence to proper safety protocols is crucial when handling this compound.
| Hazard Classification | Precautionary Measures | Personal Protective Equipment (PPE) |
| Acute toxicity, oral (Category 4) | Do not eat, drink or smoke when using this product. Wash hands thoroughly after handling.[1] | Not specified for this hazard |
| Skin corrosion/irritation (Category 2) | Avoid breathing dust/fume/gas/mist/vapours/spray. Wear protective gloves.[1] | Protective gloves, Impervious clothing |
| Serious eye damage/eye irritation (Category 2A) | Wear eye protection/face protection.[1] | Safety goggles with side-shields |
| Specific target organ toxicity, single exposure (Respiratory tract irritation) | Use only outdoors or in a well-ventilated area. Avoid breathing dust. | Suitable respirator |
Accidental Release and Spill Management
In the event of a spill, it is critical to prevent the substance from entering drains or water courses.[1]
Experimental Protocol for Spill Neutralization:
-
Evacuate and Ventilate: Immediately evacuate personnel from the affected area and ensure adequate ventilation.[1]
-
Containment: Prevent further leakage or spillage.[1]
-
Absorption: Absorb the spilled solution with a finely-powdered, liquid-binding material such as diatomite or universal binders.[1]
-
Decontamination: Scrub the affected surfaces and equipment with alcohol to decontaminate.[1]
-
Disposal: Dispose of the contaminated material in accordance with local regulations as outlined in the disposal procedures below.[1]
Proper Disposal Procedure
The primary directive for the disposal of this compound is to adhere to local, state, and federal regulations.[1] The following steps provide a general workflow for proper disposal.
Logical Workflow for this compound Disposal
Caption: Workflow for the proper disposal of this compound.
Step-by-Step Disposal Protocol:
-
Waste Identification: Identify the this compound waste. This includes the pure compound, contaminated labware (e.g., vials, pipette tips), and spill cleanup materials.
-
Segregation: Keep this compound waste separate from other chemical waste streams unless otherwise directed by your institution's environmental health and safety (EHS) office.
-
Containerization: Place the waste in a designated, properly sealed, and clearly labeled hazardous waste container. The label should include the chemical name (this compound), CAS number (659730-32-2), and any known hazards.[1]
-
Storage: Store the waste container in a well-ventilated, secure area, away from incompatible materials.[1] The container should be kept tightly closed.[1]
-
Regulatory Compliance: Consult your institution's EHS guidelines and local regulations for specific disposal requirements.[1] These regulations will dictate the final disposal method.
-
Arrangement for Pickup: Contact your institution's EHS office or a certified hazardous waste disposal company to arrange for the collection and proper disposal of the this compound waste.
References
Essential Safety and Logistical Information for Handling AMG-517
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling AMG-517. Adherence to these procedures is vital to ensure personal safety and maintain a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a potent compound that requires careful handling to avoid adverse health effects. The primary hazards associated with this compound are:
-
Acute Oral Toxicity: Harmful if swallowed.[1]
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[1]
-
Respiratory Tract Irritation: May cause respiratory irritation.[1]
To mitigate these risks, the following personal protective equipment is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Hand Protection | Protective gloves.[1] | To prevent skin contact and irritation. |
| Eye and Face Protection | Safety goggles with side-shields.[1] | To protect eyes from splashes and dust. |
| Skin and Body Protection | Impervious clothing.[1] | To prevent contamination of personal clothing and skin. |
| Respiratory Protection | Suitable respirator.[1] | To avoid inhalation of dust or aerosols, which can cause respiratory irritation. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
-
Ensure a safety shower and eyewash station are readily accessible.[1]
-
Avoid the formation of dust and aerosols.[1]
2. Handling the Compound:
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke in the designated handling area.[1]
-
Wear all prescribed PPE as detailed in the table above.[1]
3. Storage:
-
Keep the container tightly sealed.[1]
-
Store in a cool, well-ventilated area away from direct sunlight and sources of ignition.[1]
-
The recommended storage temperature for the powder form is -20°C.[1]
Emergency Procedures and Accidental Release Measures
In Case of Exposure:
-
If on Skin: Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1]
-
If Swallowed: Rinse mouth.[1]
In Case of a Spill:
-
Evacuate personnel to a safe area.[1]
-
Ensure adequate ventilation.[1]
-
Wear full personal protective equipment, including a self-contained breathing apparatus if necessary.[1]
-
Prevent further leakage or spillage if it is safe to do so.[1]
-
Absorb solutions with a finely-powdered liquid-binding material (e.g., diatomite, universal binders).[1]
-
Decontaminate surfaces and equipment by scrubbing with alcohol.[1]
-
Collect all contaminated material for proper disposal.[1]
Disposal Plan
All waste materials contaminated with this compound must be disposed of in accordance with local, state, and federal regulations.[1] Contact your institution's environmental health and safety department for specific guidance on chemical waste disposal.
Visual Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
